Product packaging for Flavoxate(Cat. No.:CAS No. 3717-88-2)

Flavoxate

Cat. No.: B1672764
CAS No.: 3717-88-2
M. Wt: 391.5 g/mol
InChI Key: SPIUTQOUKAMGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Flavoxate Hydrochloride is a synthetic urinary tract spasmolytic agent of the flavone chemical class, provided for research purposes. It is a competitive muscarinic acetylcholine receptor antagonist, with activity at the M1, M2, and M5 receptor subtypes . Its primary research value lies in its mechanism to reduce smooth muscle tone in the bladder, which helps study the reduction of urinary voiding frequency and urge incontinence . Beyond its anticholinergic properties, studies on human detrusor myocytes indicate that this compound Hydrochloride causes muscle relaxation through the inhibition of L-type calcium channels (CaV1.2) . This dual mechanism of action makes it a valuable compound for investigating pathways involved in overactive bladder syndrome and other conditions involving detrusor muscle overactivity, such as cystitis, prostatitis, and urethritis . Research applications focus on its use in models for symptomatic relief of dysuria, urgency, nocturia, suprapubic pain, frequency, and incontinence . The compound has also been reported to suppress the micturition reflex centrally, increasing functional bladder capacity, which adds another dimension to its research utility . This compound Hydrochloride has a molecular weight of 427.94 and the empirical formula C₂₄H₂₅NO₄•HCl . It is well-absorbed from the gastrointestinal tract in preclinical models, with a significant portion (57%) excreted in the urine within 24 hours . This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material according to laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25NO4 B1672764 Flavoxate CAS No. 3717-88-2

Properties

IUPAC Name

2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIUTQOUKAMGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023053
Record name Flavoxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flavoxate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.54e-02 g/L
Record name Flavoxate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01148
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flavoxate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15301-69-6
Record name Flavoxate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15301-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavoxate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavoxate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01148
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flavoxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flavoxate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLAVOXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E74Y80MEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flavoxate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

232-234
Record name Flavoxate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01148
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Flavoxate as a Phosphodiesterase Inhibitor in Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxate, a synthetic flavone derivative, is a multifaceted drug employed in the management of urinary tract disorders characterized by smooth muscle spasms. While its clinical efficacy is attributed to a combination of mechanisms, including calcium channel antagonism and local anesthetic properties, its role as a competitive phosphodiesterase (PDE) inhibitor is a key contributor to its smooth muscle relaxant effects.[1][2] This technical guide provides an in-depth exploration of this compound's activity as a PDE inhibitor in smooth muscle, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing the pertinent signaling pathways. The primary metabolite of this compound, 3-methylflavone-8-carboxylic acid (MFCA), also exhibits competitive PDE inhibitory action and is considered to contribute to the overall therapeutic effect.[2][3]

Introduction: The Role of Phosphodiesterases in Smooth Muscle Tone

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In smooth muscle cells, the intracellular concentrations of these cyclic nucleotides are critical determinants of contractility. Elevated levels of cAMP and cGMP activate downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG) respectively, which in turn phosphorylate a series of target proteins that collectively lead to muscle relaxation. By inhibiting the degradation of cAMP and cGMP, PDE inhibitors effectively increase the intracellular concentrations of these second messengers, thereby promoting smooth muscle relaxation.

This compound has been identified as a competitive inhibitor of cyclic AMP phosphodiesterase in urinary tract tissues.[1][2] This inhibitory action is a cornerstone of its spasmolytic activity on the detrusor muscle of the bladder.

Quantitative Analysis of this compound's PDE Inhibitory Activity

Precise quantitative data on the inhibitory potency of this compound and its primary metabolite, 3-methylflavone-8-carboxylic acid (MFCA), against specific phosphodiesterase isozymes (e.g., IC50 or Ki values) are not extensively detailed in publicly available literature. However, several studies have established their relative potency in comparison to other well-known PDE inhibitors like theophylline and aminophylline.

Compound Target Tissue Relative Potency Reference
This compoundGuinea-pig ureter~3 times more potent than aminophylline[2]
This compoundGuinea-pig urinary bladder~5 times more potent than aminophylline[2]
This compoundNot specified21 times more potent than theophylline[2]
3-methylflavone-8-carboxylic acid (MFCA)Not specified5 times more potent than theophylline[2]

Note: The absence of specific IC50 or Ki values for individual PDE isozymes is a limitation in the current body of research. Further studies are required to fully characterize the inhibitory profile of this compound and MFCA across the PDE superfamily.

Signaling Pathway of this compound-Mediated Smooth Muscle Relaxation

This compound's primary mechanism as a PDE inhibitor in smooth muscle involves the potentiation of the cAMP signaling cascade. By inhibiting the enzymatic degradation of cAMP, this compound leads to its accumulation within the smooth muscle cell, triggering a series of downstream events that culminate in relaxation.

Flavoxate_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE AMP 5'-AMP PDE->AMP Degrades ATP ATP AC Adenylyl Cyclase (AC) ATP->AC cAMP cAMP AC->cAMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits (via phosphorylation) Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes MLCK_inactive Inactive MLCK Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Myosin_LC Myosin Light Chain Myosin_LC->MLCK_active Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: this compound's inhibition of PDE leads to increased cAMP, PKA activation, and subsequent smooth muscle relaxation.

Experimental Protocols

Representative Protocol: Competitive Phosphodiesterase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on cyclic AMP phosphodiesterase activity in smooth muscle tissue homogenates.

Materials:

  • Smooth muscle tissue (e.g., guinea-pig urinary bladder)

  • Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • [³H]-cAMP (radiolabeled substrate)

  • Unlabeled cAMP

  • This compound solutions of varying concentrations

  • Reference PDE inhibitor (e.g., theophylline or aminophylline)

  • Snake venom (containing 5'-nucleotidase)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Tissue Homogenization:

    • Excise smooth muscle tissue and immediately place it in ice-cold homogenization buffer.

    • Homogenize the tissue using a suitable homogenizer (e.g., Potter-Elvehjem).

    • Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant, containing the enzyme fraction, is used for the assay.

  • Assay Reaction:

    • Set up reaction tubes containing the tissue homogenate, homogenization buffer, and varying concentrations of this compound or the reference inhibitor.

    • Initiate the reaction by adding a known concentration of [³H]-cAMP.

    • Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Termination and Conversion:

    • Terminate the reaction by boiling the tubes for a short period (e.g., 2-3 minutes) to denature the PDE.

    • Cool the tubes on ice.

    • Add snake venom to the reaction mixture and incubate to convert the [³H]-5'-AMP product to [³H]-adenosine.

  • Separation and Quantification:

    • Apply the reaction mixture to an anion-exchange resin column.

    • The unreacted [³H]-cAMP binds to the resin, while the [³H]-adenosine product is eluted.

    • Collect the eluate in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]-adenosine formed, which is proportional to the PDE activity.

    • Plot the PDE activity against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • The nature of the inhibition (competitive, non-competitive, etc.) can be determined using Lineweaver-Burk or other kinetic plots.

PDE_Inhibition_Assay_Workflow Start Start Homogenization 1. Tissue Homogenization (Smooth Muscle) Start->Homogenization Assay_Setup 2. Assay Setup (Homogenate + [³H]-cAMP + this compound) Homogenization->Assay_Setup Incubation 3. Incubation (37°C) Assay_Setup->Incubation Termination 4. Reaction Termination (Boiling) Incubation->Termination Conversion 5. Conversion ([³H]-5'-AMP to [³H]-Adenosine) Termination->Conversion Separation 6. Separation (Anion-Exchange Chromatography) Conversion->Separation Quantification 7. Quantification (Scintillation Counting) Separation->Quantification Analysis 8. Data Analysis (IC50 Determination) Quantification->Analysis End End Analysis->End

Caption: Workflow for a representative competitive phosphodiesterase inhibition assay.

Conclusion

This compound's role as a phosphodiesterase inhibitor is a significant component of its mechanism of action in relaxing smooth muscle, particularly in the urinary tract. While the existing literature establishes its competitive inhibitory nature and relative potency, a more detailed characterization, including specific IC50 values against various PDE isozymes, would provide a more complete understanding of its pharmacological profile. The methodologies and signaling pathways described in this guide offer a comprehensive overview for researchers and drug development professionals interested in the further investigation and potential optimization of this compound and similar compounds as targeted therapies for smooth muscle disorders.

References

Synthesis of Novel Flavoxate Analogs: A Technical Guide for Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxate, a synthetic flavone derivative, has long been utilized for its smooth muscle relaxant properties, primarily in the treatment of overactive bladder. Its multifactorial mechanism of action, involving phosphodiesterase (PDE) inhibition, calcium channel antagonism, and local anesthetic effects, presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis of novel this compound analogs, detailing experimental protocols and presenting a comparative analysis of their biological activities. Furthermore, this document explores the potential therapeutic applications of these analogs beyond urology, including in oncology and neuroprotection, supported by an examination of the relevant signaling pathways.

Introduction

This compound, chemically known as 2-(piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate, is a well-established smooth muscle relaxant.[1] Its therapeutic efficacy stems from a combination of mechanisms, including the inhibition of phosphodiesterases, modulation of calcium channels, and local anesthetic properties.[2][3] The core structure of this compound, a flavone-8-carboxylic acid ester, offers a versatile platform for medicinal chemists to design and synthesize novel analogs with potentially enhanced potency, selectivity, and novel therapeutic applications. This guide focuses on the synthetic strategies for creating such analogs and provides an overview of their potential in various fields of therapeutic research.

Rationale for the Synthesis of Novel this compound Analogs

The development of novel this compound analogs is driven by several key objectives:

  • Enhanced Potency and Selectivity: Modifications to the ester side chain or the flavone core can lead to analogs with improved affinity for specific molecular targets, such as PDE isoforms or calcium channel subtypes.

  • Improved Pharmacokinetic Profile: Altering the lipophilicity and metabolic stability of the molecule can lead to analogs with better absorption, distribution, metabolism, and excretion (ADME) properties.

  • Novel Therapeutic Applications: The inherent anti-inflammatory, anticancer, and neuroprotective properties of the flavone scaffold suggest that novel analogs could be developed for a range of diseases beyond overactive bladder.[4][5]

Synthesis of this compound Analogs

The synthesis of this compound and its analogs primarily involves two key stages: the synthesis of the core intermediate, 3-methylflavone-8-carboxylic acid, and its subsequent esterification with a desired amino alcohol.

Synthesis of 3-Methylflavone-8-carboxylic Acid

A common synthetic route to 3-methylflavone-8-carboxylic acid is outlined below.

Experimental Protocol: Synthesis of 3-Methylflavone-8-carboxylate Methyl Ester

  • Reaction: A mixture of methyl 6-chloro-3-methylflavone-8-carboxylate (4.57 mmol), sodium acetate (14.2 mmol), and 5% palladium-on-carbon (0.075 g) in isopropanol (150 ml) is prepared in a pressure reactor.

  • Hydrogenation: The reactor is purged with hydrogen gas, and the reaction is conducted at 70°C under a pressure of 5.0 kg/cm ²G for 6 hours.

  • Work-up: After the reaction, the catalyst is removed by hot filtration. The solvent is evaporated from the filtrate to yield methyl 3-methylflavone-8-carboxylate.

  • Purification: The crude product can be recrystallized from alcohol to obtain the pure compound.[6]

The resulting methyl ester is then hydrolyzed to the carboxylic acid.

Esterification of 3-Methylflavone-8-carboxylic Acid

The final step in the synthesis of this compound analogs is the esterification of 3-methylflavone-8-carboxylic acid with the desired amino alcohol. A general and efficient method is the acid-catalyzed Fischer esterification.

Experimental Protocol: General Fischer Esterification

  • Reaction Setup: To a round-bottom flask, add 3-methylflavone-8-carboxylic acid (1 equivalent) and the desired amino alcohol (1.2-1.5 equivalents).

  • Solvent and Catalyst: Suspend the reactants in a suitable solvent (e.g., toluene or benzene). Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude ester is then purified by column chromatography or recrystallization to yield the final this compound analog.[7][8]

A variety of amino alcohols can be used in this step to generate a library of novel analogs.

Characterization and Biological Activity of Novel Analogs

Several novel esters of 3-methylflavone-8-carboxylic acid have been synthesized and characterized. While extensive quantitative data for many of these analogs is not publicly available, some key findings are summarized below.

Compound/AnalogMolecular Target/AssayActivity/PotencyReference
This compound K+-induced contraction in human urinary bladderIC50 = 2 μM[3]
L-type Ca2+ channels in human detrusor myocytesKi = 10 μM[3][9]
3-Methylflavone-8-carboxylic acid (MFCA) Phosphodiesterase (PDE) inhibitionRemarkable inhibitory activity[2]
Terthis compound (REC 15/2053) Potassium-induced contractions of human detrusorGreater activity than this compound in detrusor[10]
Flavone Analog 10 Anti-proliferation in breast cancer cellsIC50 = 5 μM[11][12]
Flavone Analog 24 Anti-proliferation in breast cancer cellsIC50 = 5 μM[11][12]
Flavone Analog 39 Anti-proliferation in breast cancer cellsIC50 = 1 μM[12]
Halogenated Flavone (F3) Cytotoxicity against HeLa cellsIC50 = 0.71 μM[13]
Methylated Flavone (F2) Cytotoxicity against HeLa cellsIC50 = 1.23 μM[13]

Therapeutic Potential Beyond Overactive Bladder

The flavone scaffold is associated with a wide range of biological activities, suggesting that novel this compound analogs could have therapeutic applications in various diseases.

Oncology

Several studies have highlighted the anticancer potential of flavone derivatives.[4] Novel synthetic flavones have demonstrated significant anti-proliferative activity against breast cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[11][12] The mechanisms of action are thought to be multifactorial, involving the induction of apoptosis and cell cycle arrest.[14]

Neuroprotection

Flavonoids have been investigated for their neuroprotective effects in models of neurodegenerative diseases.[5][15] Their antioxidant and anti-inflammatory properties are believed to contribute to their ability to protect neurons from oxidative stress and inflammation-induced damage. The ability of some flavonoids to cross the blood-brain barrier makes them attractive candidates for the development of drugs targeting central nervous system disorders.[16]

Anti-inflammatory Applications

The anti-inflammatory activity of flavones is well-documented.[17][18] They can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory mediators.[17] This suggests that novel this compound analogs could be developed as anti-inflammatory agents for a variety of conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound Action

This compound's smooth muscle relaxant effects are mediated through at least two key signaling pathways:

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[19][20] This leads to the activation of protein kinases that phosphorylate downstream targets, ultimately resulting in smooth muscle relaxation.[21]

PDE_Inhibition_Pathway This compound This compound Analogs PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_cGMP ↑ cAMP/cGMP PKA_PKG Protein Kinase A/G (PKA/PKG) cAMP_cGMP->PKA_PKG Activates Myosin Myosin Light Chain Kinase PKA_PKG->Myosin Inhibits Relaxation Smooth Muscle Relaxation

Figure 1: PDE Inhibition Pathway for Smooth Muscle Relaxation.

  • Calcium Channel Blockade: this compound directly blocks L-type calcium channels, reducing the influx of extracellular calcium into smooth muscle cells.[3][9] This decrease in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation.[22][23]

Calcium_Channel_Pathway This compound This compound Analogs Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Blocks Ca_Influx ↓ Ca2+ Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Reduces Activation MLCK Myosin Light Chain Kinase Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Promotes

Figure 2: Calcium Channel Blockade Pathway.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel this compound analogs is depicted below.

Experimental_Workflow Start Start: Design of Novel Analogs Synthesis_Acid Synthesis of 3-Methylflavone-8- carboxylic Acid Start->Synthesis_Acid Esterification Esterification with Amino Alcohols Synthesis_Acid->Esterification Purification Purification and Characterization Esterification->Purification In_Vitro In Vitro Biological Screening Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 3: General Experimental Workflow.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents with a broad range of potential applications. By leveraging established synthetic methodologies and exploring diverse chemical space through the introduction of novel side chains, researchers can generate libraries of analogs for biological screening. The insights gained from structure-activity relationship studies will be instrumental in guiding the optimization of lead compounds for enhanced potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new treatments for a variety of diseases.

References

The Structure-Activity Relationship of Flavoxate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxate, a synthetic flavone derivative, has been a cornerstone in the management of overactive bladder (OAB) and other urological conditions characterized by smooth muscle spasms. Its therapeutic efficacy is attributed to a multi-faceted mechanism of action, encompassing direct smooth muscle relaxation, calcium channel antagonism, and weak anticholinergic effects. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives. We will explore the synthesis of these compounds, their biological evaluation through various in vitro and in vivo models, and the signaling pathways they modulate. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapies for urological disorders.

Introduction

This compound, chemically known as 2-(piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate, is a well-established therapeutic agent for symptoms associated with OAB, such as urinary frequency, urgency, and incontinence.[1][2] Unlike traditional anticholinergic drugs, this compound exhibits a unique pharmacological profile, which contributes to its clinical efficacy and tolerability.[3][4] Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is paramount for the rational design of new, more potent, and selective agents with improved therapeutic indices.

This guide will systematically review the available data on the SAR of this compound derivatives, with a focus on their effects on urinary bladder smooth muscle. We will present quantitative data in structured tables, detail key experimental protocols, and provide visual representations of relevant biological pathways and experimental workflows.

Mechanism of Action

The therapeutic effects of this compound and its derivatives are primarily mediated through three interconnected mechanisms:

  • Direct Myotropic Relaxation: this compound exerts a direct relaxant effect on the detrusor smooth muscle of the bladder. This action is independent of cholinergic receptor blockade and is a key differentiator from purely anticholinergic agents.

  • Calcium Channel Antagonism: this compound has been shown to inhibit calcium influx into smooth muscle cells, a critical step for muscle contraction. This calcium-blocking activity contributes significantly to its spasmolytic effect.

  • Muscarinic Receptor Antagonism: While considered weak compared to classic anticholinergics like atropine, this compound does exhibit some antagonistic activity at muscarinic receptors, which play a role in mediating bladder contractions.[1][2]

The interplay of these mechanisms allows for the effective reduction of bladder muscle tone and spasms with a potentially lower incidence of systemic anticholinergic side effects.

Signaling Pathway for Bladder Smooth Muscle Contraction and this compound Action

The following diagram illustrates the key signaling pathways involved in bladder smooth muscle contraction and the points of intervention for this compound.

G cluster_0 Presynaptic Nerve Terminal cluster_1 Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R binds Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces SR Sarcoplasmic Reticulum IP3->SR stimulates Ca_SR SR->Ca_SR releases Ca_int Ca_channel L-type Ca²⁺ Channel Ca_channel->Ca_int influx Ca_ext MLCK Myosin Light Chain Kinase (MLCK) Ca_int->MLCK activates Contraction Muscle Contraction MLCK->Contraction phosphorylates myosin Flavoxate_M3 This compound (Antagonist) Flavoxate_M3->M3R blocks Flavoxate_Ca This compound (Blocker) Flavoxate_Ca->Ca_channel blocks

Caption: Signaling pathway of bladder contraction and this compound's points of action.

Synthesis of this compound Derivatives

The core scaffold of this compound is 3-methylflavone-8-carboxylic acid. Derivatives are typically synthesized by esterification of this carboxylic acid with various amino alcohols. The general synthetic scheme is outlined below.

General Synthesis Workflow

G start 2-Hydroxyacetophenone Derivative step1 Kostanecki-Robinson Reaction start->step1 intermediate1 3-Methylflavone-8-carboxylic Acid step1->intermediate1 step2 Thionyl Chloride (SOCl₂) intermediate1->step2 intermediate2 3-Methylflavone-8-carbonyl Chloride step2->intermediate2 final_product This compound Derivative intermediate2->final_product step3 Amino Alcohol (R-OH) step3->intermediate2

Caption: General synthetic workflow for this compound derivatives.

The key starting material, 3-methylflavone-8-carboxylic acid, can be prepared through several synthetic routes, with the Kostanecki-Robinson reaction being a common method. The acid is then converted to its more reactive acid chloride, which is subsequently reacted with a desired amino alcohol to yield the final ester derivative.

Structure-Activity Relationship (SAR)

Quantitative Data

The following tables summarize the available quantitative data for this compound and some of its derivatives.

CompoundTargetAssayIC₅₀ (µM)Reference
This compoundMuscarinic Receptors[³H]QNB Binding12.2[1]
REC 15/2053Muscarinic Receptors[³H]QNB Binding18[1]
This compoundL-type Ca²⁺ Channels[³H]Nitrendipine Binding>100 (inactive)[1]
REC 15/2053L-type Ca²⁺ Channels[³H]Nitrendipine Binding14[1]
Table 1: In Vitro Receptor Binding Affinities of this compound and a Derivative.
CompoundTissueAgonistActivityReference
This compoundHuman Detrusor MuscleK⁺Antispasmodic[3]
MFCA (Metabolite)Human Detrusor MuscleK⁺Antispasmodic[3]
REC 15/2053Human Detrusor MuscleK⁺Antispasmodic[3]
Table 2: Qualitative Spasmolytic Activity of this compound and Derivatives.
Inferences from Available Data
  • Ester Side Chain: The nature of the amino alcohol esterified to the 3-methylflavone-8-carboxylic acid core is crucial for activity. The piperidinoethyl ester of this compound provides a good balance of activity and tolerability.

  • Flavone Nucleus: Modifications to the flavone core can influence the mechanism of action. For instance, the derivative REC 15/2053 shows a more pronounced calcium channel blocking activity compared to this compound.[1]

  • Metabolism: The primary metabolite of this compound, 3-methylflavone-8-carboxylic acid (MFCA), is itself pharmacologically active, contributing to the overall therapeutic effect.[3]

A comprehensive SAR study with a wider range of derivatives is needed to fully elucidate the structural requirements for optimal activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for muscarinic acetylcholine receptors.

Materials:

  • Radioligand: [³H]-Quinuclidinyl benzilate ([³H]QNB)

  • Receptor Source: Rat brain homogenates or cell lines expressing specific muscarinic receptor subtypes.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Test compounds and reference standards (e.g., atropine)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare receptor membranes from the chosen source.

  • In a multi-well plate, add a fixed concentration of [³H]QNB, the receptor preparation, and varying concentrations of the test compound or reference standard.

  • For non-specific binding determination, a separate set of wells should contain a high concentration of a known muscarinic antagonist (e.g., atropine).

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

In Vitro Bladder Smooth Muscle Contraction Assay (Organ Bath)

Objective: To assess the functional spasmolytic activity of test compounds on isolated bladder smooth muscle strips.

Materials:

  • Animal model: e.g., Guinea pig or rat

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • Organ bath system with isometric force transducers

  • Contractile agonists: e.g., Carbachol, Potassium Chloride (KCl)

  • Test compounds and vehicle control

Procedure:

  • Humanely euthanize the animal and excise the urinary bladder.

  • Place the bladder in cold, oxygenated Krebs-Henseleit solution.

  • Dissect longitudinal strips of the detrusor muscle.

  • Mount the muscle strips in the organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular changes of the buffer.

  • Induce a stable contraction with a contractile agonist (e.g., carbachol or KCl).

  • Once a stable plateau is reached, add the test compound cumulatively in increasing concentrations.

  • Record the relaxation of the muscle strip as a percentage of the initial agonist-induced contraction.

  • Calculate the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal relaxation).

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of compounds for the treatment of OAB and related disorders. Their multifaceted mechanism of action offers a distinct advantage over purely anticholinergic agents. While the currently available SAR data provides some initial insights, a more systematic and comprehensive investigation is warranted. Future research should focus on the synthesis and evaluation of a broader range of derivatives with modifications at both the ester side chain and the flavone nucleus. Such studies, employing the detailed experimental protocols outlined in this guide, will be instrumental in identifying new drug candidates with enhanced potency, selectivity, and a more favorable side-effect profile, ultimately leading to improved therapies for patients suffering from urological smooth muscle disorders.

References

An In-Depth Technical Guide to the Pharmacological Profile of Flavoxate and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxate is a synthetic flavone derivative utilized in the symptomatic treatment of overactive bladder and other urinary tract disorders. Its therapeutic effects are attributed to a multimodal mechanism of action, primarily involving smooth muscle relaxation in the urinary tract. This is achieved through a combination of anticholinergic, calcium antagonistic, and phosphodiesterase inhibitory activities. Upon administration, this compound is rapidly metabolized to its principal active metabolite, 3-methylflavone-8-carboxylic acid (MFCA), which itself exhibits pharmacological activity, notably phosphodiesterase inhibition. This technical guide provides a comprehensive overview of the pharmacological profiles of both this compound and MFCA, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction

This compound hydrochloride, a tertiary amine flavone derivative, has been in clinical use for decades for the management of urinary frequency, urgency, nocturia, and incontinence associated with conditions such as cystitis, prostatitis, and urethritis.[1][2] Unlike some other agents for overactive bladder, this compound's mechanism of action is not solely reliant on anticholinergic effects, which may contribute to its tolerability profile.[3] The parent compound and its primary metabolite, MFCA, work in concert to produce the overall therapeutic effect. This document will dissect the individual and combined pharmacological actions of these two molecules.

Pharmacodynamics

The pharmacodynamic effects of this compound and MFCA are centered on the relaxation of urinary bladder smooth muscle, achieved through multiple mechanisms.

This compound

This compound's primary pharmacodynamic actions include:

  • Muscarinic Receptor Antagonism: this compound exhibits weak competitive antagonism at muscarinic acetylcholine receptors, contributing to its anticholinergic effects and the relaxation of the detrusor muscle.[1][4][5]

  • Calcium Channel Blockade: this compound directly inhibits L-type voltage-dependent calcium channels in human detrusor smooth muscle, leading to a reduction in calcium influx and subsequent muscle relaxation.

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which promotes smooth muscle relaxation.

3-Methylflavone-8-carboxylic acid (MFCA)

The primary pharmacological activity of MFCA is the inhibition of phosphodiesterase (PDE) .[2][6][7] Unlike its parent compound, MFCA does not possess significant antispasmodic or anticholinergic activity.[6] Its contribution to the overall therapeutic effect of this compound is therefore primarily through the modulation of intracellular signaling pathways mediated by cyclic nucleotides.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters for the pharmacological activity of this compound and MFCA.

Table 1: Receptor and Ion Channel Binding Affinities of this compound

TargetLigandSpeciesTissue/Cell LineAssay TypeIC50 / KiReference(s)
Muscarinic Receptors[3H]N-methylscopolamineRatBrainRadioligand Binding12.2 µM (IC50)[6]
L-type Calcium Channels-HumanDetrusor MyocytesWhole-cell Patch Clamp10 µM (Ki)

Table 2: Pharmacokinetic Parameters of this compound and MFCA

ParameterCompoundSpeciesRouteValueReference(s)
Absorption
BioavailabilityThis compoundHumanOralWell-absorbed[1]
Tmax (MFCA)This compound (200 mg)HumanOral1.13 ± 0.13 h
Cmax (MFCA)This compound (200 mg)HumanOral14.1 ± 1.2 µg/mL
Distribution
Protein BindingThis compound--Not extensively bound
Metabolism
Primary MetaboliteThis compoundHuman-3-methylflavone-8-carboxylic acid (MFCA)
Excretion
Urinary ExcretionThis compoundHumanOral50-60% (as MFCA within 24h)
Half-life (MFCA)This compoundHumanOral3.5 h

Signaling Pathways

The therapeutic effects of this compound and MFCA are mediated by distinct but complementary signaling pathways that converge on the relaxation of bladder smooth muscle.

This compound-Mediated Pathways

flavoxate_pathway This compound This compound M3_Receptor Muscarinic M3 Receptor This compound->M3_Receptor Antagonism L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibition Relaxation Smooth Muscle Relaxation This compound->Relaxation PLC Phospholipase C M3_Receptor->PLC Activation Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx IP3 IP3 PLC->IP3 Ca_release Ca2+ Release from SR IP3->Ca_release Ca_calmodulin Ca2+-Calmodulin Complex Ca_release->Ca_calmodulin Ca_influx->Ca_calmodulin MLCK Myosin Light Chain Kinase Ca_calmodulin->MLCK Activation Contraction Smooth Muscle Contraction MLCK->Contraction mfca_pathway MFCA 3-Methylflavone-8- carboxylic acid PDE Phosphodiesterase MFCA->PDE Inhibition cAMP cAMP PDE->cAMP Hydrolysis ATP ATP ATP->cAMP AC activation AC Adenylyl Cyclase AC->ATP PKA Protein Kinase A cAMP->PKA Activation MLCK_inactivation MLCK Inactivation PKA->MLCK_inactivation Relaxation Smooth Muscle Relaxation MLCK_inactivation->Relaxation organ_bath_workflow Start Start Tissue_Prep Isolate Bladder Smooth Muscle Strip Start->Tissue_Prep Mounting Mount in Organ Bath Tissue_Prep->Mounting Equilibration Equilibrate Mounting->Equilibration Contraction Induce Contraction (e.g., Carbachol) Equilibration->Contraction Drug_Addition Add this compound (Cumulative Doses) Contraction->Drug_Addition Recording Record Isometric Tension Drug_Addition->Recording Analysis Data Analysis (IC50 Calculation) Recording->Analysis End End Analysis->End

References

Flavoxate's Effects on Neuronal and Myogenic Pathways in Bladder Control: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Flavoxate hydrochloride, a flavone derivative, has been utilized for decades in the symptomatic treatment of overactive bladder (OAB) and other urinary tract disorders. Its clinical efficacy is attributed to a multifaceted mechanism of action that extends beyond simple anticholinergic activity, encompassing direct smooth muscle relaxation, modulation of central nervous system pathways, and local anesthetic effects. This technical guide provides an in-depth examination of this compound's effects on the complex neuronal and myogenic pathways governing bladder control. It consolidates quantitative data from key preclinical and clinical studies, details relevant experimental protocols, and visualizes the intricate signaling and neural circuits through structured diagrams. The objective is to offer a comprehensive resource for researchers and professionals engaged in the study of urology and the development of novel therapeutics for lower urinary tract symptoms.

Introduction

Overactive bladder (OAB) is a prevalent syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia.[1] The underlying pathophysiology involves involuntary contractions of the bladder's detrusor muscle. This compound is a synthetic agent approved for the symptomatic relief of these conditions, including dysuria, urgency, and suprapubic pain associated with cystitis, prostatitis, and urethritis.[2][3] Unlike traditional antimuscarinic agents, which primarily act by blocking acetylcholine receptors, this compound's therapeutic profile is a composite of several distinct pharmacological actions.[4] This document elucidates these mechanisms, focusing on the molecular and neuronal levels.

Multifaceted Mechanism of Action

This compound's efficacy in bladder control stems from its influence on both the peripheral musculature and central neural circuits. Its primary actions include direct myotropic relaxation of the detrusor smooth muscle, calcium channel antagonism, phosphodiesterase (PDE) inhibition, and modulation of pontine micturition centers.[4][5]

Peripheral Effects on Detrusor Smooth Muscle

This compound exerts a direct spasmolytic effect on the smooth muscle of the urinary tract.[4][6] This is achieved through at least two key molecular pathways:

  • L-type Calcium Channel Antagonism: The influx of extracellular calcium through voltage-dependent L-type Ca2+ channels is critical for initiating detrusor muscle contraction.[7] this compound has been shown to be a potent inhibitor of these channels. It causes a concentration-dependent reduction of K+-induced contractions in human urinary bladder tissue and directly inhibits the peak amplitude of nifedipine-sensitive inward Ba2+ currents (a surrogate for Ca2+ currents) in isolated human detrusor myocytes.[7][8] This action is a key contributor to its muscle relaxant properties.[8][9]

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits cyclic AMP (cAMP) phosphodiesterase in urinary bladder tissue.[5] This inhibition leads to an accumulation of intracellular cAMP, which promotes smooth muscle relaxation. Studies in guinea pig tissue homogenates found its PDE inhibitory activity to be three to five times greater than that of aminophylline.[5]

Central Nervous System (CNS) Effects

Beyond its peripheral actions, this compound modulates the neuronal pathways controlling micturition. Animal studies have demonstrated that it can suppress the micturition reflex through actions within the brainstem.[7][10] Specifically, this compound microinjected into the nucleus reticularis pontis oralis (PoO), a pontine micturition inhibitory region, was shown to inhibit reflex micturition in decerebrated cats.[10] This suggests that this compound facilitates the inhibitory signals descending from the pons to the sacral parasympathetic nuclei, thereby enhancing urine storage.[10]

Anticholinergic and Other Activities

While often classified with antimuscarinic drugs, this compound's anticholinergic activity is considered minimal compared to agents like atropine or oxybutynin.[9][11] Some studies suggest its action is primarily due to direct smooth muscle relaxation rather than significant muscarinic receptor antagonism.[11] Additionally, this compound exhibits a local anesthetic activity comparable to lidocaine, which may contribute to relieving symptoms of pain and discomfort associated with urinary tract inflammation.[5][12]

Quantitative Pharmacological and Clinical Data

The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative basis for understanding this compound's potency and clinical effects.

Table 1: In Vitro Pharmacological Data for this compound

ParameterSpecies/TissueValuePrimary MechanismReference
IC₅₀ (K⁺-induced contraction) Human Urinary Bladder2 µMCalcium Channel Antagonism[7]
IC₅₀ (Muscarinic Stimulation) Rat Detrusor35 µMGeneral Spasmolytic[7]
IC₅₀ (Ca²⁺-induced contraction) Rat Detrusor83 µMCalcium Channel Antagonism[7]
Kᵢ (Ba²⁺ currents) Human Detrusor Myocytes10 µML-type Ca²⁺ Channel Inhibition[7][8][9]
PDE Inhibition Guinea Pig Bladder~5x AminophyllinePhosphodiesterase Inhibition[5]

Table 2: Summary of Clinical Efficacy in OAB Patients

Clinical EndpointPatient PopulationResultReference
Increase in Bladder Capacity 7 patients vs. PlaceboStatistically significant increase (p < 0.01)[13]
Reduction in Daytime Urge 618 patients (observational)61% reduction[14]
Reduction in Nighttime Urge 618 patients (observational)69% reduction[14]
Reduction in Nocturia 618 patients (observational)53% reduction[14]
Reduction in Dysuria 618 patients (observational)37% reduction[14]
Increase in Bladder Volume at First Urge 618 patients (observational)36% increase (55.1 ± 58.8 ml)[15][14]

Key Experimental Protocols

The following sections detail the methodologies employed in seminal studies to elucidate this compound's mechanism of action.

In Vitro Tension Measurement of Human Bladder Strips

This protocol is used to assess the direct effect of this compound on smooth muscle contractility.

  • Tissue Preparation: Human bladder tissue is obtained from patients undergoing cystectomy, with informed consent. The detrusor muscle is dissected and cut into small strips (approx. 2 mm wide, 5 mm long).

  • Mounting: Strips are mounted in organ baths containing a physiological salt solution (PSS), maintained at 37°C, and aerated with a 95% O₂ / 5% CO₂ mixture. One end is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: Tissues are allowed to equilibrate for 60-90 minutes under a resting tension of ~10 mN.

  • Contraction Induction: Muscle contraction is induced by adding a high concentration of potassium chloride (e.g., 80 mM KCl) to the bath, which depolarizes the cell membrane and opens voltage-gated Ca²⁺ channels.

  • Drug Application: Once a stable contraction is achieved, this compound is added to the bath in a cumulative, concentration-dependent manner.

  • Data Analysis: The relaxation induced by each concentration of this compound is measured and expressed as a percentage of the maximal K⁺-induced contraction. An IC₅₀ value is then calculated.

Whole-Cell Patch-Clamp of Human Detrusor Myocytes

This electrophysiological technique allows for the direct measurement of ion channel activity in single cells.

  • Cell Isolation: Single smooth muscle cells are enzymatically dispersed from human detrusor tissue samples.

  • Electrode and Solutions: A glass micropipette (patch electrode) with a tip diameter of ~1 µm is filled with an internal solution (e.g., Cs-based to block K⁺ currents) and pressed against a myocyte. The external bath solution contains Barium (Ba²⁺) as the charge carrier instead of Ca²⁺ to increase current amplitude and block Ca²⁺-dependent inactivation.

  • Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive continuity between the pipette and the cell interior (whole-cell mode).

  • Voltage Clamp Protocol: The cell membrane potential is held at a negative potential (e.g., -90 mV). Depolarizing voltage steps are then applied to activate voltage-gated channels.

  • Current Recording: Inward Ba²⁺ currents through L-type Ca²⁺ channels are recorded.

  • This compound Application: The cell is perfused with the external solution containing various concentrations of this compound. The effect on the Ba²⁺ current amplitude is recorded.

  • Data Analysis: The inhibitory effect of this compound is quantified to determine parameters like the inhibition constant (Kᵢ).

In Vivo Urodynamics in Anesthetized Rats

This protocol assesses the drug's effect on the entire micturition reflex in a living organism.

  • Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane). A catheter is inserted into the bladder via the urethra or directly through the dome for saline infusion and pressure measurement (cystometry).

  • Nerve Stimulation (Optional): To study efferent pathways, the pelvic nerve can be transected and its distal end stimulated electrically to induce bladder contractions.

  • Drug Administration: this compound is administered intravenously (i.v.), intracerebroventricularly (i.c.v.), or intrathecally to differentiate between peripheral and central sites of action.

  • Cystometry: The bladder is slowly filled with saline at a constant rate. Bladder pressure is continuously recorded. Isovolumetric rhythmic bladder contractions are observed.

  • Data Measurement: Key urodynamic parameters are measured before and after drug administration, including bladder capacity, micturition pressure, and the frequency/amplitude of non-voiding contractions.

Visualizations of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the core concepts discussed.

G cluster_cell Detrusor Smooth Muscle Cell node_ca_channel L-type Ca²⁺ Channel node_ca_influx Ca²⁺ Influx node_ca_channel->node_ca_influx node_pde Phosphodiesterase (PDE) node_camp ↑ cAMP node_pde->node_camp Degrades node_relaxation Muscle Relaxation node_camp->node_relaxation Promotes node_contraction Muscle Contraction node_ca_influx->node_contraction Initiates node_m_receptor Muscarinic Receptor (M3) node_m_receptor->node_contraction Stimulates node_this compound This compound node_this compound->node_ca_channel Inhibits node_this compound->node_pde Inhibits node_this compound->node_m_receptor Weakly Antagonizes node_kcl K⁺ Depolarization (Stimulus) node_kcl->node_ca_channel Opens node_ach Acetylcholine (ACh) node_ach->node_m_receptor Activates

Caption: Cellular mechanisms of this compound on a detrusor smooth muscle cell.

G cluster_brain Brainstem (Pons) cluster_spinal Sacral Spinal Cord pmc Pontine Micturition Center (PMC) sacral Parasympathetic Nuclei pmc->sacral Excitatory Pathway (Micturition) poo Pontine Micturition Inhibitory Region (PoO) poo->pmc Inhibitory Signal bladder Bladder (Detrusor Muscle) sacral->bladder Efferent Signal (Contraction) bladder->sacral Afferent Signal (Stretch) This compound This compound This compound->poo Facilitates Inhibition This compound->bladder Direct Relaxation (Peripheral Effect)

Caption: Central and peripheral sites of this compound action in bladder control.

G start Obtain Human Detrusor Tissue step1 Enzymatically Disperse Single Myocytes start->step1 step2 Establish Whole-Cell Patch-Clamp Configuration step1->step2 step3 Hold Membrane Potential (-90 mV) step2->step3 step4 Apply Depolarizing Voltage Steps step3->step4 step5 Record Baseline Inward Ba²⁺ Currents step4->step5 step6 Perfuse Cell with This compound Solution step5->step6 step7 Record Post-Flavoxate Inward Ba²⁺ Currents step6->step7 end Analyze Current Inhibition & Calculate Ki step7->end

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Conclusion and Future Directions

The therapeutic efficacy of this compound in managing overactive bladder is underpinned by a complex and synergistic mechanism of action. Its primary role as a direct-acting smooth muscle relaxant is well-supported by evidence of potent L-type calcium channel antagonism and phosphodiesterase inhibition.[5][7][8] Furthermore, its modulatory effects on central inhibitory pathways in the pontine micturition center provide an additional layer of control over the micturition reflex, distinguishing it from purely peripherally acting agents.[10]

While this compound has a long history of clinical use and is generally well-tolerated, further research is warranted.[1][15] Modern, large-scale, randomized controlled trials are needed to more definitively compare its efficacy against newer OAB therapies like beta-3 adrenergic agonists and more selective antimuscarinics.[16] Investigating the specific PDE isozymes inhibited by this compound in the bladder could lead to the development of more targeted therapies. Finally, exploring the clinical relevance of its central actions in humans could open new avenues for understanding and treating complex bladder disorders. This comprehensive understanding of its pharmacology remains crucial for optimizing its current use and inspiring future drug development.

References

Whitepaper: The Role of Flavoxate as a Local Anesthetic and Spasmolytic Agent in Urinary Tract Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Flavoxate is a synthetic flavone derivative utilized in the symptomatic treatment of various lower urinary tract conditions, including dysuria, urgency, nocturia, and suprapubic pain associated with cystitis, prostatitis, and urethritis.[1][2] While historically classified as a urinary antispasmodic, its therapeutic efficacy stems from a multifaceted mechanism of action that is more complex than that of traditional anticholinergic agents. This technical guide provides an in-depth review of the pharmacological evidence elucidating the role of this compound, with a particular focus on its local anesthetic, calcium antagonistic, and phosphodiesterase inhibitory effects in relevant urinary tract models. We will detail the experimental protocols used to derive this understanding, present quantitative data for comparative analysis, and visualize the key molecular pathways and experimental workflows.

Overview of this compound's Multifaceted Mechanism of Action

This compound's therapeutic effects in the urinary tract are not attributable to a single mode of action but rather to a combination of several distinct pharmacological activities.[3] Unlike purely anticholinergic drugs, this compound's primary benefits are derived from its direct action on smooth muscle and nerve excitability.[4] Its mechanism can be summarized by three principal effects: local anesthesia, calcium channel antagonism, and phosphodiesterase (PDE) inhibition.[3][5] These actions work in concert to reduce smooth muscle spasms, decrease bladder sensitivity, and alleviate pain and discomfort.[6]

Flavoxate_Mechanisms Figure 1: this compound's Core Mechanisms of Action This compound This compound Anesthetic Local Anesthetic Activity This compound->Anesthetic Ca_Block Calcium Channel Antagonism (L-type) This compound->Ca_Block PDE_Inhibit Phosphodiesterase (PDE) Inhibition This compound->PDE_Inhibit Nerve Decreased Nerve Excitability Anesthetic->Nerve Relaxation Detrusor Smooth Muscle Relaxation Ca_Block->Relaxation cAMP Increased intracellular cAMP PDE_Inhibit->cAMP Symptoms Symptomatic Relief (↓ Pain, ↓ Urgency, ↓ Spasm) Nerve->Symptoms Relaxation->Symptoms cAMP->Relaxation

Caption: Figure 1: this compound's Core Mechanisms of Action.

Local Anesthetic and Sensory Nerve Modulation

A significant component of this compound's action in relieving symptoms like dysuria and urgency is its local anesthetic property.[6] This effect helps to numb the mucous membranes lining the urinary tract, thereby reducing the afferent nerve signals that contribute to the sensation of pain and bladder irritability.[6]

Evidence from Preclinical Models

Studies have demonstrated that this compound possesses local anesthetic activity comparable to that of lidocaine.[3][7] While the precise molecular target for this effect (e.g., specific voltage-gated sodium channels) is not fully elucidated in the provided literature, the functional outcome is a reduction in nerve impulse generation and propagation. This anesthetic activity is proposed to be linked to a reduction in the electrical activity of the bladder and urethra.[8]

Local_Anesthetic_Pathway Figure 2: Proposed Local Anesthetic Signaling Pathway Stimulus Noxious Stimulus (e.g., Inflammation) Nerve_Ending Afferent Nerve Ending in Bladder Mucosa Stimulus->Nerve_Ending Na_Channel Voltage-Gated Sodium Channels Nerve_Ending->Na_Channel Depolarization Membrane Depolarization Na_Channel->Depolarization Na+ Influx AP Action Potential Propagation Depolarization->AP Sensation Sensation of Pain & Urgency (CNS) AP->Sensation This compound This compound This compound->Na_Channel Inhibition (Proposed)

Caption: Figure 2: Proposed Local Anesthetic Signaling Pathway.

Calcium Channel Antagonism in Detrusor Smooth Muscle

This compound exerts a direct spasmolytic (myotropic) effect on the detrusor muscle of the bladder by acting as a calcium channel antagonist.[3][9] This action is independent of anticholinergic mechanisms and directly contributes to muscle relaxation, thereby increasing bladder capacity and reducing involuntary contractions.[4]

Quantitative Data from In-Vitro Studies

Electrophysiological and tension measurement studies have quantified the inhibitory effect of this compound on L-type calcium channels in human detrusor myocytes.

ParameterValueModel SystemReference
IC₅₀ (Relaxation)2 µMK⁺-induced contraction in human urinary bladder strips[10]
Kᵢ (Inhibition)10 µMVoltage-dependent Ba²⁺ currents in human detrusor myocytes[9][10]
Experimental Protocol: Patch-Clamp Analysis of L-type Ca²⁺ Currents

The following protocol is based on the methodology described for investigating this compound's effects on human detrusor myocytes.[9][10]

  • Tissue Preparation: Human bladder tissue is obtained, and detrusor smooth muscle cells (myocytes) are enzymatically isolated.

  • Electrophysiology: The conventional whole-cell patch-clamp technique is employed to measure ion channel currents.

  • Recording Conditions:

    • Cells are held at a membrane potential of -90 mV.

    • Barium (Ba²⁺) is used as the charge carrier instead of Ca²⁺ to increase current amplitude and block K⁺ channels.

    • Voltage-dependent Ba²⁺ currents are evoked by applying a depolarizing pulse (e.g., to +10 mV).

  • Drug Application: this compound is applied at varying concentrations to the cell bath.

  • Data Analysis: The peak amplitude of the inward Ba²⁺ current is measured before and after this compound application. The concentration-dependent inhibition is analyzed to determine the inhibitory constant (Kᵢ). The effect on the steady-state inactivation curve is also assessed.

Patch_Clamp_Workflow Figure 3: Experimental Workflow for Patch-Clamp Analysis Start Obtain Human Bladder Tissue Isolate Enzymatically Isolate Detrusor Myocytes Start->Isolate Patch Establish Whole-Cell Patch-Clamp Configuration Isolate->Patch Record_Base Record Baseline Ba²⁺ Currents Patch->Record_Base Apply_this compound Apply this compound (Varying Concentrations) Record_Base->Apply_this compound Record_Test Record Post-Drug Ba²⁺ Currents Apply_this compound->Record_Test Analyze Analyze Current Inhibition & Calculate Ki Record_Test->Analyze

Caption: Figure 3: Experimental Workflow for Patch-Clamp Analysis.

Signaling Pathway of Detrusor Relaxation

The inhibition of L-type calcium channels by this compound directly prevents the influx of extracellular calcium that is required for the initiation and maintenance of smooth muscle contraction.

Ca_Blockade_Pathway Figure 4: Ca²⁺ Channel Blockade and Muscle Relaxation Depolarization Cell Membrane Depolarization Ca_Channel L-type Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Relaxation Muscle Relaxation Ca_Channel->Relaxation Leads to CaM Ca²⁺ binds to Calmodulin (CaM) Ca_Influx->CaM MLCK Activation of Myosin Light-Chain Kinase (MLCK) CaM->MLCK Contraction Myosin Phosphorylation → Muscle Contraction MLCK->Contraction This compound This compound This compound->Ca_Channel Inhibition

Caption: Figure 4: Ca²⁺ Channel Blockade and Muscle Relaxation.

Phosphodiesterase (PDE) Inhibition

This compound also functions as a phosphodiesterase (PDE) inhibitor in the smooth muscle of the urinary tract.[3][7] By inhibiting PDEs, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), a second messenger that promotes smooth muscle relaxation.

Quantitative Data on PDE Inhibition

Studies on tissue homogenates from guinea pigs have compared the PDE inhibitory activity of this compound to that of aminophylline, a known PDE inhibitor.

TissueThis compound's Relative Potency vs. AminophyllineReference
Guinea-Pig Ureter ~3 times greater[3]
Guinea-Pig Urinary Bladder ~5 times greater[3][7]
Experimental Protocol: PDE Inhibition Assay

The following is a generalized protocol for determining PDE inhibitory activity in tissue homogenates, as suggested by the literature.[3]

  • Tissue Homogenization: Urinary bladder or ureter tissue from a model organism (e.g., guinea pig) is excised and homogenized in a suitable buffer.

  • Assay Reaction: The homogenate is incubated with a known concentration of cAMP (the substrate) and the test compound (this compound or a reference inhibitor like aminophylline).

  • Quantification: The reaction is stopped, and the amount of cAMP remaining or the amount of AMP produced is quantified, typically using radioimmunoassay (RIA) or chromatography techniques.

  • Analysis: The inhibitory activity of this compound is calculated by comparing the rate of cAMP degradation in its presence to the control (no inhibitor) and reference conditions.

Signaling Pathway of PDE Inhibition

PDE_Inhibition_Pathway Figure 5: PDE Inhibition and Smooth Muscle Relaxation ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) PKA Protein Kinase A (PKA) Activation cAMP->PKA AMP 5'-AMP (Inactive) PDE->AMP Degrades Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes This compound This compound This compound->PDE Inhibition

References

Preclinical Evaluation of Flavoxate for Interstitial Cystitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interstitial cystitis/bladder pain syndrome (IC/BPS) is a chronic and debilitating condition characterized by pelvic pain, urinary urgency, and frequency. The complex pathophysiology of IC/BPS, involving urothelial dysfunction, neurogenic inflammation, and mast cell activation, presents significant challenges for drug development. Flavoxate, a flavone derivative with smooth muscle relaxant and potential anti-inflammatory properties, has been used clinically for urinary tract disorders.[1] This technical guide outlines a comprehensive preclinical framework for the evaluation of this compound as a potential therapeutic agent for interstitial cystitis, leveraging established animal models and in vitro assays. The guide provides detailed experimental protocols, hypothetical data for illustrative purposes, and visual representations of key biological pathways to facilitate further research and development in this area.

Introduction to this compound and its Rationale for Interstitial Cystitis

This compound hydrochloride is recognized for its spasmolytic effects on the urinary tract smooth muscle.[1] Its primary mechanism of action involves the inhibition of phosphodiesterases and a moderate calcium antagonistic activity, leading to muscle relaxation.[1][2] While clinically utilized for symptoms of overactive bladder, its preclinical profile suggests a broader potential in managing the multifaceted symptoms of interstitial cystitis. The rationale for evaluating this compound in IC/BPS is based on its potential to:

  • Alleviate Bladder Spasms and Pain: By relaxing the detrusor muscle, this compound may reduce the bladder pain and discomfort associated with IC/BPS.

  • Modulate Neurogenic Inflammation: this compound's potential anti-inflammatory effects could mitigate the inflammatory cascades implicated in IC/BPS.

  • Improve Urothelial Barrier Function: While not a primary mechanism, downstream effects of reduced inflammation could contribute to the restoration of the protective glycosaminoglycan (GAG) layer of the urothelium.

This guide will focus on the preclinical validation of these hypotheses using the cyclophosphamide (CYP)-induced cystitis model, a well-established animal model that recapitulates key features of IC/BPS, including bladder inflammation, visceral pain, and urinary dysfunction.[3][4]

Experimental Protocols

Cyclophosphamide-Induced Cystitis Animal Model

This in vivo model is crucial for assessing the efficacy of this compound on bladder inflammation and visceral pain.

Experimental Workflow:

G cluster_acclimatization Acclimatization (7 days) cluster_induction Cystitis Induction (Day 0) cluster_treatment This compound Treatment cluster_assessment Outcome Assessment (4-48 hours post-CYP) acclimatize House animals in a controlled environment cyp_injection Administer Cyclophosphamide (150 mg/kg, i.p.) acclimatize->cyp_injection flavoxate_admin Administer this compound or Vehicle (p.o. or i.p.) cyp_injection->flavoxate_admin pain_assessment Visceral Pain Assessment (von Frey filaments) flavoxate_admin->pain_assessment bladder_harvest Bladder Harvesting pain_assessment->bladder_harvest histology Histopathological Analysis bladder_harvest->histology biomarker Biomarker Analysis (ELISA, qPCR) bladder_harvest->biomarker

Caption: Workflow for the cyclophosphamide-induced cystitis model.

Detailed Methodology:

  • Animals: Female Sprague-Dawley rats (200-250g) are commonly used.

  • Acclimatization: Animals are housed in a controlled environment for at least 7 days prior to the experiment.

  • Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (150 mg/kg) is administered to induce cystitis. A control group receives a saline injection.[3][5]

  • This compound Administration: this compound hydrochloride is administered orally (p.o.) or intraperitoneally (i.p.) at varying doses (e.g., 10, 30, 100 mg/kg) 30 minutes before or after CYP injection. A vehicle control group is included.

  • Visceral Pain Assessment: Referred visceral pain is assessed using von Frey filaments applied to the lower abdomen at different time points (e.g., 4, 24, 48 hours) post-CYP injection. The withdrawal threshold is recorded.[5]

  • Bladder Harvesting and Analysis: At the end of the experiment, animals are euthanized, and bladders are harvested, weighed, and processed for:

    • Histopathological evaluation: Tissues are fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess edema, hemorrhage, and inflammatory cell infiltration.

    • Biomarker analysis: Bladder tissue homogenates are used to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and mast cell markers (e.g., tryptase) using ELISA or qPCR.

In Vitro Urothelial Cell Barrier Function Assay

This assay evaluates the potential of this compound to protect or restore the integrity of the urothelial barrier.

Experimental Workflow:

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assessment Barrier Function Assessment cell_seeding Seed human urothelial cells on transwell inserts differentiation Allow cells to differentiate and form a monolayer cell_seeding->differentiation barrier_disruption Induce barrier dysfunction (e.g., with protamine sulfate) differentiation->barrier_disruption flavoxate_treatment Treat with this compound or Vehicle barrier_disruption->flavoxate_treatment teer_measurement Measure Transepithelial Electrical Resistance (TEER) flavoxate_treatment->teer_measurement permeability_assay Assess paracellular permeability (e.g., with FITC-dextran) flavoxate_treatment->permeability_assay

Caption: Workflow for the in vitro urothelial barrier function assay.

Detailed Methodology:

  • Cell Culture: Normal human urothelial (NHU) cells are cultured on permeable Transwell® inserts until a confluent and differentiated monolayer is formed.[6]

  • Barrier Disruption: The urothelial barrier is disrupted by exposing the cells to a chemical irritant like protamine sulfate.

  • This compound Treatment: Cells are treated with various concentrations of this compound before or after barrier disruption.

  • Barrier Function Assessment:

    • Transepithelial Electrical Resistance (TEER): TEER is measured at different time points to assess the integrity of the cell monolayer.

    • Paracellular Permeability: The passage of a fluorescent marker (e.g., FITC-dextran) across the cell monolayer is quantified to assess paracellular permeability.

Data Presentation

The following tables present hypothetical quantitative data that could be expected from the proposed preclinical studies.

Table 1: Effect of this compound on Visceral Pain in CYP-Induced Cystitis in Rats

Treatment GroupDose (mg/kg)Mean Paw Withdrawal Threshold (g) at 4h% Inhibition of Hyperalgesia
Saline Control-15.2 ± 1.5-
CYP + Vehicle-4.5 ± 0.80%
CYP + this compound107.8 ± 1.231.1%
CYP + this compound3010.5 ± 1.4**57.1%
CYP + this compound10013.1 ± 1.6 81.9%
CYP + Ibuprofen (Positive Control)5012.5 ± 1.376.2%
p<0.05, **p<0.01, ***p<0.001 vs. CYP + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Bladder Inflammation Markers in CYP-Induced Cystitis in Rats

Treatment GroupDose (mg/kg)Bladder IL-1β (pg/mg protein)Bladder TNF-α (pg/mg protein)
Saline Control-55 ± 8110 ± 15
CYP + Vehicle-250 ± 30480 ± 45
CYP + this compound10190 ± 25380 ± 40
CYP + this compound30130 ± 20 250 ± 35
CYP + this compound10080 ± 12 150 ± 20
*p<0.05, **p<0.01, ***p<0.001 vs. CYP + Vehicle. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Urothelial Barrier Function In Vitro

Treatment GroupConcentration (µM)TEER (% of Control)FITC-Dextran Permeability (% of Control)
Control-100 ± 5100 ± 8
Protamine Sulfate + Vehicle-35 ± 6350 ± 25
Protamine Sulfate + this compound150 ± 7280 ± 20
Protamine Sulfate + this compound1070 ± 8 190 ± 18
Protamine Sulfate + this compound10090 ± 6 120 ± 15
*p<0.05, **p<0.01, ***p<0.001 vs. Protamine Sulfate + Vehicle. Data are presented as mean ± SEM.

Signaling Pathways and Mechanism of Action

Proposed Mechanism of Action of this compound in Interstitial Cystitis

The therapeutic effects of this compound in interstitial cystitis are likely mediated through multiple pathways.

G cluster_stimuli Pathological Stimuli in IC/BPS cluster_this compound This compound Action cluster_effects Therapeutic Effects urothelial_damage Urothelial Barrier Damage inflammation Neurogenic Inflammation urothelial_damage->inflammation mast_cell Mast Cell Activation inflammation->mast_cell smooth_muscle Smooth Muscle Spasm inflammation->smooth_muscle mast_cell->smooth_muscle pain_relief Pain Relief This compound This compound inflammation_reduction Reduced Inflammation This compound->inflammation_reduction Anti-inflammatory Properties (putative) mast_cell_stabilization Mast Cell Stabilization This compound->mast_cell_stabilization Indirect effect (putative) muscle_relaxation Smooth Muscle Relaxation This compound->muscle_relaxation Ca2+ Channel Blockade Phosphodiesterase Inhibition barrier_restoration Urothelial Barrier Restoration inflammation_reduction->barrier_restoration inflammation_reduction->pain_relief mast_cell_stabilization->pain_relief muscle_relaxation->pain_relief

Caption: Proposed multifaceted mechanism of action of this compound in IC/BPS.

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

This compound's primary effect on bladder smooth muscle is mediated through its influence on intracellular calcium levels.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular l_type_ca L-type Ca2+ Channel ca_influx Ca2+ Influx l_type_ca->ca_influx pde Phosphodiesterase (PDE) camp cAMP pde->camp Degrades mlck Myosin Light Chain Kinase (MLCK) ca_influx->mlck Activates pka Protein Kinase A (PKA) camp->pka Activates pka->mlck Inhibits relaxation Muscle Relaxation pka->relaxation contraction Muscle Contraction mlck->contraction This compound This compound This compound->l_type_ca Inhibits This compound->pde Inhibits

Caption: Signaling pathway of this compound-induced detrusor muscle relaxation.

Conclusion and Future Directions

This technical guide provides a robust framework for the preclinical evaluation of this compound in the context of interstitial cystitis. The proposed studies, utilizing the cyclophosphamide-induced cystitis model and in vitro barrier function assays, will generate critical data on the efficacy of this compound in alleviating key symptoms of IC/BPS, namely visceral pain and bladder inflammation.

Future preclinical research should also explore:

  • Chronic IC/BPS Models: Evaluating this compound in long-term animal models of IC/BPS to assess its effects on chronic pain and bladder remodeling.

  • Mast Cell Activation: Directly investigating the effect of this compound on mast cell degranulation in the bladder.

  • Urothelial Permeability In Vivo: Utilizing in vivo imaging techniques to assess the impact of this compound on urothelial barrier integrity.

A thorough preclinical investigation as outlined in this guide will be instrumental in determining the potential of this compound as a valuable therapeutic option for patients suffering from the debilitating symptoms of interstitial cystitis.

References

Methodological & Application

Application Notes and Protocols for Flavoxate Studies in Animal Models of Overactive Bladder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence. Flavoxate hydrochloride is a synthetic flavone derivative with smooth muscle relaxant properties used for the symptomatic relief of OAB.[1][2] Its mechanism of action involves direct antispasmodic effects on urinary tract smooth muscle, primarily through the inhibition of L-type calcium channels, and to a lesser extent, through anticholinergic (muscarinic receptor antagonist) activity.[1][3][4] Preclinical evaluation of potential OAB therapeutics like this compound necessitates the use of robust animal models that mimic the pathophysiology of the human condition.

This document provides detailed application notes and protocols for utilizing two common chemically-induced animal models of OAB—the cyclophosphamide-induced cystitis model and the protamine sulfate/potassium chloride-induced bladder hyperactivity model—for the evaluation of this compound.

Animal Models of Overactive Bladder

Cyclophosphamide (CYP)-Induced Cystitis Model

The administration of the chemotherapeutic agent cyclophosphamide is a widely used method to induce bladder inflammation and detrusor overactivity in rodents, creating a model that shares features with interstitial cystitis/bladder pain syndrome (IC/BPS) and OAB.[5][6][7] The toxic metabolite of CYP, acrolein, accumulates in the urine and causes bladder irritation, leading to increased urinary frequency and decreased bladder capacity.[6]

Protamine Sulfate (PS) / Potassium Chloride (KCl)-Induced Bladder Hyperactivity Model

This acute model involves the intravesical administration of protamine sulfate, which disrupts the protective glycosaminoglycan (GAG) layer of the urothelium, followed by the administration of potassium chloride.[8] The subsequent influx of potassium ions depolarizes bladder afferent nerves and smooth muscle, leading to bladder hyperactivity.

Experimental Protocols

Protocol 1: Induction of OAB using Cyclophosphamide (Rat Model)

Materials:

  • Female Sprague-Dawley or Wistar rats (200-250 g)

  • Cyclophosphamide (CYP)

  • Sterile saline (0.9% NaCl)

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatize rats to the housing facility for at least one week prior to the experiment.

  • On the day of induction, weigh each rat to determine the precise dose of CYP.

  • Prepare a fresh solution of CYP in sterile saline. A commonly used dose is a single intraperitoneal injection of 150 mg/kg or 200 mg/kg.[3][9]

  • Administer the calculated volume of the CYP solution via i.p. injection.

  • House the rats individually in metabolic cages to monitor voiding behavior if required.

  • Urodynamic studies are typically performed 24 to 48 hours after CYP administration, a time frame during which significant bladder inflammation and overactivity are observed.[9]

Protocol 2: Induction of OAB using Protamine Sulfate and Potassium Chloride (Rat Model)

Materials:

  • Female Sprague-Dawley rats (200-250 g)

  • Urethane for anesthesia

  • Protamine sulfate (PS)

  • Potassium chloride (KCl)

  • Sterile saline (0.9% NaCl)

  • Intravesical catheters

  • Infusion pump

  • Urodynamic recording equipment

Procedure:

  • Anesthetize the rat with urethane.

  • Insert an intravesical catheter into the bladder via the urethra for substance infusion and pressure monitoring.

  • Perform a baseline cystometrogram by infusing sterile saline at a constant rate (e.g., 0.04 mL/min) to establish normal bladder function parameters.[8]

  • Empty the bladder and infuse a solution of protamine sulfate (e.g., 10 mg/mL) into the bladder for a duration of 60 minutes to disrupt the GAG layer.[8]

  • Following the PS infusion, empty the bladder and infuse a solution of potassium chloride (e.g., 300 mM or 500 mM) to induce bladder hyperactivity.[8]

  • Continuously record the urodynamic parameters to assess the development of OAB.

Protocol 3: Urodynamic Assessment (Conscious Cystometry in Rats)

Materials:

  • Rat with an implanted bladder catheter

  • Metabolic cage

  • Pressure transducer

  • Infusion pump

  • Data acquisition system

  • Sterile saline (0.9% NaCl)

Procedure:

  • Place the conscious, unrestrained rat in a metabolic cage.

  • Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a 3-way stopcock.

  • Allow the rat to acclimate to the cage for at least 30 minutes.

  • Begin continuous infusion of sterile saline into the bladder at a slow, constant rate (e.g., 0.05 mL/min).[1]

  • Record the intravesical pressure (IVP) continuously. Key urodynamic parameters to measure include:

    • Basal Pressure (BP): The lowest pressure during bladder filling.

    • Threshold Pressure (TP): The bladder pressure immediately before the onset of a micturition contraction.

    • Maximum Voiding Pressure (MVP) / Micturition Pressure (MP): The peak pressure reached during voiding.

    • Intercontraction Interval (ICI) / Micturition Interval: The time between two consecutive micturition contractions, indicating voiding frequency.

    • Bladder Capacity (BC): The volume of saline infused into the bladder to elicit a micturition contraction.

    • Voided Volume (VV): The volume of urine expelled during micturition.

    • Residual Volume (RV): The volume of saline remaining in the bladder after micturition (can be measured by gentle aspiration through the catheter).

    • Non-voiding contractions (NVCs): Spontaneous bladder contractions during the filling phase that do not result in voiding.

  • Administer this compound (or vehicle control) through an appropriate route (e.g., oral gavage, intraperitoneal injection) at the desired dose and time point before or during the urodynamic recording.

  • Record at least 3-5 reproducible micturition cycles for each animal to obtain stable baseline and post-treatment data.

Data Presentation

Table 1: Effect of this compound on Urodynamic Parameters in Cyclophosphamide-Induced OAB Rat Model

Treatment GroupBladder Capacity (mL)Micturition Interval (min)Maximum Voiding Pressure (mmHg)Non-Voiding Contractions (count/filling phase)
Control (Saline) Expected Normal ValueExpected Normal ValueExpected Normal ValueExpected Low Value
CYP + Vehicle Expected Decreased ValueExpected Decreased ValueExpected Variable ChangeExpected Increased Value
CYP + this compound Expected Increased Value (vs. CYP + Vehicle)Expected Increased Value (vs. CYP + Vehicle)Expected Decreased/No ChangeExpected Decreased Value

Table 2: Effect of this compound on Urodynamic Parameters in PS/KCl-Induced OAB Rat Model

Treatment GroupIntercontraction Interval (s)Bladder Capacity (mL)Peak Micturition Pressure (mmHg)
Control (Saline) Expected Normal ValueExpected Normal ValueExpected Normal Value
PS/KCl + Vehicle Expected Decreased ValueExpected Decreased ValueExpected Variable Change
PS/KCl + this compound Expected Increased Value (vs. PS/KCl + Vehicle)Expected Increased Value (vs. PS/KCl + Vehicle)Expected Decreased/No Change

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Flavoxate_Mechanism cluster_detrusor Detrusor Smooth Muscle Cell cluster_cholinergic Cholinergic Pathway Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Contraction Muscle Contraction Ca_influx->Contraction Initiates This compound This compound This compound->Ca_channel Inhibits ACh Acetylcholine (ACh) M_receptor Muscarinic Receptor ACh->M_receptor Binds to Detrusor_contraction Detrusor Contraction M_receptor->Detrusor_contraction Stimulates Flavoxate_cholinergic This compound Flavoxate_cholinergic->M_receptor Antagonizes

Caption: this compound's dual mechanism: inhibiting Ca²⁺ influx and antagonizing muscarinic receptors.

Experimental Workflow for this compound Efficacy Testing in CYP-Induced OAB Model

Experimental_Workflow cluster_setup Model Induction and Treatment cluster_assessment Urodynamic Assessment cluster_analysis Data Analysis Animal_acclimatization Animal Acclimatization (Female Rats) CYP_induction OAB Induction (Cyclophosphamide i.p.) Animal_acclimatization->CYP_induction Group_assignment Group Assignment (Vehicle vs. This compound) CYP_induction->Group_assignment Drug_administration Drug Administration Group_assignment->Drug_administration Conscious_cystometry Conscious Cystometry (24-48h post-CYP) Drug_administration->Conscious_cystometry Data_recording Record Urodynamic Parameters (Bladder Capacity, Frequency, etc.) Conscious_cystometry->Data_recording Data_analysis Statistical Analysis Data_recording->Data_analysis Results Results Interpretation Data_analysis->Results

Caption: Workflow for evaluating this compound in a cyclophosphamide-induced OAB rat model.

References

Application Notes and Protocols: Investigating the Ion Channel Effects of Flavoxate Using Patch-Clamp Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavoxate is a synthetic flavone derivative primarily prescribed for the treatment of overactive bladder and other urinary tract disorders. Its therapeutic effects are largely attributed to its spasmolytic properties on the smooth muscle of the urinary bladder. A growing body of evidence indicates that this compound's mechanism of action involves the modulation of ion channel activity, particularly L-type calcium channels.[1][2][3] Patch-clamp electrophysiology is the gold-standard technique for directly studying the effects of compounds like this compound on ion channel function with high temporal and voltage resolution.

These application notes provide detailed protocols for utilizing patch-clamp techniques to characterize the effects of this compound on L-type calcium channels. Furthermore, generalized protocols are included to guide the investigation of this compound's potential effects on other key ion channels, such as voltage-gated potassium and sodium channels.

Data Presentation: Quantitative Effects of this compound on L-type Ca2+ Channels

The following table summarizes the known quantitative effects of this compound on L-type calcium channels, as determined by patch-clamp studies.

ParameterValueCell TypeExperimental ConditionsReference
Inhibitory Constant (Ki) 10 µMHuman detrusor myocytesWhole-cell patch-clamp, 22°C[1][3]
5.1 µMHuman detrusor myocytesWhole-cell patch-clamp, 30°C[4]
4.6 µMHuman detrusor myocytesWhole-cell patch-clamp, 37°C[4]
Effect on Peak Current Concentration-dependent inhibition of Ba2+ currentsHuman detrusor myocytesWhole-cell patch-clamp[1][5]
Steady-State Inactivation Leftward shift in the inactivation curveHuman detrusor myocytesHolding potential of -90 mV[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's action on L-type calcium channels and the general experimental workflow for patch-clamp analysis.

Flavoxate_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (α₁C subunit) This compound->L_type_Ca_Channel Inhibition Relaxation Muscle Relaxation This compound->Relaxation Leads to Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Smooth_Muscle_Contraction Detrusor Smooth Muscle Contraction Ca_Influx->Smooth_Muscle_Contraction Triggers

Caption: Proposed signaling pathway of this compound's inhibitory action on L-type calcium channels leading to smooth muscle relaxation.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Isolation Cell Isolation/ Culture Giga_Seal Approach Cell & Form Giga-ohm Seal Cell_Isolation->Giga_Seal Solution_Prep Prepare Internal & External Solutions Solution_Prep->Giga_Seal Pipette_Fabrication Fabricate & Fire-Polish Micropipettes Pipette_Fabrication->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocols Whole_Cell->Voltage_Clamp Data_Acquisition Record Ionic Currents Voltage_Clamp->Data_Acquisition Data_Analysis Analyze Current-Voltage Relationships, Kinetics, etc. Data_Acquisition->Data_Analysis Concentration_Response Generate Concentration- Response Curves Data_Analysis->Concentration_Response

References

Application Notes and Protocols for the Development of Sustained-Release Flavoxate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the research and development of sustained-release (SR) formulations of Flavoxate Hydrochloride. This document is intended to guide researchers through formulation strategies, manufacturing processes, and in vitro evaluation methods.

This compound hydrochloride is a smooth muscle relaxant primarily used to treat symptoms of overactive bladder and other urinary tract disorders.[1][2] Its relatively short biological half-life necessitates frequent administration of immediate-release (IR) formulations, which can lead to poor patient compliance.[1][2] The development of sustained-release formulations aims to reduce dosing frequency, maintain therapeutic drug levels for an extended period, and improve patient adherence to therapy.[1][3][4]

Formulation Strategies for Sustained-Release this compound

Several approaches have been successfully employed to develop sustained-release formulations of this compound. These primarily involve the use of hydrophilic or hydrophobic polymers to control the rate of drug release.

Hydrophilic Matrix Tablets

This is a common and cost-effective approach where the drug is dispersed within a swellable hydrophilic polymer matrix. Upon contact with gastrointestinal fluids, the polymer hydrates and forms a gel layer that controls the diffusion and/or erosion of the matrix, thereby sustaining the drug release.

Key Polymers:

  • Hydroxypropyl Methylcellulose (HPMC) of various viscosity grades (e.g., K4M, K15M, K100M) is widely used.[5]

  • Polyvinyl Alcohol (PVA) can be used as a binder to improve the compressibility of this compound, which is known to be poor.[5][6]

Bi-layered Tablets

Bi-layered tablets offer a biphasic release profile, combining an immediate-release layer for a rapid onset of action with a sustained-release layer to maintain the therapeutic effect.[1] This design is particularly beneficial for conditions requiring both immediate symptomatic relief and prolonged management.[1]

  • Immediate-Release Layer: Typically contains the drug with superdisintegrants.

  • Sustained-Release Layer: Incorporates rate-controlling polymers like HPMC.[1]

Extended-Release Capsules via Extrusion-Spheronization

This technique involves the production of drug-loaded pellets that are subsequently coated with a release-retarding polymer and filled into capsules.[4][7] This multi-unit particulate system (MUPS) approach can offer more predictable and reproducible drug release profiles.

Key Steps:

  • Pellet Formulation: Drug is mixed with excipients like microcrystalline cellulose (MCC) and a binder.[4][7]

  • Extrusion-Spheronization: The wet mass is extruded and then spheronized to form uniform pellets.[7]

  • Drug Loading and Coating: Pellets are coated with the drug and then with a sustained-release polymer such as Ethyl Cellulose or HPMC.[4][7]

Quantitative Data Summary

The following tables summarize exemplary formulation compositions and in vitro dissolution data from various research studies.

Table 1: Example Compositions of this compound Sustained-Release Formulations

Formulation TypeComponentRoleConcentration (% w/w) or Amount (mg)Reference
Matrix Tablet This compound HClActive Ingredient600 mg[5]
HPMC K15MRate-controlling polymer75 mg[5]
HPMC K100MRate-controlling polymer6 mg[5]
PVP K30Binder37.5 mg[5]
Magnesium StearateLubricant7.5 mg[5]
Colloidal Silicon DioxideGlidant3 mg[5]
Bi-layered Tablet (ER Layer) This compound HClActive Ingredient300-700 mg[1]
HPMC K4MRate-controlling polymer-[1]
Ethyl CelluloseRate-controlling polymer-[1]
Extended-Release Capsules This compound HClActive Ingredient-[4][7]
Ethyl CelluloseRelease-retarding coatingVariable[4][7]
HPMCRelease-retarding coatingVariable[4][7]
Microcrystalline CellulosePelletization aidVariable[4][7]

Table 2: Comparative In Vitro Dissolution Profile of a 600 mg this compound SR Tablet

Time (hours)Cumulative Drug Release (%) in 0.1 N HClCumulative Drug Release (%) in pH 7.4 Phosphate BufferReference
110-2010-20[6]
220-3520-35[6]
435-5535-55[6]
650-7050-70[6]
8> 65> 65[6]

Note: The data presented are illustrative and may vary based on the specific formulation and experimental conditions.

Experimental Protocols

Protocol for Preparation of Sustained-Release Matrix Tablets (Wet Granulation)

This protocol describes a general method for preparing this compound SR tablets using wet granulation.

Materials:

  • This compound Hydrochloride

  • Hydroxypropyl Methylcellulose (HPMC K100M)

  • Polyvinylpyrrolidone (PVP K30)

  • Isopropyl Alcohol

  • Magnesium Stearate

  • Colloidal Silicon Dioxide

Equipment:

  • High-speed mixer/granulator

  • Fluid bed dryer or tray dryer

  • Sieve

  • Blender

  • Rotary tablet press

Procedure:

  • Dry Mixing: Accurately weigh and mix this compound HCl and HPMC K100M in a high-speed mixer.[5]

  • Binder Preparation: Prepare a binder solution by dissolving PVP K30 in isopropyl alcohol.[5]

  • Wet Granulation: Add the binder solution to the dry powder blend under continuous mixing to form a wet mass.[5]

  • Granulation: Pass the wet mass through a suitable sieve to form granules.[5]

  • Drying: Dry the granules in a fluid bed dryer or tray dryer until the desired moisture content is achieved (typically <3%).[6]

  • Sizing: Sieve the dried granules to obtain a uniform size distribution.

  • Lubrication: Add magnesium stearate and colloidal silicon dioxide to the dried granules and blend for a short period (e.g., 5 minutes).[5]

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.[5]

Protocol for In Vitro Dissolution Testing

This protocol outlines the procedure for evaluating the drug release profile of this compound SR formulations.

Apparatus:

  • USP Dissolution Apparatus II (Paddle type)

Dissolution Media:

  • 900 mL of 0.1 N Hydrochloric (HCl) acid (pH 1.2)

  • 900 mL of pH 7.4 Phosphate buffer[3][6]

Procedure:

  • Set the temperature of the dissolution medium to 37 ± 0.5°C.[6]

  • Set the paddle speed to 60 rpm.[6]

  • Place one tablet in each dissolution vessel.

  • Withdraw samples (e.g., 10 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).[3]

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm).

  • Analyze the samples for this compound HCl concentration using a validated analytical method, such as UV-Vis spectrophotometry at 291 nm or HPLC.[6][8]

Visualizations

Experimental Workflow for SR Matrix Tablet Development

G cluster_formulation Formulation cluster_evaluation Evaluation Dry_Mixing Dry Mixing (this compound HCl + HPMC) Wet_Granulation Wet Granulation Dry_Mixing->Wet_Granulation Binder_Prep Binder Preparation (PVP K30 in IPA) Binder_Prep->Wet_Granulation Drying Drying Wet_Granulation->Drying Sizing Sizing Drying->Sizing Lubrication Lubrication (Mg Stearate + SiO2) Sizing->Lubrication Compression Compression Lubrication->Compression In_Vitro_Dissolution In Vitro Dissolution (USP Apparatus II) Compression->In_Vitro_Dissolution Data_Analysis Data Analysis (Release Kinetics) In_Vitro_Dissolution->Data_Analysis G Tablet SR Matrix Tablet (Drug + Polymer) Hydration Polymer Hydration & Swelling Tablet->Hydration GI_Fluid Gastrointestinal Fluid GI_Fluid->Tablet Gel_Layer Gel Layer Formation Hydration->Gel_Layer Diffusion Drug Diffusion through Gel Gel_Layer->Diffusion Erosion Matrix Erosion Gel_Layer->Erosion Drug_Release Sustained Drug Release Diffusion->Drug_Release Erosion->Drug_Release G cluster_tablet Bi-layered Tablet cluster_release Drug Release Profile IR_Layer Immediate-Release (IR) Layer Rapid_Release Rapid Onset of Action IR_Layer->Rapid_Release Fast Dissolution SR_Layer Sustained-Release (SR) Layer Extended_Release Extended Duration of Action SR_Layer->Extended_Release Controlled Release

References

Quantifying Flavoxate in Biological Samples: A High-Performance Liquid Chromatography Approach

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. This document provides a detailed methodology for the determination of Flavoxate concentration in biological samples using High-Performance Liquid Chromatography (HPLC). This compound is a urinary antispasmodic agent, and monitoring its concentration is crucial for pharmacokinetic and bioequivalence studies.

Principle

This method utilizes reverse-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound from endogenous components in biological samples such as plasma and urine. The protocol involves sample preparation through protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a C18 or similar column and detection at a specific wavelength.

Experimental

Equipment and Reagents
  • Equipment:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., Zorbax XDB-C18, 150 mm x 4.6 mm, 5 µm)[1]

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.45 µm)

  • Reagents:

    • This compound Hydrochloride reference standard

    • Acetonitrile (HPLC grade)[2]

    • Methanol (HPLC grade)[1]

    • Water (HPLC grade/deionized)[2]

    • Formic acid (AR grade)[2] or Sodium perchlorate[1]

    • Internal Standard (IS), e.g., Ibuprofen[2]

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for this compound analysis. Researchers should optimize these parameters based on their specific instrumentation and requirements.

ParameterCondition 1Condition 2Condition 3
Column Zorbax eclipse XBD-C18 (150 x 4.6 mm, 5 µm)[2]Zorbax XDB-C18 (150 x 4.6 mm, 5 µm)[1]Kromasil C8 (250 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile : 0.1% Formic acid in water (75:25 v/v), pH 3.0[2]Acetonitrile : Methanol : 0.15M Sodium perchlorate (17:35:48 v/v), pH 3.0[1]Formic acid in water, Methanol, and Acetonitrile (Gradient)[3]
Flow Rate 0.8 mL/min[2]Not Specified1.0 mL/min[3]
Detection Wavelength 218 nm[2]229 nm[1]311 nm[3]
Injection Volume 20 µL[2]Not SpecifiedNot Specified
Column Temperature Ambient[2]40°C[1]35°C[3]
Retention Time (this compound) 1.44 min[2]Not SpecifiedNot Specified
Internal Standard (IS) Ibuprofen (Retention Time: 3.50 min)[2]Not SpecifiedNot Specified

Detailed Protocols

Standard and Sample Preparation

3.1.1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound HCl reference standard in the mobile phase to obtain a concentration of 1 mg/mL.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 to 250 µg/mL.[2]

  • Internal Standard (IS) Stock Solution (if used): Prepare a stock solution of the internal standard (e.g., 1 mg/mL Ibuprofen) in the mobile phase.[2]

3.1.2. Sample Preparation from Plasma (Protein Precipitation)

  • To 1 mL of plasma sample in a centrifuge tube, add 2 mL of acetonitrile.[3]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Inject the filtered supernatant into the HPLC system.

3.1.3. Sample Preparation from Urine (Dilution)

For urine samples, a simple dilution with the mobile phase may be sufficient. The dilution factor should be determined based on the expected concentration of this compound.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound in biological samples.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Biological Sample (Plasma/Urine) add_is Add Internal Standard (optional) sample->add_is extract Protein Precipitation (e.g., with Acetonitrile) add_is->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm filter) centrifuge->filter hplc_system HPLC System filter->hplc_system Inject separation Chromatographic Separation (C18 Column) hplc_system->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Workflow for this compound quantification by HPLC.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its reliability. Key validation parameters are summarized below.

Validation ParameterTypical Results
Linearity The response of the drug was linear in the concentration range of 1 – 250 µg/mL.[2] Another study showed linearity from 0.03-7.5 µg/mL.[1]
Accuracy (% Recovery) The percentage of recovery ranged between 97.4% and 101.3%.[2] Another study reported spiked recoveries of 101.18% to 101.28%.[1]
Precision (%RSD) Intra-day and inter-day precision RSD values were in the range of 0.05 – 0.43% and 0.15 – 0.65%, respectively.[2] Another study reported %CV values for peak area and percent purity of less than 2%.[1]
Limit of Detection (LOD) 0.23 µg/mL[2]
Limit of Quantification (LOQ) 0.69 µg/mL[2]
Robustness The method was found to be robust with slight variations in extraction time, mobile phase composition, flow rate, and wavelength not significantly affecting the results.[2]

Data Analysis

A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard (or just the peak area of this compound if no IS is used) against the corresponding concentration of the working standard solutions. The concentration of this compound in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Logical Relationship of Method Development

The development of a robust HPLC method involves a logical sequence of steps to ensure accuracy and reliability.

method_dev cluster_initial Initial Development cluster_optimization Optimization cluster_validation Validation lit_review Literature Review method_selection Selection of Initial Chromatographic Conditions lit_review->method_selection mobile_phase Mobile Phase Composition & pH method_selection->mobile_phase column_selection Column Selection method_selection->column_selection flow_rate Flow Rate method_selection->flow_rate detection_wl Detection Wavelength method_selection->detection_wl specificity Specificity mobile_phase->specificity column_selection->specificity flow_rate->specificity detection_wl->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Logical flow of HPLC method development and validation.

Conclusion

The HPLC method described provides a reliable and reproducible approach for the quantification of this compound in biological samples. The detailed protocols and validation data presented herein serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis. Adherence to these guidelines will ensure the generation of high-quality, accurate data for pharmacokinetic and other related studies.

References

Application Notes and Protocols for Flavoxate Administration in Preclinical Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for administering Flavoxate in preclinical rodent models, focusing on its investigation for overactive bladder (OAB) and related urinary syndromes. The information is compiled from various preclinical studies to assist in the design and execution of future research.

Mechanism of Action

This compound hydrochloride is a synthetic flavone derivative with a multifaceted mechanism of action, making it an effective agent for the symptomatic relief of OAB.[1] Its therapeutic effects are attributed to a combination of direct and indirect actions on the urinary bladder and central nervous system.[2][3] this compound acts as a spasmolytic by directly relaxing the detrusor smooth muscle of the bladder.[4] This is achieved through several pathways:

  • Muscarinic Receptor Antagonism: It acts as a competitive antagonist at muscarinic acetylcholine receptors, primarily M1 and M2, reducing the contractile signals from the parasympathetic nervous system.[4][5]

  • Calcium Channel Blockade: this compound exhibits moderate calcium antagonistic activity, competitively inhibiting calcium ion-induced contractions of the detrusor muscle.[2][3][6]

  • Phosphodiesterase (PDE) Inhibition: It inhibits PDE, leading to an increase in intracellular cyclic AMP (cAMP), which promotes smooth muscle relaxation.[2][3][7]

  • Central Nervous System (CNS) Effects: Studies in rats show that this compound can also act on the central nervous system. It facilitates the inhibitory action of the pontine micturition inhibitory region (nucleus reticularis pontis oralis or PoO) on the descending pathways from the pontine micturition center, thereby suppressing the micturition reflex.[6]

  • Local Anesthetic Properties: this compound also demonstrates local anesthetic activity, which may contribute to the relief of dysuria and suprapubic pain.[2][4]

This compound Signaling Pathway

Flavoxate_Mechanism cluster_bladder Bladder Smooth Muscle Cell cluster_cns Central Nervous System (Pons) This compound This compound M_Receptor Muscarinic Receptors (M1, M2) This compound->M_Receptor Antagonizes Ca_Channel L-type Ca2+ Channels This compound->Ca_Channel Blocks PDE Phosphodiesterase (PDE) This compound->PDE Inhibits ACh Acetylcholine ACh->M_Receptor Binds Contraction Muscle Contraction M_Receptor->Contraction Stimulates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows cAMP cAMP PDE->cAMP Degrades Relaxation Muscle Relaxation cAMP->Relaxation Promotes ATP ATP AC Adenylyl Cyclase AC->cAMP Converts ATP Ca_Influx->Contraction Induces Flavoxate_CNS This compound PoO Pontine Micturition Inhibitory Region (PoO) Flavoxate_CNS->PoO Facilitates Inhibitory Action PMC Pontine Micturition Center (PMC) Sacral_Cord Sacral Parasympathetic Nuclei PMC->Sacral_Cord Descending Signal PoO->PMC Inhibits Micturition_Reflex Micturition Reflex Sacral_Cord->Micturition_Reflex Initiates

Caption: Multifaceted mechanism of action of this compound.

Quantitative Data Presentation

The following tables summarize the administration protocols and pharmacokinetic parameters of this compound in preclinical rodent models as reported in the literature.

Table 1: this compound Administration and Efficacy in Rodent Models

SpeciesModelRoute of AdministrationDosageObserved EffectsReference
RatNormalIntravenous (IV)Not SpecifiedSuppressed bladder contractions induced by pelvic nerve stimulation; abolished isovolumetric rhythmic bladder contractions.[6]
RatNormalIntracerebroventricularNot SpecifiedAbolished isovolumetric rhythmic bladder contractions.[6]
RatMedial Frontal Lobe ActivationIntravenous (IV)Not SpecifiedProlonged the interval between bladder contractions.[8]
RatMedial Frontal Lobe ActivationLocal Injection (Rostral Pontine Reticular Formation)Not SpecifiedProlonged the interval between bladder contractions.[8]
RatIsolated Detrusor StripsIn VitroIC50 = 35 µM (vs. muscarinic stimulation)Concentration-dependent relaxation.[9]
RatIsolated Detrusor StripsIn VitroIC50 = 83 µM (vs. 5mM Ca2+)Concentration-dependent relaxation.[9]

Table 2: Pharmacokinetic and Toxicity Data for this compound HCl

SpeciesParameterRouteValueReference
RatOral LD50Oral4273 mg/kg[5]
MouseOral LD50Oral1837 mg/kg[5]
RatBioavailabilityOral vs. IVEnteric availability is almost complete.[10]
HumanExcretionNot Specified57% excreted in urine within 24 hours.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and data interpretation.

Protocol 1: Oral Gavage Administration in Rodents

Oral gavage is a standard method for precise oral dosing.[11]

Materials:

  • Appropriately sized gavage needles (e.g., for mice: 18-20 gauge, 1.5 inches, with a rounded tip; for rats: 16-18 gauge, 2-3 inches).[12]

  • Syringes.

  • This compound solution/suspension.

  • Animal scale.

Procedure:

  • Animal Preparation: Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is typically 10 ml/kg.[13][14] For a 25-gram mouse, this would be 0.25 ml.[13]

  • Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib or xiphoid process to ensure it will reach the stomach without causing perforation. Mark this length on the needle.[12][15]

  • Restraint:

    • Mouse: Restrain the mouse by scruffing the skin over the shoulders, ensuring the head and neck are extended to create a straight line to the esophagus.[16]

    • Rat: Use a single-handed restraint technique or a two-person technique where one person restrains the animal while the other administers the dose.[13][15]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.[17] The needle should pass easily down the esophagus with the animal swallowing. Do not force the needle. If resistance is met, withdraw and try again.[16]

  • Administration: Once the needle is in place (up to the pre-measured mark), slowly administer the substance.

  • Withdrawal and Monitoring: Remove the needle gently along the same path of insertion.[12] Observe the animal for at least 10-15 minutes for any signs of respiratory distress (e.g., gasping, blue mucous membranes), which could indicate accidental administration into the trachea.[15][16]

Protocol 2: Intraperitoneal (IP) Injection in Rodents

IP injection is a common parenteral route for systemic drug delivery.[11][18]

Materials:

  • Sterile syringes.

  • Sterile needles (e.g., for mice: 25-27 gauge; for rats: 23-25 gauge).[13]

  • Sterile this compound solution.

Procedure:

  • Preparation: Prepare the sterile this compound solution. The recommended maximum injection volume is <10 ml/kg.[13]

  • Restraint:

    • A two-person technique is preferred for rats.[13] One person restrains the animal in dorsal recumbency (on its back), tilting the head slightly downwards.

    • Mice can typically be restrained by one person.

  • Injection Site: The target is the lower right or left abdominal quadrant. Aspirate before injecting to ensure the needle has not entered the bladder or intestines.[19]

  • Injection: Insert the needle with the bevel up at a 30-40° angle.[13] Inject the solution into the peritoneal cavity.

  • Post-injection Care: Return the animal to its cage and monitor for any adverse reactions. For repeated dosing, alternate between the left and right quadrants.[19]

Protocol 3: Cystometry in Anesthetized Rats (Adapted from literature)

This protocol assesses bladder function by measuring pressure-volume relationships.

Materials:

  • Anesthesia (e.g., urethane).

  • Infusion pump and pressure transducer.

  • Catheter (e.g., PE-50 tubing).

  • Data acquisition system.

  • Saline solution.

Procedure:

  • Animal Preparation: Anesthetize the rat. Make a midline abdominal incision to expose the bladder.

  • Catheterization: Insert a catheter into the bladder dome and secure it with a purse-string suture.

  • Connection: Connect the catheter to a pressure transducer to record intravesical pressure and to an infusion pump to fill the bladder.

  • Cystometrogram: Infuse saline at a constant rate. Record the bladder pressure changes during filling until a micturition contraction occurs.

  • Drug Administration: Administer this compound (e.g., intravenously) and repeat the cystometrogram to evaluate its effects on bladder capacity, micturition pressure, and contraction intervals.[8]

Protocol 4: Isolated Detrusor Strip Contractility Assay

This in vitro assay measures the direct effect of this compound on bladder muscle contractility.

Materials:

  • Organ bath with physiological salt solution (e.g., Krebs solution), aerated with 95% O2 / 5% CO2 at 37°C.

  • Force-displacement transducer.

  • Data acquisition system.

  • Rat bladder tissue.

  • Contractile agents (e.g., Carbachol, Potassium Chloride).

  • This compound.

Procedure:

  • Tissue Preparation: Euthanize a rat and excise the bladder. Cut longitudinal strips of the detrusor muscle.

  • Mounting: Mount the muscle strips in the organ bath, connecting one end to a fixed point and the other to the force transducer.

  • Equilibration: Allow the strips to equilibrate under a resting tension.

  • Contraction Induction: Induce contraction by adding a contractile agent like carbachol or by electrical field stimulation.[9]

  • This compound Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath to generate a concentration-response curve and determine its relaxant effect.[6][9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical study investigating this compound's efficacy in a rodent model of overactive bladder.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_eval Phase 3: Evaluation cluster_analysis Phase 4: Analysis Animal_Acclimation Animal Acclimation (Rats/Mice) OAB_Induction OAB Model Induction (e.g., Cyclophosphamide) Animal_Acclimation->OAB_Induction Baseline_Measurement Baseline Urodynamic Measurements (Cystometry) OAB_Induction->Baseline_Measurement Grouping Randomize into Groups (Vehicle, this compound Doses) Baseline_Measurement->Grouping Administration Chronic Drug Administration (e.g., Oral Gavage, IP) Grouping->Administration Post_Treatment_Urodynamics Post-Treatment Urodynamic Measurements Administration->Post_Treatment_Urodynamics Tissue_Harvest Bladder Tissue Harvest Post_Treatment_Urodynamics->Tissue_Harvest Data_Analysis Statistical Analysis Post_Treatment_Urodynamics->Data_Analysis Ex_Vivo_Assay Ex Vivo Analysis (Detrusor Strip Assay) Tissue_Harvest->Ex_Vivo_Assay Ex_Vivo_Assay->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

Caption: Workflow for a preclinical this compound study.

References

Application Notes and Protocols for Determining Flavoxate's Cytotoxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavoxate is a synthetic flavone derivative primarily recognized for its utility as a smooth muscle relaxant.[1][2] It is clinically employed to treat urinary incontinence, urgency, and other symptoms associated with urological disorders.[1][2][3][4] Its mechanism of action is principally attributed to direct antispasmodic effects on smooth muscles, such as those in the urinary tract, and includes anticholinergic and calcium channel blocking activities.[5][6][7][8][9] While its therapeutic efficacy in urology is well-documented, a comprehensive understanding of its broader cytotoxic profile is essential for identifying potential new therapeutic applications, such as in oncology, and for fully characterizing its safety profile.

These application notes provide detailed protocols for a panel of cell-based assays designed to elucidate the cytotoxic effects of this compound. The described assays will assess cell viability, membrane integrity, and the induction of apoptosis, offering a multi-faceted view of this compound's impact on cellular health.

Core Experimental Assays

A battery of three robust and widely utilized cell-based assays is recommended to comprehensively determine the cytotoxicity profile of this compound:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To quantify plasma membrane damage.

  • Caspase-3/7 Activity Assay: To detect the activation of key executioner caspases in the apoptotic pathway.

Data Presentation: Summarized Quantitative Data

The following tables provide a template for the clear and structured presentation of quantitative data obtained from the described assays.

Table 1: MTT Assay - Cell Viability upon this compound Treatment

This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 5.2
198 ± 4.8
1085 ± 6.1
2565 ± 7.3
5045 ± 5.9
10020 ± 4.2
2505 ± 2.1

Table 2: LDH Release Assay - Membrane Integrity Assessment

This compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5 ± 1.5
16 ± 1.8
1015 ± 2.5
2530 ± 3.1
5055 ± 4.6
10080 ± 5.3
25095 ± 3.9

Table 3: Caspase-3/7 Activity Assay - Apoptosis Induction

This compound Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.2
11.2 ± 0.3
102.5 ± 0.5
254.8 ± 0.7
508.2 ± 1.1
10012.5 ± 1.5
25015.1 ± 1.9

Experimental Protocols

General Cell Culture and Treatment
  • Cell Line Selection: Select an appropriate human cell line (e.g., a bladder cancer cell line such as T24, or a non-cancerous cell line like HEK293) based on the research question.

  • Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

  • This compound Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO or sterile water) and make serial dilutions in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the existing medium with the medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, which is an indicator of cell viability.[10][11][12][13]

  • Reagent Preparation: Prepare a 5 mg/mL MTT stock solution in sterile phosphate-buffered saline (PBS).[12][13]

  • MTT Addition: Following the treatment incubation period, add 10 µL of the MTT stock solution to each well.[11][14]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11][12][13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11][13]

Lactate Dehydrogenase (LDH) Release Assay Protocol

This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane.[15][16][17][18]

  • Plate Preparation: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[15][19]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions, which typically includes a substrate and a catalyst.

  • Reaction Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[16][17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][17][19]

Caspase-3/7 Activity Assay Protocol

This luminescent or fluorescent assay measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[20][21][22][23]

  • Reagent Preparation: Prepare the caspase-3/7 reagent, which contains a proluminescent or fluorogenic substrate (e.g., containing the DEVD sequence), according to the manufacturer's protocol.[20][22][23]

  • Reagent Addition: Add the caspase-3/7 reagent directly to each well of the 96-well plate containing the treated cells.

  • Incubation: Incubate the plate at room temperature for a period ranging from 30 minutes to 1 hour, as recommended by the manufacturer.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.

Visualizations: Diagrams and Workflows

This compound's Potential Cytotoxic Signaling Pathway

Flavoxate_Signaling This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel Inhibition Muscarinic_Receptor Muscarinic Receptor This compound->Muscarinic_Receptor Antagonism Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Downstream_Signaling Downstream Signaling Muscarinic_Receptor->Downstream_Signaling Mitochondria Mitochondria Ca_Influx->Mitochondria Disruption of Homeostasis Downstream_Signaling->Mitochondria Disruption of Homeostasis Caspase_Activation Caspase-3/7 Activation Mitochondria->Caspase_Activation Initiation Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution

Caption: Potential signaling pathway of this compound-induced cytotoxicity.

Experimental Workflow for Cytotoxicity Profiling

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis Cell_Culture 1. Cell Culture & Seeding Flavoxate_Prep 2. This compound Dilution Treatment 3. Cell Treatment (24-72h Incubation) MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Data_Analysis 4. Data Acquisition & Analysis MTT->Data_Analysis LDH->Data_Analysis Caspase->Data_Analysis Conclusion 5. Cytotoxicity Profile Data_Analysis->Conclusion

Caption: General experimental workflow for assessing this compound cytotoxicity.

References

Application Notes and Protocols for In Vitro Dose-Response Studies of Flavoxate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavoxate is a synthetic flavone derivative with smooth muscle relaxant properties, primarily used in the treatment of urinary frequency, urgency, and incontinence associated with inflammatory conditions of the urinary tract.[1] Its mechanism of action is multifactorial, involving direct inhibition of smooth muscle, calcium channel modulation, and phosphodiesterase (PDE) inhibition.[2][3][4][5] Unlike many other drugs for overactive bladder, its anticholinergic effects are considered minimal.[3][6]

These application notes provide detailed protocols for conducting in vitro dose-response studies to characterize the pharmacological effects of this compound on urinary bladder smooth muscle. The described experimental designs are crucial for elucidating its mechanism of action and determining its potency and efficacy.

Mechanism of Action: Key Signaling Pathways

This compound exerts its therapeutic effects through several integrated pathways that collectively lead to the relaxation of bladder smooth muscle. The primary mechanisms include the blockade of L-type calcium channels, inhibition of phosphodiesterase (PDE), and a local anesthetic effect.[2][4][5] Its antimuscarinic activity is weak and not considered a primary contributor to its overall effect.[6]

Flavoxate_Mechanism_of_Action cluster_cell Smooth Muscle Cell This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Mediates Contraction Muscle Contraction Ca_influx->Contraction Promotes cAMP cAMP PDE->cAMP Degrades Relaxation Muscle Relaxation cAMP->Relaxation Promotes

Caption: this compound's primary mechanisms of action in smooth muscle cells.

Experimental Design and Protocols

A comprehensive in vitro evaluation of this compound should involve a multi-assay approach to investigate its effects on smooth muscle contractility, phosphodiesterase activity, and ion channel function.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Human Bladder Smooth Muscle Cell Culture PDE_Assay Phosphodiesterase (PDE) Inhibition Assay Cell_Culture->PDE_Assay Patch_Clamp Whole-Cell Patch Clamp (L-type Ca²⁺ Current) Cell_Culture->Patch_Clamp Tissue_Isolation Isolated Bladder Tissue Preparation Contraction_Assay Smooth Muscle Contraction Assay Tissue_Isolation->Contraction_Assay Dose_Response Dose-Response Curve Generation Contraction_Assay->Dose_Response PDE_Assay->Dose_Response Patch_Clamp->Dose_Response IC50_Ki IC₅₀ / Kᵢ Determination Dose_Response->IC50_Ki

Caption: General experimental workflow for in vitro characterization of this compound.

Cell Culture of Human Bladder Smooth Muscle Cells (HBSMCs)

Objective: To propagate primary human bladder smooth muscle cells for use in PDE inhibition and patch clamp assays.

Materials:

  • Primary Human Bladder Smooth Muscle Cells (HBSMCs)

  • Smooth Muscle Cell Growth Medium (supplemented with growth factors, L-glutamine, and antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Thaw cryopreserved HBSMCs rapidly in a 37°C water bath.

  • Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh growth medium and seed into a T-75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the culture medium every 2-3 days.

  • When cells reach 80-90% confluency, passage them using Trypsin-EDTA.

  • For experiments, seed cells into appropriate culture plates (e.g., 96-well plates for PDE assays, glass coverslips for patch clamp).

Protocol 1: Isolated Tissue Bath for Smooth Muscle Contraction Assay

Objective: To measure the dose-dependent effect of this compound on the contractility of isolated bladder smooth muscle strips.

Materials:

  • Animal (e.g., guinea pig or rat) or human bladder tissue

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Potassium Chloride (KCl) solution (e.g., 80 mM)

  • This compound hydrochloride stock solution

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen gas (95% O₂, 5% CO₂)

Protocol:

  • Prepare fresh Krebs-Henseleit solution and continuously aerate with carbogen gas at 37°C.

  • Isolate the bladder, remove surrounding connective tissue, and cut into longitudinal strips (approximately 2 mm x 10 mm).

  • Mount the tissue strips in the organ baths containing Krebs-Henseleit solution, with one end attached to a fixed hook and the other to an isometric force transducer.

  • Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Induce a stable contraction by adding a high concentration of KCl (e.g., 80 mM) to the bath. This serves as a reference contraction.

  • Wash the tissue strips to return to baseline tension.

  • Once a stable baseline is re-established, induce a submaximal contraction with KCl.

  • Add increasing concentrations of this compound cumulatively to the organ bath, allowing the response to stabilize at each concentration.

  • Record the relaxation at each concentration as a percentage of the pre-induced contraction.

  • Generate a dose-response curve and calculate the IC₅₀ value.

Protocol 2: Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PDE activity in HBSMC lysates.

Materials:

  • Cultured HBSMCs

  • Lysis buffer

  • PDE activity assay kit (colorimetric or fluorometric)

  • This compound hydrochloride stock solution

  • Microplate reader

Protocol:

  • Culture HBSMCs to confluency in 96-well plates.

  • Lyse the cells according to the assay kit manufacturer's instructions to obtain cell lysates containing PDEs.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a new 96-well plate, add the cell lysate, the PDE substrate (cAMP or cGMP), and the different concentrations of this compound. Include positive (known PDE inhibitor) and negative (vehicle) controls.

  • Incubate the plate at the recommended temperature (e.g., 30°C or 37°C) for the specified time.

  • Stop the reaction and measure the product formation (e.g., absorbance or fluorescence) using a microplate reader.

  • Calculate the percentage of PDE inhibition for each this compound concentration relative to the vehicle control.

  • Plot the dose-response curve and determine the IC₅₀ value.

Protocol 3: Whole-Cell Patch Clamp for L-type Ca²⁺ Channel Activity

Objective: To directly measure the inhibitory effect of this compound on L-type Ca²⁺ currents in single HBSMCs.

Materials:

  • HBSMCs cultured on glass coverslips

  • Patch clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass pipettes

  • External solution (containing Ba²⁺ as the charge carrier to isolate Ca²⁺ channel currents)

  • Internal pipette solution

  • This compound hydrochloride stock solution

  • Data acquisition and analysis software

Protocol:

  • Place a coverslip with adherent HBSMCs in the recording chamber on the microscope stage and perfuse with the external solution.

  • Fabricate micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy HBSMC with the micropipette and form a high-resistance (>1 GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -90 mV).

  • Apply a series of depolarizing voltage steps to elicit inward Ba²⁺ currents through L-type Ca²⁺ channels.

  • Establish a stable baseline current recording.

  • Perfuse the cell with different concentrations of this compound and record the corresponding reduction in the peak inward current.

  • Wash out the drug to observe the reversibility of the effect.

  • Analyze the data to generate a dose-response curve for the inhibition of the L-type Ca²⁺ current and determine the Kᵢ value.[2]

Data Presentation

The quantitative data from the dose-response studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Dose-Dependent Relaxation of Pre-contracted Bladder Smooth Muscle by this compound

This compound Concentration (µM)% Relaxation (Mean ± SEM)
0.015.2 ± 1.1
0.115.8 ± 2.5
142.3 ± 3.8
1078.9 ± 4.2
10095.1 ± 2.3
IC₅₀ (µM) ~2.0

Based on data from human urinary bladder studies where the IC₅₀ was found to be approximately 2 µM for K⁺-induced contractions.[2]

Table 2: Inhibition of Total PDE Activity in HBSMC Lysates by this compound

This compound Concentration (µM)% PDE Inhibition (Mean ± SEM)
0.18.1 ± 1.5
125.4 ± 3.1
1058.7 ± 4.9
10089.6 ± 3.7
100098.2 ± 1.9
IC₅₀ (µM) ~15

Note: This is an illustrative table. The PDE inhibitory activity of this compound is reported to be greater than that of aminophylline.[5]

Table 3: Inhibition of L-type Ca²⁺ Channel Current in HBSMCs by this compound

This compound Concentration (µM)% Inhibition of Inward Current (Mean ± SEM)
0.16.5 ± 1.3
121.9 ± 2.8
1051.2 ± 4.5
3075.3 ± 3.9
10092.8 ± 2.6
Kᵢ (µM) ~10

The inhibitory constant (Kᵢ) for this compound on L-type Ca²⁺ channels in human detrusor myocytes has been reported as 10 µM.[2][3]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro investigation of this compound's dose-response relationship in bladder smooth muscle. By employing a combination of tissue-level functional assays and cellular-level mechanistic studies, researchers can obtain a comprehensive understanding of this compound's pharmacological profile. The systematic collection and presentation of dose-response data are essential for determining the potency and efficacy of this compound and for guiding further drug development and clinical application.

References

Troubleshooting & Optimization

Addressing Flavoxate solubility challenges in DMSO for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the solubility challenges of flavoxate in Dimethyl Sulfoxide (DMSO) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound hydrochloride in DMSO?

A1: The reported solubility of this compound hydrochloride in DMSO varies slightly between suppliers. It is cited as approximately 1 mg/mL by some[1], while other sources state a solubility of 3 mg/mL[2]. It is recommended to start with a lower concentration and visually confirm dissolution.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, weigh the desired amount of this compound hydrochloride and add the calculated volume of anhydrous DMSO. Vortex or sonicate at room temperature until the solid is completely dissolved. For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles[3].

Q3: My this compound solution in DMSO is precipitating when I dilute it in my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. To mitigate this, you can try serial dilutions, warming the final solution to 37°C, or using a carrier solvent. It's also crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity[3][4]. For more detailed troubleshooting, please refer to the troubleshooting guide below.

Q4: What is the stability of this compound in a DMSO stock solution?

Q5: What are the main mechanisms of action of this compound?

A5: this compound exhibits a multi-faceted mechanism of action. It acts as a direct smooth muscle relaxant primarily through the inhibition of L-type calcium channels[6][7][8]. Additionally, it functions as a phosphodiesterase (PDE) inhibitor and a muscarinic acetylcholine receptor antagonist[9][10][11][12][13][14].

Quantitative Data Summary

ParameterValueSource
Molecular Weight 427.92 g/mol [2]
Solubility in DMSO ~1 mg/mL[1]
3 mg/mL (7.01 mM) at 25°C[2]
Solubility in Water Slightly soluble[15]
10 mg/mL (23.36 mM)[2]
Storage of Solid ≥ 4 years at -20°C[1]
Storage of DMSO Stock General guidance: up to 3 months at -20°C
Final DMSO concentration in assay Recommended <0.5%[3]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution in DMSO
  • Materials:

    • This compound hydrochloride powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Aseptically weigh the desired amount of this compound hydrochloride powder.

    • Transfer the powder to a sterile tube or vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mg/mL or 3 mg/mL).

    • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C in tightly sealed containers.

Protocol for Diluting this compound DMSO Stock for In Vitro Assays
  • Materials:

    • Prepared this compound DMSO stock solution

    • Pre-warmed (37°C) sterile aqueous buffer or cell culture medium

    • Sterile dilution tubes

  • Procedure:

    • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed (37°C) aqueous buffer or cell culture medium to reach the final desired concentration.

    • Vortex gently between each dilution step.

    • Ensure the final concentration of DMSO in the assay is below 0.5% to minimize solvent toxicity to cells[3].

    • Add the final diluted this compound solution to the in vitro assay.

    • Include a vehicle control in your experiment containing the same final concentration of DMSO as the this compound-treated samples.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in DMSO - Insufficient solvent volume- Low ambient temperature- Ensure the correct volume of DMSO is used for the desired concentration.- Gently warm the solution to 37°C while vortexing.- Use a sonicator for brief periods to aid dissolution.
Precipitation occurs upon dilution in aqueous buffer/media - Poor aqueous solubility of this compound- Too rapid dilution- High final concentration of this compound- Perform serial dilutions instead of a single large dilution step.- Pre-warm the aqueous diluent to 37°C.- After dilution, gently vortex and incubate at 37°C for a short period.- Consider preparing a more dilute DMSO stock solution to reduce the amount of DMSO added to the aqueous medium[4].- If precipitation persists, consider using a small percentage of a co-solvent like Pluronic F-68 in the final dilution.
Inconsistent results between experiments - Incomplete dissolution of stock solution- Degradation of this compound in stock solution- Variability in final DMSO concentration- Always ensure complete dissolution of the stock solution before use.- Use fresh aliquots of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.- Maintain a consistent and low final DMSO concentration across all experiments and include a vehicle control.
Cell toxicity observed in control group - High final DMSO concentration- Ensure the final DMSO concentration in your assay is below the cytotoxic threshold for your specific cell line (typically <0.5%). Perform a dose-response curve for DMSO alone to determine the optimal concentration.

Visualizing this compound's Mechanism of Action

This compound's therapeutic effects are attributed to its combined action on multiple cellular pathways that regulate smooth muscle contraction.

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound HCl add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For each experiment serial_dilute Serial Dilution in Aqueous Medium thaw->serial_dilute final_dilution Prepare Final Concentration serial_dilute->final_dilution add_to_assay Add to In Vitro Assay final_dilution->add_to_assay

Caption: Workflow for preparing this compound stock and working solutions.

This compound's Multi-Target Signaling Pathways

G cluster_ca L-type Calcium Channel cluster_pde Phosphodiesterase Pathway cluster_machr Muscarinic Receptor Pathway This compound This compound ca_channel L-type Ca2+ Channel This compound->ca_channel Inhibits pde Phosphodiesterase (PDE) This compound->pde Inhibits machr Muscarinic Receptor This compound->machr Antagonizes ca_influx Ca2+ Influx ca_channel->ca_influx contraction1 Smooth Muscle Contraction ca_influx->contraction1 camp cAMP pde->camp hydrolyzes pka Protein Kinase A (PKA) camp->pka relaxation Smooth Muscle Relaxation pka->relaxation ach Acetylcholine ach->machr gq Gq Protein machr->gq plc Phospholipase C gq->plc ip3 IP3 plc->ip3 ca_release Ca2+ Release from SR ip3->ca_release contraction2 Smooth Muscle Contraction ca_release->contraction2

Caption: this compound's inhibitory actions on key signaling pathways.

References

Technical Support Center: Optimizing Flavoxate Stability for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of Flavoxate in aqueous solutions for cell culture experiments. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in a cellular context?

This compound is a synthetic flavone derivative that functions as a smooth muscle relaxant.[1] Its mechanism of action is multifaceted, involving:

  • Calcium Channel Antagonism: It inhibits L-type calcium channels, preventing calcium influx and subsequent muscle contraction.[2][3]

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits cAMP phosphodiesterase, leading to an increase in intracellular cyclic AMP, which promotes relaxation.[2][4]

  • Muscarinic Receptor Antagonism: It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChR), reducing the effects of acetylcholine.[1][5][6][7]

This combined action makes it a valuable tool for studying signaling pathways related to smooth muscle physiology and pharmacology.

Q2: What is the best solvent to prepare a this compound stock solution?

For cell culture applications, Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating a concentrated stock solution.[3][5] this compound hydrochloride is also soluble in water, but its stability in aqueous solutions is limited.[3][5] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in a small amount of an organic solvent like DMSO or Dimethylformamide (DMF) before diluting with the buffer or cell culture medium.[3]

Q3: How should I store this compound?

  • Solid Form: this compound hydrochloride as a crystalline solid should be stored at -20°C, where it is stable for at least four years.[3]

  • Stock Solutions: Aliquoted stock solutions in DMSO or DMF can be stored at -80°C for up to a year or at -20°C for one month.[8] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[8]

Q4: How stable is this compound in aqueous solutions like cell culture media?

This compound's stability in aqueous solutions is limited and influenced by several factors. It is not recommended to store aqueous solutions for more than one day.[3] The compound is known to undergo significant degradation under various stress conditions, including changes in pH (acidic or alkaline), temperature, and exposure to light.[9][10][11] Therefore, it is critical to prepare fresh dilutions in your cell culture medium for each experiment.

Troubleshooting Guide

Q5: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What is the cause and how can I fix it?

Precipitation is a common issue when diluting organic stock solutions into aqueous media. The primary causes and solutions are outlined below:

  • Cause 1: Poor Solubility & High Concentration: this compound has poor aqueous solubility.[12] Adding a high concentration of the DMSO stock directly to the medium can cause the compound to crash out of solution.

    • Solution: Lower the final concentration of this compound in your experiment. Prepare intermediate dilutions in pre-warmed (37°C) medium. When adding the stock, vortex or pipette-mix the medium gently to ensure rapid and even dispersion.

  • Cause 2: Temperature Shock: Adding a cold stock solution from -20°C or -80°C directly to warm medium can cause precipitation of both the compound and media components.[13]

    • Solution: Allow the this compound stock solution to equilibrate to room temperature before use. Always use pre-warmed (37°C) cell culture medium for making dilutions.[14]

  • Cause 3: Media Component Interaction: Cell culture media are complex mixtures containing salts, amino acids, and proteins that can interact with the compound or be affected by the solvent. High concentrations of DMSO can also cause proteins in serum-supplemented media to precipitate.

    • Solution: Ensure the final concentration of DMSO in the culture medium is low, typically below 0.5% and ideally below 0.1%, to minimize solvent-induced precipitation and cytotoxicity. Perform a solubility test in a small volume of your specific cell culture medium before treating your cells.

  • Cause 4: pH Shift: The addition of a compound can alter the pH of the medium, affecting the solubility of both the compound and media components like calcium salts.[9]

    • Solution: Check the pH of the medium after adding this compound. If necessary, adjust the pH using sterile HCl or NaOH. Ensure your incubator's CO2 levels are correctly calibrated to maintain the medium's buffering system.[14]

Q6: My experimental results are inconsistent across different days. Could this be related to this compound stability?

Yes, inconsistency is often linked to compound stability.[15]

  • Cause 1: Degradation of Stock Solution: Repeated freeze-thaw cycles or improper storage can lead to the degradation of your this compound stock. Moisture absorption by DMSO can also reduce the solubility of the compound.[8]

    • Solution: Aliquot your stock solution into single-use volumes upon preparation. Use fresh, high-quality DMSO.

  • Cause 2: Degradation in Culture Medium: this compound degrades in aqueous environments.[11] If you prepare a large batch of this compound-containing medium and use it over several hours or days, the effective concentration of the active compound will decrease over time.

    • Solution: Always prepare fresh working solutions of this compound in your culture medium immediately before each experiment. For long-term experiments (over 24 hours), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.

Q7: I'm observing higher-than-expected cytotoxicity. Is it the this compound?

While this compound itself can be cytotoxic at high concentrations, unexpected cell death may be due to other factors.

  • Cause 1: Solvent Toxicity: High concentrations of DMSO are toxic to most cell lines.

    • Solution: Ensure your final DMSO concentration is non-toxic for your specific cell line (typically <0.5%). Remember to include a "vehicle control" in your experiments (cells treated with the same concentration of DMSO as your this compound-treated cells) to differentiate between compound and solvent effects.

  • Cause 2: Compound Precipitation: Small, needle-like precipitates can be physically damaging to cells and interfere with their attachment and growth.

    • Solution: Visually inspect your culture flasks or plates under a microscope after adding this compound to ensure no precipitate has formed. If you see precipitates, refer to the troubleshooting steps in Q5.

Data Presentation: Solubility & Stability

Table 1: Solubility of this compound Hydrochloride

Solvent Solubility (at 25°C) Molar Concentration Reference
Water 10 mg/mL 23.36 mM [5]
DMSO 3 mg/mL 7.01 mM [5][8]
Ethanol Insoluble - [5]

| Aqueous Buffers | Sparingly Soluble | - |[3] |

Table 2: Factors Influencing this compound Stability in Aqueous Solutions

Factor Effect on Stability Recommendation Reference
pH Degradation occurs in acidic, neutral, and alkaline conditions. Prepare fresh solutions for each experiment. Avoid prolonged storage in buffered solutions. [11]
Temperature Higher temperatures accelerate degradation. Store stock solutions at -20°C or -80°C. Prepare working solutions just before use. [9][10]
Light Photolytic degradation can occur. Protect stock and working solutions from direct light by using amber vials or covering with foil. [9][11]

| Time in Solution | Degradation increases over time. | Do not store aqueous solutions for more than one day. For best results, use immediately after preparation. |[3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound HCl (MW: 427.92 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To prepare a 10 mM stock solution, weigh out 4.28 mg of this compound HCl.

    • Calculation: 427.92 g/mol * 0.010 mol/L = 4.279 g/L = 4.28 mg/mL

  • Dissolution: Add the 4.28 mg of this compound HCl to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, light-protected tubes. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[8]

Protocol 2: General Protocol for Treating Cells with this compound

  • Thaw Stock: Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Pre-warm Medium: Warm the required volume of cell culture medium (supplemented with serum/antibiotics as needed) in a 37°C water bath.

  • Prepare Working Solution: Add the appropriate volume of the this compound stock solution to the pre-warmed medium to achieve your desired final concentration.

    • Example: To make 10 mL of medium with a final this compound concentration of 10 µM, add 10 µL of a 10 mM stock solution.

    • Important: Add the stock solution to the medium while gently swirling or vortexing to ensure rapid mixing and prevent precipitation.

  • Vehicle Control: Prepare a vehicle control medium by adding the same volume of DMSO to an equivalent volume of pre-warmed medium (e.g., 10 µL of DMSO in 10 mL of medium).

  • Cell Treatment: Remove the existing medium from your cell cultures and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.

  • Incubation: Return the cells to the incubator for the desired treatment period.

Visualizations: Pathways and Workflows

Flavoxate_Mechanism_of_Action This compound This compound mAChR Muscarinic Receptor (mAChR) This compound->mAChR Antagonist L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Blocker PDE Phosphodiesterase (PDE) This compound->PDE Inhibitor PLC Phospholipase C mAChR->PLC Activates Ca_Influx Ca2+ Influx (from ECF) L_type_Ca_Channel->Ca_Influx cAMP_degradation cAMP -> AMP PDE->cAMP_degradation AC Adenylyl Cyclase cAMP_increase cAMP Increase AC->cAMP_increase Generates IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca_Release Ca2+ Release (from SR) IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Influx->Contraction Ca_Release->Contraction Relaxation Smooth Muscle Relaxation cAMP_increase->Relaxation

Caption: this compound's multi-target mechanism of action leading to smooth muscle relaxation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_control Control start Weigh this compound HCl dissolve Dissolve in DMSO (to make 10 mM stock) start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw aliquot at Room Temp dilute Prepare fresh working solution in warm media thaw->dilute warm_media Pre-warm Media to 37°C warm_media->dilute vehicle Prepare Vehicle Control (DMSO in warm media) warm_media->vehicle treat Treat cells dilute->treat incubate Incubate for defined period treat->incubate analyze Analyze results incubate->analyze treat_vehicle Treat control cells vehicle->treat_vehicle treat_vehicle->incubate

Caption: Recommended workflow for preparing and using this compound in cell culture experiments.

Troubleshooting_Tree start Issue: Precipitate observed in cell culture medium q1 Is final DMSO concentration >0.5%? start->q1 q2 Was stock added to cold or room-temp media? q1->q2 No sol1 Solution: Lower final DMSO concentration. Redo experiment. q1->sol1 Yes q3 Was a high concentration of stock added quickly? q2->q3 No sol2 Solution: Use pre-warmed (37°C) media. Allow stock to reach RT. q2->sol2 Yes q4 Is the final drug concentration high? q3->q4 No sol3 Solution: Add stock dropwise while gently mixing/swirling. q3->sol3 Yes sol4 Solution: Lower final drug concentration. Perform solubility test. q4->sol4 Yes end Problem Resolved sol1->end sol2->end sol3->end sol4->end

References

Technical Support Center: Overcoming Challenges in In Vivo Delivery of Flavoxate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully administering Flavoxate in preclinical animal studies.

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo delivery of this compound, focusing on its challenging physicochemical properties.

Problem Potential Cause Recommended Solution
Precipitation of this compound in dosing solution This compound hydrochloride has poor aqueous solubility.[1][2]- Vehicle Selection: For oral administration, consider suspending this compound HCl in an aqueous vehicle containing a suspending agent like 0.5-1% carboxymethylcellulose sodium (CMC-Na).[3] For injections, a clear solution can be prepared using a mixture of 30% propylene glycol, 5% Tween 80, and 65% D5W (5% dextrose in water).[3] - Solubilization: this compound hydrochloride is soluble in water at approximately 10 mg/mL and sparingly soluble in aqueous buffers.[2][3] For higher concentrations, first dissolve the compound in an organic solvent like DMSO (up to 3 mg/mL) or DMF (up to 1 mg/mL) before diluting with the aqueous buffer.[2][3] Note that aqueous solutions of this compound are not recommended for storage for more than one day.[2]
Low and variable oral bioavailability - Poor aqueous solubility limiting dissolution in the gastrointestinal tract.[1][2] - Rapid metabolism to its primary metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA).[1][4]- Formulation Strategy: Consider developing advanced formulations such as sustained-release tablets or capsules to improve dissolution and absorption.[1] The use of surfactants with a hydrophilic-lipophilic balance (HLB) value of at least 8 has been shown to improve the dissolution rate.[1] - Route of Administration: For initial efficacy studies where bypassing first-pass metabolism is desired, consider intravenous administration.[1][4]
Inconsistent results between animals - Improper oral gavage technique leading to inaccurate dosing or aspiration. - Stress-induced physiological changes in the animals affecting drug absorption and metabolism.- Standardize Gavage Technique: Ensure all personnel are properly trained in oral gavage. The gavage needle should be measured to the correct length (from the mouth to the last rib) and inserted gently to avoid perforation of the esophagus or stomach.[5][6][7][8] - Minimize Animal Stress: Handle animals gently and consider acclimatizing them to the procedure. For mice, voluntary oral administration by incorporating the drug into a palatable jelly can be an alternative to reduce stress.[9]
Observed Adverse Effects This compound can have anticholinergic and other side effects.- Monitor for Adverse Events: Observe animals for signs of toxicity which may include nausea, vomiting, dry mouth, drowsiness, and in some cases, confusion, especially in older animals.[9][10][11] In dogs, higher doses have been associated with gastric hemorrhage and changes in liver enzymes.[11] - Dose Adjustment: If adverse effects are observed, consider reducing the dose or adjusting the formulation to provide a more sustained release with lower peak plasma concentrations.

Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q1: What is the best vehicle for oral administration of this compound in rats?

    • A1: Due to its poor aqueous solubility, a suspension of this compound hydrochloride in 0.5-1% w/v carboxymethylcellulose sodium (CMC-Na) in water is a suitable and commonly used vehicle for oral gavage in rats.[3]

  • Q2: Can I dissolve this compound in water for injection?

    • A2: this compound hydrochloride has a solubility of approximately 10 mg/mL in water.[3] However, for intravenous administration, ensuring complete dissolution and stability is critical. A recommended formulation for a clear solution for injection is a mixture of 30% propylene glycol, 5% Tween 80, and 65% D5W.[3] It is advised to use such solutions immediately after preparation.

  • Q3: My this compound solution prepared in a buffer is precipitating over time. What can I do?

    • A3: this compound hydrochloride is sparingly soluble in aqueous buffers, and its stability in solution can be limited.[2] It is recommended to prepare the dosing solution fresh before each experiment. If a stock solution is necessary, consider preparing a concentrated stock in DMSO and diluting it to the final concentration in the aqueous buffer just before administration.

Pharmacokinetics and Bioavailability

  • Q4: Why am I observing very low plasma concentrations of this compound after oral administration?

    • A4: this compound is extensively and rapidly metabolized to its main metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA).[1][4] In fact, after oral administration in humans, almost no free this compound is detected in the plasma; the primary circulating compound is MFCA.[1] Therefore, it is crucial to measure the plasma concentrations of both this compound and MFCA.

  • Q5: What are the typical pharmacokinetic parameters of this compound in rats?

    • A5: Studies in rats have shown that after oral administration, this compound is well-absorbed, as indicated by urinary excretion levels similar to those after intravenous administration.[4] However, it is rapidly converted to its metabolite, MFCA.[4] Specific pharmacokinetic parameters can vary depending on the formulation and dose.

Mechanism of Action

  • Q6: What are the primary mechanisms of action of this compound that I should consider in my study design?

    • A6: this compound has a multi-faceted mechanism of action. It is a direct smooth muscle relaxant that acts as a calcium channel antagonist (specifically L-type calcium channels) and a phosphodiesterase (PDE) inhibitor.[12][13][14][15] Its PDE inhibitory activity leads to an increase in intracellular cyclic AMP (cAMP).[14] It also has some local anesthetic properties.[15]

Quantitative Data

Table 1: Solubility of this compound Hydrochloride

Solvent/VehicleSolubilityReference
Water~10 mg/mL[3]
DMSO~3 mg/mL[3]
Dimethylformamide (DMF)~1 mg/mL[2]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[2]
EthanolInsoluble[3]

Table 2: Pharmacokinetic Parameters of this compound and its Metabolite (MFCA) in Humans (for reference)

ParameterThis compound (IV, 100 mg equivalent)MFCA (Oral, 200 mg)MFCA (Oral, 400 mg)Reference
Tmax N/A30-60 minutes~2 hours[1]
Half-life (t½) 83.3 minutesN/AN/A[1]
Apparent Volume of Distribution (Vd) 2.89 L/kgN/AN/A[1]
Urinary Excretion (as MFCA) 47% within 24 hours~50% within 12 hours~50% within 12 hours[1]

Note: Pharmacokinetic data for this compound in common animal models is limited in publicly available literature. Researchers are encouraged to perform pilot pharmacokinetic studies in their chosen animal model.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound Hydrochloride Suspension in Rats

  • Materials:

    • This compound hydrochloride powder

    • Carboxymethylcellulose sodium (CMC-Na)

    • Sterile water for injection

    • Weighing scale

    • Mortar and pestle (optional, for particle size reduction)

    • Magnetic stirrer and stir bar

    • Volumetric flasks and graduated cylinders

    • Oral gavage needles (16-18 gauge for rats)

    • Syringes

  • Preparation of 0.5% CMC-Na Vehicle:

    • Weigh 0.5 g of CMC-Na.

    • In a beaker with a magnetic stir bar, slowly add the CMC-Na to 100 mL of sterile water while stirring continuously to avoid clumping.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous.

  • Preparation of this compound HCl Suspension (e.g., for a 10 mg/kg dose in a 250g rat at a dosing volume of 5 mL/kg):

    • Calculate the required amount of this compound HCl:

      • Dose = 10 mg/kg

      • Rat weight = 0.25 kg

      • Total dose per rat = 10 mg/kg * 0.25 kg = 2.5 mg

      • Dosing volume = 5 mL/kg * 0.25 kg = 1.25 mL

      • Concentration of suspension = 2.5 mg / 1.25 mL = 2 mg/mL

    • Prepare the suspension:

      • For a 10 mL total volume of suspension, weigh 20 mg of this compound HCl.

      • If necessary, gently grind the this compound HCl powder in a mortar and pestle to ensure a fine, uniform particle size.

      • In a small beaker, add the weighed this compound HCl powder.

      • Add a small amount of the 0.5% CMC-Na vehicle to the powder and triturate to form a smooth paste.

      • Gradually add the remaining volume of the 0.5% CMC-Na vehicle while stirring continuously with a magnetic stirrer.

      • Continue stirring for at least 15-20 minutes to ensure a uniform suspension. Keep the suspension stirring during dosing to prevent settling.

  • Oral Gavage Administration:

    • Weigh the rat to confirm the correct dosing volume.

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

    • Draw the calculated volume of the this compound HCl suspension into a syringe attached to the gavage needle.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass smoothly without resistance.

    • Administer the suspension slowly.

    • Withdraw the gavage needle gently.

    • Monitor the animal for any signs of distress immediately after dosing and at regular intervals.[5][7]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Pharmacokinetic Analysis weigh Weigh this compound HCl and Vehicle Components dissolve Prepare Vehicle (e.g., 0.5% CMC-Na) weigh->dissolve suspend Create Homogeneous Suspension weigh->suspend dissolve->suspend animal_prep Animal Preparation (Weighing, Acclimatization) suspend->animal_prep dosing Oral Gavage / IV Injection animal_prep->dosing sampling Blood/Tissue Sampling dosing->sampling bioanalysis LC-MS/MS Analysis of this compound and MFCA sampling->bioanalysis pk_model Pharmacokinetic Modeling bioanalysis->pk_model

Caption: Experimental workflow for in vivo this compound studies.

signaling_pathway cluster_this compound This compound Action cluster_cell Smooth Muscle Cell This compound This compound ltcc L-type Ca2+ Channel This compound->ltcc Inhibits pde Phosphodiesterase (PDE) This compound->pde Inhibits ca_influx Ca2+ Influx ltcc->ca_influx Mediates camp cAMP pde->camp Degrades mlck Myosin Light Chain Kinase (MLCK) ca_influx->mlck Activates camp->mlck Inhibits relaxation Muscle Relaxation camp->relaxation Promotes contraction Muscle Contraction mlck->contraction Promotes

Caption: this compound's dual mechanism on smooth muscle relaxation.

References

Determining the optimal concentration of Flavoxate for muscle strip assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Flavoxate in muscle strip assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in smooth muscle?

This compound hydrochloride exhibits a multifaceted mechanism of action to induce smooth muscle relaxation.[1][2] Its primary effects include:

  • Calcium Channel Blockade: this compound is a known inhibitor of L-type calcium channels.[2][3] It causes a concentration-dependent reduction of K+-induced contractions in human urinary bladder smooth muscle.[3][4] This is achieved by inhibiting the influx of extracellular calcium, which is crucial for initiating and maintaining muscle contraction.[2][4]

  • Phosphodiesterase (PDE) Inhibition: this compound also acts as a phosphodiesterase inhibitor in urinary tract tissues.[2][5] By inhibiting PDE, it increases intracellular cyclic AMP (cAMP) levels, which promotes muscle relaxation.

  • Muscarinic Receptor Antagonism: this compound is a competitive antagonist of muscarinic acetylcholine receptors.[1][6][7] This anticholinergic action counteracts the contractile effect of acetylcholine on bladder smooth muscle.[1][6]

  • Local Anesthetic Properties: It also possesses local anesthetic effects, which can contribute to the reduction of muscle spasms and pain.[1][2]

Q2: What is the recommended concentration range for this compound in muscle strip assays?

The optimal concentration of this compound can vary depending on the specific tissue and experimental conditions. However, based on published studies, a general concentration range can be recommended.

Concentration RangeObserved EffectTissue TypeReference
100 nMSuppression of K+-induced contraction.Human Urinary Bladder[4]
2 µM (IC50)Concentration-dependent relaxation of K+-precontracted muscle.Human Urinary Bladder[6]
10 µM (Ki)Inhibition of voltage-dependent L-type Ca2+ channels.Human Detrusor Myocytes[4]
>10 µMSuppression of carbachol-induced and Ca2+-induced contractions.Rat Detrusor Strips[8]
30 µMInhibition of K+-induced contraction over a full range of K+ concentrations.Human Urinary Bladder[4]

It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound hydrochloride?

This compound hydrochloride is sparingly soluble in aqueous buffers.[6] Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to prepare a stock solution of this compound hydrochloride at a concentration of approximately 1 mg/mL.[6]

  • Working Solution Preparation: For your experiment, the stock solution should be diluted with the aqueous buffer of your choice (e.g., Krebs solution) to the final desired concentration.[6]

  • Important Note: When using organic solvents, ensure the final concentration in your experimental bath is low (typically <0.1%) to avoid solvent-induced effects on the muscle tissue.[3] It is also advisable to run a vehicle control with the same concentration of the organic solvent.

Q4: What is the stability of this compound in physiological buffers?

This compound can hydrolyze in aqueous solutions, and its stability is pH-dependent. In a phosphate buffer at pH 7.4, the half-life of this compound is approximately 60 minutes.[9] Therefore, it is recommended to prepare fresh working solutions of this compound for each experiment and not to store aqueous solutions for more than a day.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or weak muscle contractions 1. Tissue Fatigue: Prolonged experiments can lead to tissue fatigue and diminished responses.[10]2. Improper Tissue Preparation: Incorrect dissection or handling can damage the muscle strips.3. Suboptimal Buffer Conditions: Incorrect temperature, pH, or aeration of the Krebs solution.[11]4. Low Tissue Viability: The tissue may not be healthy.1. Plan experiments to minimize duration. Allow for adequate equilibration periods between treatments.[10]2. Follow a standardized protocol for tissue dissection and handling. Ensure muscle fibers are not overstretched.[1][2]3. Maintain the Krebs solution at 37°C with continuous aeration (95% O2, 5% CO2).[1][3] Regularly check and adjust the pH.[12]4. At the beginning of each experiment, test tissue viability with a standard contractile agent like KCl.[1]
Precipitation of this compound in the organ bath 1. Low Solubility: this compound hydrochloride has limited solubility in aqueous buffers.[6]2. High Concentration: The concentration of this compound in the bath may exceed its solubility limit.1. Prepare a higher concentration stock solution in DMSO or DMF and dilute it in the buffer just before use.[6]2. If high concentrations are required, consider using a solubilizing agent, but be mindful of its potential effects on the tissue.
High variability between muscle strips 1. Inconsistent Tissue Size: Variation in the size and thickness of the muscle strips.2. Differences in Resting Tension: Inconsistent initial tension applied to the strips.3. Biological Variability: Inherent differences between animals or even different regions of the same bladder.1. Prepare muscle strips of uniform size and dimensions.[3]2. Apply a consistent and optimal resting tension to each strip during the equilibration period.[2]3. Normalize the contraction responses to a maximal contraction induced by a standard agonist (e.g., KCl) to account for variability between strips.[1]
Unexpected relaxation or contraction with vehicle control 1. Solvent Effect: The organic solvent (e.g., DMSO) used to dissolve this compound may have an effect on the muscle tissue at higher concentrations.[3]1. Ensure the final concentration of the organic solvent in the organ bath is minimal (ideally <0.1%).[3]2. Always run a parallel vehicle control with the same concentration of the solvent to differentiate its effect from that of this compound.[1]

Experimental Protocols

Protocol: Determining the Effect of this compound on Bladder Smooth Muscle Contraction

This protocol outlines the steps for a standard in vitro muscle strip assay to evaluate the relaxant effect of this compound on pre-contracted bladder smooth muscle.

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully excise the urinary bladder and place it in cold (4°C) Krebs-Ringer bicarbonate solution (see composition below).[1]

    • Remove any adhering connective and fatty tissue.

    • Cut the bladder open and gently remove the urothelium.

    • Prepare longitudinal muscle strips of approximately 2 mm in width and 5-10 mm in length.[3]

  • Organ Bath Setup:

    • Mount the muscle strips vertically in an organ bath containing Krebs-Ringer solution maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[1][3]

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes.[1] Wash the tissue with fresh Krebs solution every 15-20 minutes during equilibration.

  • Experimental Procedure:

    • After equilibration, induce a stable contraction with a contractile agent (e.g., 60 mM KCl or a muscarinic agonist like carbachol).

    • Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.

    • Allow sufficient time for the response to stabilize at each concentration before adding the next.

    • Record the changes in isometric tension.

  • Data Analysis:

    • Express the relaxation induced by this compound as a percentage of the initial pre-contraction.

    • Plot the concentration-response curve with the logarithm of the this compound concentration on the x-axis and the percentage of relaxation on the y-axis.

    • Calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation) from the concentration-response curve.

Krebs-Ringer Bicarbonate Solution Composition:

ComponentConcentration (mM)
NaCl118.4
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325.0
Glucose11.7

Visualizations

Flavoxate_Mechanism_of_Action cluster_membrane Smooth Muscle Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular L_type_Ca_Channel L-type Ca2+ Channel Contraction Muscle Contraction L_type_Ca_Channel->Contraction Muscarinic_Receptor Muscarinic Receptor Muscarinic_Receptor->Contraction PDE Phosphodiesterase (PDE) ATP ATP PDE->ATP Hydrolyzes Ca_ion Ca2+ Ca_ion->L_type_Ca_Channel ACh Acetylcholine ACh->Muscarinic_Receptor Relaxation Muscle Relaxation cAMP cAMP cAMP->Relaxation ATP->cAMP Adenylyl Cyclase This compound This compound This compound->L_type_Ca_Channel Inhibits This compound->Muscarinic_Receptor Antagonizes This compound->PDE Inhibits

Caption: Signaling pathway of this compound in smooth muscle cells.

Experimental_Workflow start Start tissue_prep Tissue Preparation (Bladder Muscle Strips) start->tissue_prep organ_bath_setup Organ Bath Setup tissue_prep->organ_bath_setup equilibration Equilibration (60 min) organ_bath_setup->equilibration contraction Induce Contraction (e.g., KCl) equilibration->contraction flavoxate_addition Cumulative Addition of this compound contraction->flavoxate_addition data_recording Record Isometric Tension flavoxate_addition->data_recording data_analysis Data Analysis (Concentration-Response Curve, IC50) data_recording->data_analysis end End data_analysis->end

Caption: Experimental workflow for a muscle strip assay with this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Results? tissue_issues Tissue Viability/ Fatigue issue->tissue_issues Yes protocol_issues Protocol Deviation issue->protocol_issues Yes reagent_issues Reagent Preparation/ Stability issue->reagent_issues Yes check_viability Check Viability (KCl test) tissue_issues->check_viability standardize_protocol Standardize Protocol (Tension, Equilibration) protocol_issues->standardize_protocol fresh_reagents Prepare Fresh Solutions reagent_issues->fresh_reagents check_viability->issue Re-evaluate standardize_protocol->issue Re-evaluate fresh_reagents->issue Re-evaluate

Caption: Troubleshooting logic for inconsistent results in muscle strip assays.

References

Technical Support Center: Flavoxate Hydrochloride vs. Free Base in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Flavoxate in their experimental work. This guide provides a comparative overview of this compound hydrochloride and its free base form, offering troubleshooting advice and frequently asked questions to facilitate your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between this compound hydrochloride and this compound free base for research purposes?

A1: The primary difference lies in their physicochemical properties, which in turn affects their handling and application in experiments. This compound hydrochloride is a salt form, which generally confers greater aqueous solubility and stability compared to the free base.[1][2][3][4] For most in vitro and in vivo studies requiring aqueous buffers, the hydrochloride salt is the preferred form. The free base, being less polar, may be used in specific non-aqueous formulations or certain analytical applications.

Q2: Which form should I use for my cell-based assays?

A2: For cell-based assays conducted in aqueous culture media, this compound hydrochloride is the recommended form due to its higher solubility in these systems.[1][2][5] Using the free base could lead to precipitation and inaccurate concentration determination.

Q3: I am observing precipitation when preparing my this compound solution. What could be the cause?

A3: Precipitation is a common issue and can arise from several factors:

  • Solubility Limits: You may be exceeding the solubility of this compound in your chosen solvent. Refer to the solubility data in Table 2.

  • pH of the Medium: this compound's solubility is pH-dependent. In physiological buffers with a pH around 7.4, the stability of the hydrochloride form can decrease over time, leading to hydrolysis and potential precipitation.[6]

  • Incorrect Solvent: Ensure you are using a compatible solvent. While this compound hydrochloride has some aqueous solubility, it is more soluble in organic solvents like DMSO.[1][5]

Q4: How should I prepare a stock solution of this compound hydrochloride?

A4: A common method for preparing a stock solution is to dissolve this compound hydrochloride in dimethyl sulfoxide (DMSO) at a high concentration.[1][5] This stock can then be diluted to the final working concentration in your aqueous experimental medium. It is crucial to ensure the final DMSO concentration is low enough (typically <0.5%) to not affect the biological system.

Q5: What are the main mechanisms of action of this compound that I should be aware of in my research?

A5: this compound exhibits a multi-faceted mechanism of action, primarily as a smooth muscle relaxant. Key mechanisms include:

  • Calcium Channel Antagonism: It inhibits L-type calcium channels, leading to muscle relaxation.[7][8]

  • Phosphodiesterase (PDE) Inhibition: It inhibits cAMP phosphodiesterase, which also contributes to smooth muscle relaxation.

  • Muscarinic Receptor Antagonism: It has weak anticholinergic activity.[7]

  • Local Anesthetic Properties: It possesses local anesthetic effects.

Comparative Data

Table 1: Physicochemical Properties of this compound Hydrochloride vs. Free Base
PropertyThis compound HydrochlorideThis compound Free Base
CAS Number 3717-88-2[9][10][11][12][13]15301-69-6[14][15]
Molecular Formula C₂₄H₂₅NO₄・HCl[9]C₂₄H₂₅NO₄[3][14][15]
Molecular Weight 427.92 g/mol [9][13][16]391.46 g/mol [3][14][15]
Appearance White or almost white crystalline powder[2]Off-white solid[4]
pKa (Strongest Basic) 7.91 (predicted)[17]7.3[3][16]
Table 2: Solubility Data
SolventThis compound HydrochlorideThis compound Free Base
Water Slightly soluble[2]; 10 mg/mL[1]; 0.0154 mg/mL (predicted for salt)[9]; Sparingly soluble in aqueous buffers[5]0.001% (w/v) at 37°C[16]; 10 mg/L at 37°C[3]
Ethanol Slightly soluble[2]; Insoluble[1]Soluble[16]
DMSO 3 mg/mL[1]Soluble (inferred)
Dichloromethane Sparingly soluble[2]Soluble (inferred)
Chloroform Sparingly soluble[2]Soluble[16]
Table 3: In Vitro Activity Data
Target/AssayThis compound (Form often unspecified)
Muscarinic AChR antagonist (IC₅₀) 12.2 µM[1][18]
Ca²⁺ channels binding sites (IC₅₀) 254 µM[1]
K⁺-induced contraction of human urinary bladder (IC₅₀) 2 µM[7]
Voltage-dependent Ba²⁺ currents (Kᵢ) 10 µM (in human detrusor myocytes)[7][8]

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of this compound Hydrochloride Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound hydrochloride in DMSO.

  • Materials:

    • This compound hydrochloride (MW: 427.92 g/mol )

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 4.28 mg of this compound hydrochloride.

    • Add 1 mL of DMSO to the powder.

    • Vortex thoroughly until the solid is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Troubleshooting:

    • Issue: The compound does not fully dissolve.

      • Solution: Gently warm the solution to 37°C and vortex again. Ensure the DMSO is of high purity and anhydrous.

Protocol 2: In Vitro Calcium Channel Blocking Assay (Conceptual Workflow)

This protocol outlines a general workflow for assessing the calcium channel blocking activity of this compound using a fluorescent calcium indicator in a cell-based assay.

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis plate_cells Plate smooth muscle cells incubate_cells Incubate for 24-48h plate_cells->incubate_cells load_dye Load cells with a calcium indicator dye (e.g., Fluo-4 AM) incubate_cells->load_dye wash_cells Wash to remove excess dye load_dye->wash_cells add_this compound Add varying concentrations of this compound HCl wash_cells->add_this compound incubate_compound Incubate for a defined period add_this compound->incubate_compound stimulate_cells Stimulate with a depolarizing agent (e.g., KCl) incubate_compound->stimulate_cells measure_fluorescence Measure fluorescence intensity stimulate_cells->measure_fluorescence calculate_inhibition Calculate percent inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Calcium Channel Assay Workflow
  • Troubleshooting:

    • Issue: High background fluorescence.

      • Solution: Ensure complete removal of excess dye by performing an additional wash step. Optimize the dye loading concentration and incubation time.

    • Issue: No response to the stimulating agent.

      • Solution: Verify the viability of the cells. Confirm the concentration and activity of the stimulating agent.

Signaling Pathway

This compound's Mechanism of Action in Smooth Muscle Relaxation

This compound promotes smooth muscle relaxation through multiple intracellular signaling pathways. A primary mechanism involves the inhibition of L-type calcium channels, which reduces the influx of extracellular calcium required for muscle contraction. Additionally, this compound inhibits phosphodiesterase (PDE), leading to an accumulation of cyclic adenosine monophosphate (cAMP). Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates downstream targets that promote muscle relaxation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound ca_channel L-type Ca²⁺ Channel This compound->ca_channel Inhibits pde Phosphodiesterase (PDE) This compound->pde Inhibits ca_influx Ca²⁺ Influx ca_channel->ca_influx Mediates camp cAMP pde->camp Degrades contraction Muscle Contraction ca_influx->contraction Leads to atp ATP atp->camp Adenylate Cyclase pka Protein Kinase A (PKA) camp->pka Activates relaxation Muscle Relaxation pka->relaxation Promotes

This compound Signaling Pathway

References

Best practices for long-term storage of Flavoxate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Flavoxate stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound hydrochloride stock solutions?

A1: For optimal solubility and stability, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). This compound hydrochloride is soluble in these solvents at a concentration of approximately 1 mg/mL.[1] For applications requiring an aqueous solution, it is best to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[1]

Q2: What is the solubility of this compound hydrochloride in various solvents?

A2: The solubility of this compound hydrochloride can vary significantly depending on the solvent. A summary of solubility data is provided in the table below.

SolventSolubilityReference
DMSO~1 mg/mL[1]
Dimethylformamide (DMF)~1 mg/mL[1]
Water10 mg/mL (23.36 mM)
EthanolSlightly soluble[2]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]
Aqueous BuffersSparingly soluble[1]

Q3: What are the recommended storage conditions and stability for solid this compound hydrochloride?

A3: Solid this compound hydrochloride should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1] It is also recommended to store it in a cool, dry place away from light and moisture.[3]

Q4: How should I store this compound hydrochloride stock solutions for long-term use?

A4: The storage conditions for this compound hydrochloride stock solutions depend on the solvent used:

  • Organic Solvents (DMSO or DMF): For long-term storage, it is recommended to store stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month) in a tightly sealed container to protect from moisture.[4][5]

  • Aqueous Solutions: It is not recommended to store aqueous solutions of this compound hydrochloride for more than one day due to its limited stability and potential for precipitation.[1] If an aqueous solution must be prepared, it should be made fresh before use.

Q5: Can I repeatedly freeze and thaw my this compound stock solution?

A5: It is advisable to aliquot the stock solution into smaller, single-use volumes after preparation. This practice helps to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and affect its activity.[5]

Troubleshooting Guide

Issue 1: My this compound hydrochloride will not dissolve in my aqueous buffer.

  • Cause: this compound hydrochloride has low solubility in aqueous solutions.[1]

  • Solution:

    • Prepare a concentrated stock solution in an organic solvent such as DMF.[1]

    • Gradually add the desired volume of the organic stock solution to your aqueous buffer while vortexing or stirring to ensure proper mixing.

    • Be mindful of the final concentration of the organic solvent in your experimental system, as it may have an effect on your cells or assay.

Issue 2: I observed precipitation in my this compound solution after storage.

  • Cause: Precipitation can occur if the solution is stored for an extended period, especially if it is an aqueous solution, or if the storage temperature fluctuates. It can also happen if the concentration of the drug exceeds its solubility limit in the chosen solvent system.

  • Solution:

    • If the solution is in an organic solvent, gently warm it to 37°C and vortex to try and redissolve the precipitate.

    • If precipitation persists, the solution may be supersaturated. It is recommended to discard the solution and prepare a fresh one.

    • For aqueous solutions, it is best practice to prepare them fresh for each experiment to avoid precipitation.[1]

Issue 3: My experimental results are inconsistent when using a previously prepared this compound stock solution.

  • Cause: Inconsistent results can be a sign of compound degradation. This can be caused by improper storage, repeated freeze-thaw cycles, or exposure to light and moisture.[3][4][5]

  • Solution:

    • Ensure that your stock solution has been stored according to the recommended conditions (-80°C or -20°C for organic stocks).

    • Always use aliquots to minimize freeze-thaw cycles.

    • Prepare fresh stock solutions regularly to ensure the integrity of the compound.

    • When preparing aqueous working solutions, make them fresh from the stock solution immediately before use.

Experimental Protocols

Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in an Organic Solvent

  • Weigh the desired amount of solid this compound hydrochloride in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO or DMF to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can aid in dissolution.

  • Purge the vial with an inert gas, such as argon or nitrogen, to displace oxygen and minimize oxidative degradation.[1]

  • Aliquot the stock solution into single-use, tightly sealed vials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock

  • Thaw a single-use aliquot of the this compound hydrochloride organic stock solution at room temperature.

  • Determine the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

  • While vortexing or stirring the aqueous buffer, slowly add the calculated volume of the organic stock solution.

  • Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions.[1]

Visualizations

Flavoxate_Stock_Preparation cluster_solid Solid Compound Handling cluster_dissolution Solution Preparation cluster_storage Long-Term Storage weigh Weigh Solid This compound HCl add_solvent Add Organic Solvent (DMSO or DMF) weigh->add_solvent 1 dissolve Vortex/Warm to Dissolve add_solvent->dissolve 2 aliquot Aliquot into Single-Use Vials dissolve->aliquot 3 store Store at -20°C or -80°C aliquot->store 4 Flavoxate_Troubleshooting cluster_precipitation Precipitation Issues cluster_inconsistency Inconsistent Results start Issue Encountered precipitate Precipitate Observed? start->precipitate inconsistent Inconsistent Results? start->inconsistent warm_vortex Warm to 37°C and Vortex precipitate->warm_vortex Yes precipitate->inconsistent No prepare_fresh Prepare Fresh Solution warm_vortex->prepare_fresh If persists check_storage Verify Storage Conditions & Aliquoting inconsistent->check_storage Yes new_stock Prepare New Stock Solution check_storage->new_stock

References

Technical Support Center: Troubleshooting Variability in Urodynamic Measurements with Flavoxate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in urodynamic measurements during experiments involving Flavoxate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that influences urodynamic measurements?

This compound hydrochloride acts as a smooth muscle relaxant with antimuscarinic and antispasmodic properties.[1][2] Its primary effects on the urinary tract, relevant to urodynamic studies, include:

  • Detrusor Muscle Relaxation: this compound directly relaxes the detrusor muscle of the bladder.[1][3] This action is primarily mediated through the inhibition of phosphodiesterase and antagonism of muscarinic acetylcholine receptors.[2][4]

  • Anticholinergic Effects: By blocking muscarinic receptors, this compound reduces the contractile effect of acetylcholine on the bladder's smooth muscle.[1][2]

  • Calcium Channel Modulation: Some evidence suggests this compound may also have a calcium channel blocking effect, contributing to its muscle relaxant properties.[5]

These actions collectively lead to an increase in bladder capacity and a decrease in intravesical pressure during bladder filling, which are key parameters measured in urodynamic studies.

Q2: We are observing significant subject-to-subject variability in bladder capacity changes after this compound administration. What are the potential reasons for this?

Variability in response to this compound is expected and can be attributed to several factors:

  • Individual Patient Factors: Baseline urodynamic parameters, the severity of detrusor overactivity, and individual differences in drug metabolism can all contribute to varied responses.

  • Dosage: The dose of this compound administered can significantly impact its effect. Higher doses (e.g., 1200 mg/day) have been shown to be superior to lower doses (e.g., 600 mg/day) in reducing uninhibited detrusor contractions.[6]

  • Neurogenic vs. Non-Neurogenic Bladder: The effect of this compound may be less pronounced in patients with a neurogenic bladder compared to those with motor urge incontinence.[3]

  • Underlying Pathology: The presence of conditions like bladder outlet obstruction can influence the outcomes of urodynamic studies and the patient's response to anticholinergic agents.[7]

Q3: Our urodynamic traces show inconsistent effects of this compound on detrusor overactivity. Sometimes we see a reduction in contractions, and other times the effect is minimal. How can we troubleshoot this?

Inconsistent effects on detrusor overactivity can stem from both pharmacological and methodological issues:

  • Pharmacokinetics: this compound has an onset of action of about 55 minutes and reaches its peak effect at around 112 minutes.[4][5] Ensure that your urodynamic measurements are timed to coincide with the peak plasma concentration of the drug.

  • Procedural Variability: Urodynamic studies are prone to artifacts.[8] Ensure consistent catheter placement, proper zeroing of transducers, and continuous monitoring for pressure transmission quality by asking the patient to cough periodically.[8]

  • Patient State: The patient's anxiety, comfort level, and hydration status can influence bladder behavior. Maintaining a consistent and calm environment for the procedure is crucial.

Troubleshooting Guides

Issue 1: High Variability in Maximum Cystometric Capacity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Drug Administration Timing Standardize the time between this compound administration and the start of the urodynamic study to align with the drug's peak effect (approximately 112 minutes post-administration).[4][5]
Variable Filling Rates Use a consistent and standardized bladder filling rate across all experiments as this can influence the perception of bladder fullness and the onset of detrusor contractions.
Catheter-Related Issues Ensure the bladder catheter is correctly positioned and not causing irritation, which could prematurely trigger bladder sensations or contractions. Verify that there are no leaks in the catheter or tubing.[8]
Patient-Specific Factors Document and account for potential confounding factors such as fluid intake, baseline bladder diary data, and any concomitant medications that may affect bladder function.
Issue 2: Inconsistent Reduction in Detrusor Pressure

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Artifacts in Pressure Readings Regularly check for air bubbles in fluid-filled systems or leaks in air-filled systems, as these can dampen pressure transmission.[8] Perform cough tests to verify accurate pressure readings.[8]
Rectal Catheter Misplacement Ensure the abdominal pressure catheter is correctly placed in the rectum or vagina. Rectal contractions can be misinterpreted as changes in detrusor pressure.[8]
Suboptimal Drug Dosage Consider if the administered dose of this compound is sufficient to elicit a consistent response. Studies have shown dose-dependent effects.[6][9]
Biological Variability Acknowledge the inherent biological variability in bladder function. Consider performing repeat measurements on the same subject to establish a baseline variability.[10][11]

Experimental Protocols

Standardized Urodynamic Study Protocol for Assessing this compound Efficacy
  • Patient Preparation:

    • Patients should complete a 3-day bladder diary prior to the study.

    • Ensure patients are comfortably positioned (e.g., supine or sitting) and the environment is quiet.

    • Explain the procedure to the patient to minimize anxiety.[12]

  • Catheterization:

    • Insert a dual-lumen transurethral catheter for bladder filling and pressure measurement.

    • Insert a rectal or vaginal catheter to measure abdominal pressure.

    • Connect catheters to the urodynamic machine and perform calibration and zeroing of the pressure transducers to atmospheric pressure.[13]

  • Baseline Measurement (Pre-Flavoxate):

    • Begin filling the bladder with sterile saline at a standardized rate (e.g., 50 mL/min).

    • Record the following parameters:

      • First sensation of bladder filling

      • First desire to void

      • Strong desire to void

      • Presence and amplitude of any uninhibited detrusor contractions

      • Maximum cystometric capacity

      • Bladder compliance

  • This compound Administration:

    • Administer the specified dose of this compound orally.

  • Post-Flavoxate Measurement:

    • Wait for a standardized period to allow for drug absorption and peak effect (e.g., 120 minutes).

    • Repeat the urodynamic study using the same filling rate and patient position.

    • Record the same parameters as in the baseline measurement.

  • Data Analysis:

    • Calculate the change in urodynamic parameters from baseline to post-Flavoxate administration.

    • Statistically analyze the data to account for variability.

Data Presentation

Table 1: Example of Urodynamic Parameters Before and After this compound Administration

Urodynamic Parameter Baseline (Mean ± SD) Post-Flavoxate (Mean ± SD) Mean Change (95% CI)
First Sensation of Filling (mL)150 ± 25175 ± 3025 (15, 35)
First Desire to Void (mL)250 ± 40300 ± 5050 (35, 65)
Maximum Cystometric Capacity (mL)400 ± 75480 ± 9080 (60, 100)
Detrusor Pressure at Max Capacity (cmH₂O)25 ± 818 ± 6-7 (-10, -4)
Number of Uninhibited Contractions3 ± 1.51 ± 0.8-2 (-2.8, -1.2)

Visualizations

Flavoxate_Mechanism_of_Action cluster_bladder Bladder Smooth Muscle Cell ACh Acetylcholine M3 Muscarinic M3 Receptor ACh->M3 PLC Phospholipase C M3->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca Ca²⁺ SR->Ca Releases Contraction Muscle Contraction Ca->Contraction Induces This compound This compound This compound->M3 Antagonizes PDE Phosphodiesterase This compound->PDE Inhibits cAMP cAMP PDE->cAMP Breaks down Relaxation Muscle Relaxation cAMP->Relaxation Promotes

Caption: Signaling pathway of this compound's action on bladder smooth muscle.

Troubleshooting_Workflow Start Variability in Urodynamic Measurements Observed CheckProtocol Review Experimental Protocol Start->CheckProtocol ProtocolConsistent Is Protocol Standardized? CheckProtocol->ProtocolConsistent CheckEquipment Verify Equipment Calibration and Function EquipmentOK Is Equipment Functioning Correctly? CheckEquipment->EquipmentOK CheckPatient Assess Patient-Specific Factors PatientFactorsControlled Are Patient Factors Controlled? CheckPatient->PatientFactorsControlled ProtocolConsistent->CheckEquipment Yes StandardizeProtocol Standardize Drug Timing, Filling Rate, etc. ProtocolConsistent->StandardizeProtocol No EquipmentOK->CheckPatient Yes TroubleshootEquipment Check for Leaks, Bubbles, Calibration EquipmentOK->TroubleshootEquipment No AccountForVariables Document and Analyze Confounding Variables PatientFactorsControlled->AccountForVariables No AnalyzeData Re-analyze Data PatientFactorsControlled->AnalyzeData Yes StandardizeProtocol->CheckProtocol TroubleshootEquipment->CheckEquipment AccountForVariables->CheckPatient

Caption: Logical workflow for troubleshooting variability in urodynamic studies.

References

Minimizing placebo effect in preclinical studies of Flavoxate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals conducting preclinical studies on Flavoxate, with a focus on minimizing the placebo effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that we should be targeting in our preclinical model?

A1: this compound has a multifaceted mechanism of action, making it a unique compound for studying bladder function. Its primary effects are:

  • Direct smooth muscle relaxation: this compound acts directly on the detrusor muscle of the bladder.[1][2]

  • Phosphodiesterase (PDE) Inhibition: It inhibits PDE, leading to an increase in intracellular cyclic AMP (cAMP), which promotes smooth muscle relaxation.[1][2]

  • Calcium Channel Antagonism: this compound exhibits moderate calcium channel blocking activity, which reduces the influx of calcium ions necessary for muscle contraction.[1][2]

  • Local Anesthetic Properties: It has a local anesthetic effect, which may contribute to reducing bladder irritation and urgency.[1][2]

  • Antimuscarinic Activity: While considered to have minimal anticholinergic effects compared to other drugs for overactive bladder, it does possess some antimuscarinic properties.[3][4]

Therefore, your preclinical model should ideally be able to assess changes in detrusor muscle contractility and bladder sensory function.

Q2: How can we minimize the placebo effect in our animal studies of this compound?

A2: The placebo effect in animal studies, often mediated by conditioning or the caregiver effect, can be minimized through rigorous experimental design:

  • Blinding: The researchers conducting the experiment and analyzing the data should be unaware of the treatment allocation of the animals. This prevents unconscious bias in handling and measurement.

  • Randomization: Animals should be randomly assigned to treatment groups to ensure an even distribution of any confounding variables.

  • Appropriate Control Groups: Include both a vehicle-treated group (placebo) and a sham-operated group if a surgical model is used. The sham group undergoes all surgical procedures except for the specific intervention that induces the pathology. This helps to isolate the effects of the surgical stress from the disease model itself.

  • Habituation: Allow animals to acclimate to the experimental procedures and environment before starting the study. This reduces stress-induced physiological changes that could be mistaken for a placebo response.

Q3: What are the most appropriate animal models for preclinical studies of this compound for overactive bladder (OAB)?

A3: Several rodent models are available to study OAB and assess the efficacy of this compound.[5][6] Common models include:

  • Spontaneous Hypertensive Rats (SHR): These rats often exhibit detrusor overactivity.

  • Partial Bladder Outlet Obstruction (pBOO): Surgical creation of a partial obstruction of the urethra leads to bladder hypertrophy and detrusor overactivity.

  • Chemical-Induced Cystitis: Intravesical administration of substances like cyclophosphamide (CYP) can induce bladder inflammation and hyperactivity.

The choice of model will depend on the specific aspects of OAB you wish to study.

Q4: What are the key urodynamic parameters to measure when assessing this compound's efficacy?

A4: In preclinical cystometry studies, the following parameters are crucial for evaluating the effects of this compound:

  • Bladder Capacity: The volume of saline infused into the bladder before a voiding contraction occurs. This compound is expected to increase bladder capacity.[1][7]

  • Micturition Volume: The volume of urine expelled during a voiding contraction.

  • Residual Volume: The volume of urine remaining in the bladder after a voiding contraction.

  • Micturition Pressure: The peak pressure reached during a voiding contraction.

  • Intercontraction Interval: The time between voiding contractions, which is an indicator of voiding frequency.

Troubleshooting Guide

Issue: High variability in bladder capacity measurements within the same treatment group.

  • Possible Cause 1: Animal Stress: Stress from handling or an unfamiliar environment can significantly impact bladder function.

    • Solution: Ensure a sufficient habituation period for the animals in the experimental setup. Handle the animals gently and consistently.

  • Possible Cause 2: Inconsistent Bladder Emptying: Incomplete bladder emptying before the start of cystometry can lead to inaccurate capacity measurements.

    • Solution: Gently and consistently apply manual pressure to the lower abdomen to ensure the bladder is completely empty before starting the infusion.

  • Possible Cause 3: Urodynamic Artifacts: Movement, rectal contractions, or catheter issues can cause artifacts in the pressure readings.[8][9][10][11][12]

    • Solution: Carefully monitor the pressure tracings for artifacts. If an artifact is detected, pause the infusion, address the cause (e.g., reposition the animal, flush the catheter), and resume the measurement.[8]

Issue: The sham-operated control group shows significant changes in bladder function.

  • Possible Cause 1: Surgical Stress: The surgical procedure itself, even without inducing the specific pathology, can cause inflammation and temporary changes in bladder function.

    • Solution: Allow for an adequate recovery period after surgery before conducting urodynamic measurements. A washout period can also help to distinguish between acute surgical effects and the chronic state.

  • Possible Cause 2: Post-surgical Complications: Minor, undetected complications from the sham surgery could be affecting bladder function.

    • Solution: Carefully monitor the animals post-surgery for any signs of distress or complications. Perform a thorough post-mortem examination to rule out any unforeseen issues.

Issue: No significant difference is observed between the this compound-treated group and the placebo group.

  • Possible Cause 1: Insufficient Drug Dose or Bioavailability: The dose of this compound may be too low, or its absorption and distribution may be poor in the chosen animal model.

    • Solution: Conduct a dose-response study to determine the optimal dose. Analyze plasma or tissue concentrations of this compound to confirm its bioavailability.

  • Possible Cause 2: High Placebo Response: A strong placebo effect in the control group can mask the therapeutic effect of this compound.

    • Solution: Re-evaluate and reinforce blinding and randomization procedures. Ensure that all animals are handled identically across all groups.

  • Possible Cause 3: Inappropriate Animal Model: The chosen animal model may not be sensitive to the specific mechanism of action of this compound.

    • Solution: Consider using a different animal model of bladder dysfunction that is known to be responsive to drugs with similar mechanisms.

Data Presentation

Table 1: Hypothetical Urodynamic Parameters in a Rat Model of Overactive Bladder

ParameterNaive ControlSham-OperatedVehicle (Placebo)This compound (10 mg/kg)
Bladder Capacity (mL) 1.2 ± 0.10.8 ± 0.10.9 ± 0.21.5 ± 0.2
Micturition Volume (mL) 1.1 ± 0.10.7 ± 0.10.8 ± 0.21.4 ± 0.2
Residual Volume (mL) 0.1 ± 0.050.1 ± 0.050.1 ± 0.060.1 ± 0.05
Micturition Pressure (mmHg) 35 ± 345 ± 442 ± 538 ± 4
Intercontraction Interval (min) 15 ± 28 ± 19 ± 1.518 ± 3*

*Data are presented as mean ± SEM. *p < 0.05 compared to the Vehicle group.

Experimental Protocols

Protocol 1: Induction of Overactive Bladder via Partial Bladder Outlet Obstruction (pBOO) in Rats

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave and disinfect the lower abdominal area.

  • Incision: Make a midline incision in the lower abdomen to expose the urinary bladder and urethra.

  • Urethral Ligation: Carefully dissect the urethra and place a ligature (e.g., 4-0 silk) around it.

  • Obstruction Creation: Tie the ligature around the urethra over a steel rod of a specific diameter (e.g., 0.9 mm) to create a partial obstruction.

  • Rod Removal: Immediately remove the steel rod, leaving the ligature in place.

  • Closure: Close the abdominal incision in layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and care. Allow the animals to recover for a specified period (e.g., 4-6 weeks) to allow for the development of bladder hypertrophy and detrusor overactivity.

Protocol 2: In Vivo Cystometry in Conscious Rats

  • Catheter Implantation (performed 3-4 days prior to cystometry):

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the bladder.

    • Insert a polyethylene catheter (e.g., PE-50) into the dome of the bladder and secure it with a purse-string suture.

    • Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.

    • Close the abdominal incision.

  • Habituation: On the day of the experiment, place the rat in a cystometry cage and allow it to acclimate for at least 30-60 minutes.

  • Catheter Connection: Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump.

  • Bladder Emptying: Gently apply manual pressure to the lower abdomen to empty the bladder.

  • Saline Infusion: Infuse warm saline into the bladder at a constant rate (e.g., 10 mL/h).

  • Urodynamic Recording: Continuously record the intravesical pressure. Note the pressure at the start of voiding (micturition pressure), the volume infused at the time of voiding (bladder capacity), and the time between voids (intercontraction interval).

  • Data Analysis: Analyze the urodynamic tracings to determine the parameters listed in Table 1.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_procedure Procedure cluster_analysis Data Analysis A Animal Acclimatization (Habituation) B Randomization of Animals A->B C Sham-Operated Control B->C D pBOO Model + Vehicle (Placebo) B->D E pBOO Model + this compound B->E F Surgical Induction of pBOO (or Sham Surgery) C->F D->F E->F G Drug/Vehicle Administration (Blinded) F->G H Cystometry (Blinded Assessment) G->H I Measurement of Urodynamic Parameters H->I J Statistical Analysis I->J K Interpretation of Results J->K

Caption: Experimental workflow for minimizing placebo effect in preclinical this compound studies.

flavoxate_moa cluster_pde Phosphodiesterase (PDE) Inhibition cluster_ca Calcium Channel Antagonism cluster_muscarinic Antimuscarinic Activity This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits Ca_channel L-type Ca2+ Channels This compound->Ca_channel blocks M_receptor Muscarinic Receptors This compound->M_receptor antagonizes cAMP ↑ cAMP PKA ↑ Protein Kinase A (PKA) cAMP->PKA K_channel ↑ K+ Channel Activity PKA->K_channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Contraction ↓ Muscle Contraction Hyperpolarization->Contraction Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Contraction ACh_binding ↓ Acetylcholine Binding M_receptor->ACh_binding ACh_binding->Contraction Relaxation Detrusor Smooth Muscle Relaxation

References

Enhancing the bioavailability of Flavoxate in oral dosing for animal research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in enhancing the oral bioavailability of Flavoxate in your animal research experiments.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is this compound, and why is enhancing its oral bioavailability a research focus?

A1: this compound is a synthetic flavonoid derivative used as a smooth muscle relaxant, primarily for treating urinary tract disorders.[1][2] However, its poor aqueous solubility can limit its oral bioavailability, leading to variability in absorption and the need for frequent, high doses to achieve therapeutic effect.[1][3] Enhancing its oral bioavailability can lead to more consistent therapeutic outcomes, potentially lower dosages, and reduced side effects.

Q2: What are the primary barriers to the oral absorption of this compound?

A2: The primary barriers to the oral absorption of this compound, like many other flavonoids, include:

  • Poor Aqueous Solubility: this compound hydrochloride has low solubility in water, which is a rate-limiting step for its dissolution in gastrointestinal fluids and subsequent absorption.[1][3]

  • First-Pass Metabolism: Although not extensively detailed for this compound in the provided results, flavonoids, in general, can be subject to metabolism in the intestines and liver before reaching systemic circulation.

  • P-glycoprotein (P-gp) Efflux: Many flavonoids are substrates for efflux transporters like P-glycoprotein, which actively pump the drug out of intestinal epithelial cells back into the gut lumen, reducing net absorption.

Formulation Strategies

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

A3: Promising strategies for enhancing the oral bioavailability of poorly soluble drugs like this compound include:

  • Nanoformulations: Encapsulating this compound into nanocarriers such as Solid Lipid Nanoparticles (SLNs) or polymeric nanoparticles can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.[4][5]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form nanoemulsions in the aqueous environment of the gut, improving the dissolution and absorption of lipophilic drugs.[6]

  • Controlled-Release Formulations: Extended-release formulations can improve patient compliance by reducing dosing frequency and can be designed to release the drug at a specific site in the gastrointestinal tract to maximize absorption.[7][8]

Q4: Are there any commercially available enhanced formulations of this compound?

A4: Currently, this compound is commercially available as immediate-release tablets.[1] However, research and patent literature describe the development of controlled-release and extended-release oral formulations to improve its therapeutic profile and patient compliance.[3][7]

Troubleshooting Guide

Q1: My in vivo animal study with a standard this compound suspension shows very low and highly variable plasma concentrations. What could be the cause?

A1: Low and variable plasma concentrations of this compound are common with standard suspensions due to its poor aqueous solubility.[1][3] The dissolution of the drug in the gastrointestinal tract is likely the rate-limiting step for absorption. Variability can be influenced by factors such as gastric emptying time, intestinal pH, and food effects in the animals.

Q2: I have developed a this compound nanoformulation, but the in vivo bioavailability is not significantly improved. What are the potential reasons?

A2: Several factors could contribute to the lack of significant improvement in bioavailability with a nanoformulation:

  • Particle Size and Polydispersity: If the nanoparticles are too large or have a wide size distribution, the expected benefits of nano-sizing may not be realized.

  • Drug Loading and Encapsulation Efficiency: Low drug loading or poor encapsulation efficiency means that a significant portion of the drug may not be associated with the nanoparticles, leading to absorption characteristics similar to the unformulated drug.

  • Stability of the Nanoformulation: The nanoparticles may not be stable in the harsh environment of the gastrointestinal tract, leading to premature drug release.

  • P-glycoprotein Efflux: Even if the nanoformulation improves solubility, the absorbed this compound could still be subject to efflux by P-glycoprotein. Some nanoformulation excipients can inhibit P-gp, but this is not always the case.

Q3: How can I investigate if P-glycoprotein efflux is a limiting factor in my this compound absorption studies?

A3: You can investigate the role of P-glycoprotein efflux by conducting in vitro transport studies using Caco-2 cell monolayers, which are a well-established model for the intestinal barrier and express P-glycoprotein. Alternatively, in vivo studies can be performed by co-administering this compound with a known P-glycoprotein inhibitor, such as verapamil or cyclosporin A, and observing if there is a significant increase in plasma concentrations of this compound.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of Different Oral this compound Formulations in a Rat Model

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound Suspension20150 ± 352.0 ± 0.5600 ± 150100
This compound-SLNs20450 ± 904.0 ± 1.02400 ± 480~400
This compound-SNEDDS20600 ± 1201.5 ± 0.53000 ± 600~500

Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to represent the potential magnitude of bioavailability enhancement that may be achieved with nanoformulations based on findings for other poorly soluble drugs.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a common method for preparing SLNs using hot homogenization followed by ultrasonication.

Materials:

  • This compound Hydrochloride

  • Lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Polysorbate 80)

  • C-surfactant (e.g., Soy lecithin)

  • Distilled water

Procedure:

  • Preparation of the lipid phase: Melt the lipid (e.g., Glyceryl monostearate) by heating it to approximately 5-10°C above its melting point.

  • Drug incorporation: Disperse the accurately weighed this compound hydrochloride into the melted lipid with continuous stirring until a clear solution is formed.

  • Preparation of the aqueous phase: Heat the distilled water containing the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Soy lecithin) to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise with continuous stirring using a high-speed homogenizer at a specified RPM (e.g., 10,000 RPM) for a defined period (e.g., 15 minutes) to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately sonicate the hot coarse emulsion using a probe sonicator for a specific time (e.g., 10 minutes) to reduce the particle size to the nanometer range.

  • Cooling and SLN formation: Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring. The lipid will solidify, forming the Solid Lipid Nanoparticles.

  • Characterization: Characterize the prepared this compound-SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the oral bioavailability of a this compound formulation in a rat model.

Animals:

  • Male Wistar or Sprague-Dawley rats (e.g., 200-250 g)

Procedure:

  • Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Grouping: Divide the animals into groups (e.g., n=6 per group) for each formulation to be tested (e.g., this compound suspension, this compound-SLNs, this compound-SNEDDS).

  • Dosing: Administer the respective formulations to each group via oral gavage at a predetermined dose (e.g., 20 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized microcentrifuge tubes.

  • Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the concentration of this compound and/or its major metabolite in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

Experimental Workflow

G cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting grouping Animal Grouping fasting->grouping dosing Oral Gavage Dosing grouping->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling processing Plasma Separation sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Bioanalysis storage->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis

Caption: Experimental workflow for an oral pharmacokinetic study in rats.

Signaling Pathways in Intestinal Drug Absorption

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation drug_formulation Drug Formulation (e.g., this compound-SLN) uptake Uptake Transporters (e.g., OATPs) drug_formulation->uptake Transcellular Route passive Passive Diffusion drug_formulation->passive metabolism Intracellular Metabolism (Phase I & II Enzymes) uptake->metabolism passive->metabolism efflux Efflux Pump (P-glycoprotein) metabolism->efflux portal_vein Portal Vein metabolism->portal_vein efflux->drug_formulation Efflux back to lumen

Caption: Key pathways in intestinal drug absorption and efflux.

References

Validation & Comparative

Validating the binding affinity of Flavoxate to muscarinic receptor subtypes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Flavoxate's Muscarinic Receptor Binding Affinity

An In-depth Guide for Researchers in Drug Discovery and Pharmacology

This guide provides a detailed comparison of the binding affinity of this compound to muscarinic acetylcholine receptor (mAChR) subtypes against established muscarinic antagonists: Atropine, Tolterodine, and Oxybutynin. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's pharmacological profile.

Comparative Binding Affinity Data

The binding affinities of this compound and the comparator compounds for the five human muscarinic receptor subtypes (M1-M5) are summarized below. Affinity is expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher binding affinity.

CompoundM1 Affinity (nM)M2 Affinity (nM)M3 Affinity (nM)M4 Affinity (nM)M5 Affinity (nM)
This compound IC₅₀: 12,200[1][2]IC₅₀: 12,200[1][2]IC₅₀: 12,200[1][2]IC₅₀: 12,200[1][2]IC₅₀: 12,200[1][2]
Atropine Kᵢ: 1.27Kᵢ: 3.24Kᵢ: 2.21Kᵢ: 0.77Kᵢ: 2.84
Tolterodine pKᵢ: 8.5pKᵢ: 8.2pKᵢ: 7.9pKᵢ: 8.7pKᵢ: 8.3
Oxybutynin High Affinity[3][4]Lower Affinity[3][5]High Affinity[3][4]High Affinity[3][5]Lower Affinity[3][5]

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. Below is a generalized protocol typical for such experiments.

Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.

1. Materials and Reagents:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, typically [³H]-N-methylscopolamine ([³H]NMS).

  • Test Compound: The unlabeled antagonist whose affinity is to be determined (e.g., this compound).

  • Reference Compound: A well-characterized non-selective muscarinic antagonist (e.g., Atropine) for determining non-specific binding.

  • Assay Buffer: Typically a buffered saline solution (e.g., Phosphate-Buffered Saline, PBS) at physiological pH.

  • Filtration Apparatus: A cell harvester or multi-well filter plates with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

2. Assay Procedure:

  • Incubation Setup: The assay is performed in microcentrifuge tubes or multi-well plates. Each reaction tube contains the cell membranes (receptor source), the radioligand at a fixed concentration (typically at or below its Kₔ value), and the assay buffer.

  • Competition: A range of concentrations of the unlabeled test compound is added to the reaction tubes.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 22°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measurement of Radioactivity: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

3. Data Analysis:

  • The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations: Signaling Pathways and Experimental Workflow

Muscarinic Receptor Signaling Pathways

The M1, M2, and M3 muscarinic receptor subtypes couple to different G proteins and initiate distinct intracellular signaling cascades.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq11 Gq/11 M1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse ACh Acetylcholine ACh->M1 Binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M2 M2 Receptor Gi Gi/o M2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Less Activation CellularResponse Cellular Response PKA->CellularResponse Reduced Effect ACh Acetylcholine ACh->M2 Binds

Caption: M2 Muscarinic Receptor Signaling Pathway.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3 M3 Receptor Gq11 Gq/11 M3->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca->CellularResponse PKC->CellularResponse ACh Acetylcholine ACh->M3 Binds

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental and Logical Workflows

The following diagrams illustrate the workflow of a competitive binding assay and a comparison of the receptor selectivity profiles of the discussed compounds.

Experimental_Workflow prep Prepare Receptor Membranes (e.g., from CHO cells) radioligand Add Fixed Concentration of Radioligand ([³H]NMS) prep->radioligand competitor Add Varying Concentrations of Unlabeled Antagonist radioligand->competitor incubate Incubate to Reach Binding Equilibrium competitor->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity with Scintillation Counter wash->count analyze Analyze Data: Determine IC₅₀ and Kᵢ count->analyze Selectivity_Comparison cluster_drugs Muscarinic Antagonists cluster_selectivity Receptor Selectivity Profile This compound This compound Weak_NonSelective Weak, Non-Selective This compound->Weak_NonSelective Low Affinity Atropine Atropine Potent_NonSelective Potent, Non-Selective Atropine->Potent_NonSelective High Affinity Tolterodine Tolterodine Tolterodine->Potent_NonSelective High Affinity Oxybutynin Oxybutynin M3_Selective M3 > M2 Selective Oxybutynin->M3_Selective Preferential Binding

References

Comparative analysis of Flavoxate and oxybutynin in preclinical bladder models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapies for overactive bladder (OAB), both flavoxate and oxybutynin have long been subjects of scientific inquiry. While clinical experiences have shaped their current use, a detailed comparative analysis of their performance in preclinical bladder models offers invaluable insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison, supported by experimental data, to elucidate the distinct pharmacological profiles of these two agents.

Unraveling the Mechanisms of Action

This compound exhibits a multifaceted mechanism of action, distinguishing it from purely anticholinergic agents. Its therapeutic effects are attributed to a combination of phosphodiesterase (PDE) inhibition, moderate calcium antagonism, and local anesthetic properties.[1][2] This combination of direct smooth muscle relaxation and potential sensory nerve modulation contributes to its effects on bladder function.

Oxybutynin, in contrast, primarily functions as an anticholinergic and antimuscarinic agent.[3] It exerts its effect by competitively antagonizing muscarinic receptors in the detrusor muscle, thereby reducing involuntary bladder contractions.[3] Additionally, oxybutynin possesses a direct spasmolytic effect on bladder smooth muscle and exhibits some local anesthetic properties.[4]

Quantitative Comparison of In Vitro Efficacy

A key in vitro study directly compared the effects of this compound and oxybutynin on isolated rabbit detrusor muscle strips. The findings highlight the significantly greater anticholinergic potency of oxybutynin, while also revealing nuances in their spasmolytic activities.

DrugTargetModelAgonistEffectPotency/Concentration
Oxybutynin Muscarinic ReceptorsRabbit Detrusor StripsCarbamylcholineCompetitive Antagonism10⁻⁸ M
This compound Muscarinic ReceptorsRabbit Detrusor StripsCarbamylcholineLittle Anticholinergic Activity-
Oxybutynin Smooth MuscleRabbit Detrusor StripsBarium Chloride (BaCl₂)Non-competitive BlockadeEquivalent to Imipramine at 10⁻⁵ M
This compound Smooth MuscleRabbit Detrusor StripsBarium Chloride (BaCl₂)Little Antispasmodic Activity-
Oxybutynin Nerve ConductionDesheathed Frog Sciatic Nerves-Moderate Local Anesthetic Activity-
This compound Nerve ConductionDesheathed Frog Sciatic Nerves-Little Local Anesthetic Activity-
Data sourced from Fredericks et al., 1978.[5]

In Vivo Preclinical Observations

In vivo studies in animal models, such as rats, have further elucidated the effects of these drugs on bladder function. Intravenous administration of this compound has been shown to suppress both phasic and tonic bladder contractions induced by pelvic nerve stimulation and abolish isovolumetric rhythmic bladder contractions.[6] Studies with oxybutynin in conscious rats have demonstrated a dose-dependent decrease in micturition pressure, although effects on bladder capacity were not consistently observed under all experimental conditions.[7]

Experimental Protocols

In Vitro Analysis of Detrusor Muscle Contractility

The following is a detailed methodology for a key experiment cited in this guide, based on the work of Fredericks et al. (1978)[5]:

Objective: To assess the ability of this compound and oxybutynin to antagonize agonist-induced contractions of rabbit detrusor muscle.

Animal Model: Male New Zealand White rabbits.

Tissue Preparation:

  • Rabbits are euthanized, and the urinary bladders are rapidly excised.

  • The bladder is placed in a physiological salt solution, and longitudinal strips of the detrusor muscle are prepared.

  • Each muscle strip is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).

  • One end of the strip is attached to a fixed point, and the other to an isometric force transducer to record muscle tension.

  • The muscle strips are allowed to equilibrate under a resting tension for a specified period before the experiment begins.

Experimental Procedure:

  • Agonist-Induced Contractions:

    • Cumulative concentration-response curves are generated for contractile agents such as carbamylcholine (a muscarinic agonist) and barium chloride (a direct smooth muscle stimulant).

  • Antagonist Evaluation:

    • Muscle strips are pre-incubated with varying concentrations of this compound or oxybutynin for a defined period.

    • The concentration-response curves for the contractile agonists are then repeated in the presence of the antagonist.

  • Data Analysis:

    • The antagonistic effects are quantified by determining the shift in the concentration-response curves and calculating relevant pharmacological parameters (e.g., pA₂ for competitive antagonists or the concentration causing 50% inhibition (IC₅₀) for non-competitive antagonists).

In Vivo Cystometry in Rats

The following provides a general methodology for in vivo cystometry experiments as described in studies evaluating oxybutynin[7][8]:

Objective: To evaluate the effects of this compound and oxybutynin on bladder function in a living animal model.

Animal Model: Female Sprague-Dawley rats.

Surgical Preparation:

  • Rats are anesthetized, and a catheter is implanted into the bladder dome and secured with a purse-string suture.

  • The catheter is tunneled subcutaneously and externalized at the back of the neck.

  • Animals are allowed a recovery period after surgery.

Experimental Procedure:

  • On the day of the experiment, the conscious and freely moving rat is placed in a metabolic cage.

  • The bladder catheter is connected to a pressure transducer and an infusion pump via a T-connector.

  • Saline is infused into the bladder at a constant rate to elicit micturition reflexes.

  • Bladder pressure is continuously recorded, and urodynamic parameters such as micturition pressure, bladder capacity, and micturition interval are measured.

  • After a baseline recording period, this compound or oxybutynin is administered (e.g., intravenously or orally), and the cystometric recordings are continued to assess the drug's effects on the measured parameters.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways, a typical experimental workflow, and the logical relationship of the drugs' effects.

G cluster_0 Oxybutynin Signaling Pathway cluster_1 This compound Signaling Pathways Acetylcholine Acetylcholine Muscarinic Receptor (M3) Muscarinic Receptor (M3) Acetylcholine->Muscarinic Receptor (M3) Binds to Gq/11 Gq/11 Muscarinic Receptor (M3)->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates Contraction Contraction Ca2+ Release->Contraction Oxybutynin Oxybutynin Oxybutynin->Muscarinic Receptor (M3) Blocks PDE PDE cAMP cAMP PDE->cAMP Degrades PKA PKA cAMP->PKA Activates Relaxation1 Relaxation PKA->Relaxation1 Flavoxate1 This compound Flavoxate1->PDE Inhibits L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Contraction2 Contraction Ca2+ Influx->Contraction2 Flavoxate2 This compound Flavoxate2->L-type Ca2+ Channel Blocks

Comparative Signaling Pathways

G cluster_0 In Vitro Bladder Strip Experiment Animal_Euthanasia Euthanize Animal (e.g., Rabbit) Bladder_Excision Excise Urinary Bladder Animal_Euthanasia->Bladder_Excision Strip_Preparation Prepare Detrusor Muscle Strips Bladder_Excision->Strip_Preparation Mounting Mount Strips in Organ Bath Strip_Preparation->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Agonist_CRC Generate Agonist Concentration-Response Curve (e.g., Carbachol) Equilibration->Agonist_CRC Drug_Incubation Incubate with this compound or Oxybutynin Agonist_CRC->Drug_Incubation Post_Drug_CRC Repeat Agonist Concentration-Response Curve Drug_Incubation->Post_Drug_CRC Data_Analysis Analyze Data and Compare Potency Post_Drug_CRC->Data_Analysis

Experimental Workflow

G Bladder_Overactivity Bladder Overactivity Oxybutynin Oxybutynin Bladder_Overactivity->Oxybutynin Treated with This compound This compound Bladder_Overactivity->this compound Treated with Anticholinergic_Effect Strong Anticholinergic/ Antimuscarinic Effect Oxybutynin->Anticholinergic_Effect Spasmolytic_Effect Direct Spasmolytic Effect Oxybutynin->Spasmolytic_Effect Local_Anesthetic_Effect Moderate Local Anesthetic Effect Oxybutynin->Local_Anesthetic_Effect Multi_Modal_Effect Multi-Modal Action: - PDE Inhibition - Ca2+ Antagonism - Local Anesthesia This compound->Multi_Modal_Effect Reduced_Contractions Reduced Detrusor Contractions Anticholinergic_Effect->Reduced_Contractions Spasmolytic_Effect->Reduced_Contractions Multi_Modal_Effect->Reduced_Contractions

Logical Relationship of Drug Effects

Conclusion

The preclinical data reveals distinct pharmacological profiles for this compound and oxybutynin. Oxybutynin is a potent anticholinergic agent with direct spasmolytic effects, making it highly effective at inhibiting muscarinic receptor-mediated bladder contractions. This compound, while demonstrating weaker anticholinergic and direct spasmolytic activity in some preclinical models, possesses a unique multi-modal mechanism of action that includes PDE inhibition and calcium channel modulation. This suggests that this compound may influence bladder activity through different and potentially complementary pathways. For researchers and drug development professionals, these preclinical distinctions are crucial for understanding the therapeutic potential and guiding the development of new treatments for overactive bladder and other urinary tract disorders.

References

Head-to-head comparison of Flavoxate and tolterodine's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head Comparison: Flavoxate and Tolterodine's Mechanism of Action

An Objective Guide for Researchers and Drug Development Professionals

The management of overactive bladder (OAB) syndrome relies on pharmacological agents that modulate the underlying pathophysiology of detrusor muscle contraction. Among these agents, this compound and Tolterodine represent two distinct mechanistic approaches to achieving smooth muscle relaxation and alleviating OAB symptoms. While both are utilized clinically, their molecular interactions and signaling pathways differ significantly. This guide provides a detailed, evidence-based comparison of their mechanisms of action, supported by quantitative data and experimental methodologies.

Tolterodine: A Competitive Muscarinic Receptor Antagonist

Tolterodine's mechanism is centered on its function as a potent, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] In the urinary bladder, parasympathetic nerve impulses release acetylcholine (ACh), which binds primarily to M2 and M3 muscarinic receptor subtypes on the detrusor smooth muscle. The M3 receptor is the primary mediator of bladder contraction.[1]

Tolterodine, along with its major pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT), binds to these receptors, thereby preventing ACh from initiating the contractile signaling cascade.[3][4] This antagonism leads to a decrease in detrusor pressure and an inhibition of involuntary bladder contractions.[1][2] Notably, Tolterodine and 5-HMT exhibit high specificity for muscarinic receptors with negligible activity at other neurotransmitter receptors or calcium channels.[2][4] While it binds to multiple muscarinic subtypes, it demonstrates a functional selectivity for the bladder over the salivary glands when compared to older antimuscarinic agents like oxybutynin, which can contribute to a more favorable side-effect profile.[4][5]

Signaling Pathway of Tolterodine

The diagram below illustrates the signaling pathway of normal bladder contraction and the point of inhibition by Tolterodine. Acetylcholine binding to the M3 receptor activates a Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling that culminates in muscle contraction. Tolterodine competitively blocks the initial receptor binding step.

Tolterodine_MoA ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates Tolterodine Tolterodine Tolterodine->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Triggers Contraction Detrusor Muscle Contraction Ca_release->Contraction Causes

Caption: Tolterodine competitively antagonizes the M3 muscarinic receptor.

This compound: A Multi-Modal Spasmolytic Agent

In contrast to Tolterodine's targeted receptor antagonism, this compound employs a multifaceted mechanism of action, functioning primarily as a direct smooth muscle relaxant or spasmolytic.[6][7] Its activity is not predominantly reliant on muscarinic receptor blockade, for which it has a notably weak affinity.[8][9] Instead, its therapeutic effects are attributed to a combination of the following actions:

  • L-Type Calcium Channel Antagonism : A key mechanism is the direct inhibition of voltage-dependent L-type Ca²⁺ channels in detrusor smooth muscle cells.[10][11] By blocking the influx of extracellular calcium, this compound directly prevents the activation of the contractile apparatus, leading to muscle relaxation.[11]

  • Phosphodiesterase (PDE) Inhibition : this compound inhibits cyclic AMP (cAMP) phosphodiesterase in urinary tract tissues.[7][12] This inhibition leads to an accumulation of intracellular cAMP, which promotes smooth muscle relaxation through protein kinase A (PKA) signaling. Its PDE inhibitory activity has been reported to be 3 to 5 times greater than that of aminophylline in guinea pig bladder tissue.[12]

  • Weak Muscarinic Antagonism : While some studies classify it as a muscarinic antagonist, its binding affinity is several orders of magnitude lower than that of classic antimuscarinics like Tolterodine.[8][13] This action is generally considered a minor contribution to its overall clinical effect.

  • Local Anesthetic Effect : this compound also possesses local anesthetic properties, which may help to reduce sensory nerve input and bladder irritability.[7][12]

Signaling Pathway of this compound

The diagram below depicts the multiple targets of this compound in preventing detrusor muscle contraction. It acts on several pathways that converge to reduce intracellular calcium levels and promote relaxation.

Flavoxate_MoA cluster_membrane Cell Membrane Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx M3R M3 Muscarinic Receptor This compound This compound This compound->Ca_Channel Blocks This compound->M3R Weakly Blocks PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Contraction Detrusor Muscle Contraction Ca_influx->Contraction cAMP cAMP PDE->cAMP Degrades Relaxation Detrusor Muscle Relaxation cAMP->Relaxation Promotes

Caption: this compound's multi-modal action on bladder smooth muscle.

Data Presentation: Quantitative Comparison

The fundamental difference in mechanism is reflected in the quantitative binding affinities and inhibitory concentrations for each drug's respective targets.

Table 1: Muscarinic Receptor Binding Affinity

DrugReceptor/TissueLigand/AssayAffinity ConstantCitation
Tolterodine Human Bladder Muscarinic ReceptorsRadioligand BindingKᵢ = 3.3 nM[5]
Guinea Pig Bladder Muscarinic ReceptorsRadioligand BindingKᵢ = 2.7 nM[5]
Human Recombinant M2 ReceptorsRadioligand BindingHigh Affinity[14][15]
Human Recombinant M3 ReceptorsRadioligand BindingModerate Affinity[14][15]
This compound Rat Brain Muscarinic ReceptorsRadioligand BindingIC₅₀ = 12.2 µM (12,200 nM)[8]

Kᵢ (Inhibition constant) and IC₅₀ (Half maximal inhibitory concentration) are measures of binding affinity/potency. A lower value indicates higher affinity.

Table 2: Additional Mechanistic Actions of this compound

MechanismTarget/AssayEffectPotencyCitation
Ca²⁺ Channel Blockade Human Detrusor MyocytesInhibition of L-type Ba²⁺ currentsKᵢ = 10 µM[9]
Human Urinary BladderRelaxation of K⁺-induced contractionIC₅₀ = 2 µM[10]
PDE Inhibition Guinea Pig Bladder HomogenatesInhibition of cAMP phosphodiesterase~5x more potent than aminophylline[12]

Experimental Protocols

The data cited in this guide are derived from established experimental methodologies. Below are outlines of the key protocols used to characterize these compounds.

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a drug for a specific receptor.

Objective: To quantify the affinity of Tolterodine or this compound for muscarinic receptors.

Methodology:

  • Tissue/Cell Preparation: Homogenize tissue samples (e.g., human bladder) or cell membranes from cell lines expressing specific human muscarinic receptor subtypes (e.g., CHO-K1 cells expressing M1-M5).[15]

  • Incubation: Incubate the membrane preparations with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) and varying concentrations of the unlabeled test drug (Tolterodine or this compound).

  • Separation: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor drug concentration. Determine the IC₅₀ value, which is the concentration of the drug that inhibits 50% of the specific radioligand binding. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Binding_Assay_Workflow Prep Prepare Receptor Source (e.g., Bladder Homogenate) Incubate Incubate: - Receptor Prep - Radioligand ([³H]NMS) - Test Drug (Tolterodine) Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Analyze Data Analysis: Plot curve, determine IC₅₀, calculate Kᵢ Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure ion flow through channels in the cell membrane, providing direct evidence of channel blockade.

Objective: To measure the inhibitory effect of this compound on L-type Ca²⁺ channels in detrusor myocytes.[10]

Methodology:

  • Cell Isolation: Isolate single smooth muscle cells (myocytes) from human detrusor tissue via enzymatic digestion.

  • Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration on an isolated myocyte. This involves forming a high-resistance seal between a glass micropipette and the cell membrane, then rupturing the membrane patch to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps to activate voltage-gated ion channels.

  • Ion Current Recording: To isolate Ca²⁺ channel currents, use specific ionic solutions in the pipette and bath (e.g., using Barium, Ba²⁺, as the charge carrier to increase current size and block K⁺ channels). Record the inward Ba²⁺ currents through L-type Ca²⁺ channels.

  • Drug Application: Apply this compound at various concentrations to the bath solution perfusing the cell.

  • Data Analysis: Measure the peak amplitude of the inward current before and after drug application. Plot the percentage inhibition of the current against the drug concentration to determine the IC₅₀ or Kᵢ value for channel blockade.

Conclusion

This compound and Tolterodine achieve relaxation of the bladder detrusor muscle through fundamentally different mechanisms.

  • Tolterodine is a highly specific and potent competitive muscarinic receptor antagonist , targeting the initial step of acetylcholine-mediated signal transduction. Its efficacy is directly related to its high affinity for muscarinic receptors.

  • This compound is a multi-modal spasmolytic agent whose primary effects stem from direct muscle relaxation via L-type calcium channel blockade and phosphodiesterase inhibition . Its antimuscarinic activity is weak and considered a secondary or minor component of its overall mechanism.

This mechanistic distinction is critical for drug development and clinical research, as it implies different potentials for efficacy, side effects, and synergistic interactions with other pharmacological agents.

References

Flavoxate vs. Its Primary Metabolite: A Comparative Efficacy Analysis in Bladder Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Flavoxate and 3-methylflavone-8-carboxylic acid (MFCA) in Preclinical Bladder Models, Supported by Experimental Data.

This compound, a tertiary amine flavone derivative, has been a long-standing therapeutic option for overactive bladder (OAB) and other urinary disorders, valued for its musculotropic relaxant properties on the detrusor smooth muscle. Following administration, this compound is rapidly metabolized to its principal active metabolite, 3-methylflavone-8-carboxylic acid (MFCA). Understanding the relative efficacy of the parent drug versus its metabolite is crucial for optimizing drug design and clinical application. This guide provides a comparative evaluation of this compound and MFCA, summarizing key experimental findings on their efficacy in bladder models.

Mechanism of Action: A Dual Approach to Detrusor Relaxation

Both this compound and MFCA exert their effects on bladder smooth muscle through two primary mechanisms:

  • L-type Calcium Channel Blockade: this compound directly inhibits voltage-dependent L-type calcium channels in detrusor myocytes. This action reduces the influx of extracellular calcium, a critical step in the initiation and maintenance of smooth muscle contraction.[1][2][3]

  • Phosphodiesterase (PDE) Inhibition: Both this compound and MFCA act as phosphodiesterase inhibitors.[4] By inhibiting PDE, they prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to its accumulation within the smooth muscle cells. Increased cAMP levels activate a signaling cascade that ultimately results in smooth muscle relaxation.

In Vitro Efficacy on Bladder Smooth Muscle

In vitro studies using isolated bladder tissue strips provide a controlled environment to assess the direct effects of compounds on muscle contractility.

Quantitative Comparison of Inhibitory Potency
CompoundModelParameterValueReference
This compound Human Detrusor StripsIC50 (K+-induced contraction)2 µM[1]
This compound Human Detrusor MyocytesKi (L-type Ca2+ channels)10 µM[1][2][3]
This compound Guinea-Pig Bladder HomogenatesPDE Inhibition~5x more potent than aminophylline[5]
This compound vs. MFCA Human Prostatic and Bladder Neck TissueAntispasmodic Activity (qualitative)This compound shows slightly greater activity than MFCA[6]

Table 1: Summary of in vitro quantitative data for this compound and its comparison with MFCA.

Experimental Protocols

This assay assesses the direct effect of the compounds on smooth muscle contraction.

  • Tissue Preparation: Human or animal (e.g., guinea pig, rat) bladder tissue is dissected, and longitudinal strips of the detrusor muscle are prepared.

  • Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.

  • Contraction Induction: Muscle contractions are induced by adding a contractile agent to the bath, such as potassium chloride (KCl) to induce depolarization-mediated contraction or carbachol to stimulate muscarinic receptors.

  • Compound Administration: Increasing concentrations of this compound or MFCA are added to the bath to generate a cumulative concentration-response curve.

  • Data Analysis: The inhibitory effect of the compounds is measured as a percentage of the maximal contraction induced by the contractile agent. IC50 values (the concentration of the compound that produces 50% inhibition of the maximal contraction) are then calculated.

In Vivo Efficacy in Bladder Models

In vivo studies, primarily using cystometry in animal models like rats, provide a more integrated assessment of a compound's effect on bladder function, taking into account physiological and neurological inputs.

Cystometric Parameters

Studies in rats have demonstrated that intravenous administration of this compound can suppress bladder contractions.[7] While direct comparative in vivo studies with MFCA are limited, the known activity of MFCA suggests it contributes to the overall in vivo efficacy of this compound.

Key parameters evaluated in cystometry include:

  • Bladder Capacity: The volume of urine the bladder can hold before a voiding contraction is initiated.

  • Micturition Pressure: The maximum pressure generated by the detrusor muscle during voiding.

  • Frequency of Voiding: The number of voiding cycles over a specific period.

Experimental Protocols
  • Animal Preparation: Female Sprague-Dawley rats are typically used. A catheter is implanted into the bladder dome for infusion of saline and measurement of intravesical pressure. For studies in awake animals, the catheter is tunneled subcutaneously to the back of the neck.[8]

  • Cystometric Recording: The bladder is continuously infused with saline at a constant rate. Bladder pressure is recorded via a pressure transducer connected to the bladder catheter.[9][10]

  • Compound Administration: this compound or MFCA is administered, typically intravenously or intraperitoneally.

  • Data Analysis: Changes in cystometric parameters (bladder capacity, micturition pressure, voiding frequency) before and after compound administration are recorded and analyzed.

Signaling Pathways and Visualizations

The primary mechanisms of action of this compound and MFCA involve the modulation of intracellular calcium levels and cAMP signaling.

Flavoxate_MFCA_Mechanism cluster_membrane Detrusor Smooth Muscle Cell Membrane cluster_cytosol Cytosol L_type_Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Contraction Muscle Contraction Ca_influx->Contraction Leads to PDE Phosphodiesterase (PDE) cAMP_degradation cAMP Degradation cAMP cAMP cAMP_degradation->cAMP Prevents breakdown of Relaxation Muscle Relaxation cAMP->Relaxation Promotes This compound This compound This compound->L_type_Ca_channel Inhibits This compound->PDE Inhibits MFCA MFCA MFCA->PDE Inhibits

Dual mechanism of action of this compound and MFCA on detrusor smooth muscle.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis tissue_prep Bladder Tissue Preparation organ_bath Organ Bath Assay tissue_prep->organ_bath contraction Induce Contraction (e.g., KCl) organ_bath->contraction compound_admin_vitro Administer this compound/MFCA contraction->compound_admin_vitro data_analysis_vitro Analyze Contraction Inhibition (IC50) compound_admin_vitro->data_analysis_vitro animal_prep Rat Catheter Implantation cystometry Cystometry Recording animal_prep->cystometry compound_admin_vivo Administer this compound/MFCA cystometry->compound_admin_vivo data_analysis_vivo Analyze Bladder Capacity & Pressure compound_admin_vivo->data_analysis_vivo

References

Comparative Analysis of Flavoxate and Other Smooth Muscle Relaxants: A Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Flavoxate with other prominent smooth muscle relaxants. The focus is on their cross-reactivity, interpreted here as a comparative analysis of their mechanisms of action and physiological effects, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

Introduction to this compound

This compound is a synthetic flavone derivative recognized for its spasmolytic effects on smooth muscle, particularly in the urinary tract.[1] It is clinically used for the symptomatic relief of conditions such as dysuria, urgency, and nocturia associated with inflammatory conditions of the lower urinary tract.[2] Unlike many agents used for similar indications, this compound's mechanism of action is multifaceted and not predominantly reliant on anticholinergic activity.[3][4]

Mechanism of Action

This compound's relaxing effect on smooth muscle is attributed to a combination of mechanisms:

  • Direct Myotropic Relaxation: this compound acts directly on smooth muscle cells to induce relaxation, independent of neural stimulation.[2][5]

  • Calcium Channel Antagonism: It exhibits moderate calcium antagonistic activity, inhibiting the influx of extracellular calcium necessary for muscle contraction.[5][6] This action is considered a key component of its muscle relaxant properties.[6]

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits the enzyme phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels promote smooth muscle relaxation.[5]

  • Local Anesthetic Properties: The drug also possesses local anesthetic effects, which may contribute to its efficacy in reducing bladder irritability.[5]

  • Minimal Anticholinergic Activity: While some sources mention weak anticholinergic properties, numerous studies emphasize that its primary spasmolytic action is not mediated through muscarinic receptor blockade, distinguishing it from drugs like atropine and oxybutynin.[4][7]

Comparative Data: this compound vs. Other Smooth Muscle Relaxants

The following tables summarize the comparative performance of this compound against other smooth muscle relaxants based on available in vitro and clinical data.

Table 1: In Vitro Comparison of Relaxant Activity on Urinary Tract Smooth Muscle
Drug Mechanism of Action Tissue Model Experimental Observations Reference
This compound Direct Myotropic, Ca2+ Channel Blocker, PDE InhibitorGuinea-pig isolated ureter, Rat urinary bladder stripsReduced peristaltic motility, endoluminal pressure, and longitudinal muscle contractility. Displayed relaxant activity in KCl-depolarized bladder strips.[4]
Papaverine Direct Myotropic, PDE InhibitorGuinea-pig isolated ureter, Rat urinary bladder stripsSimilar to this compound, reduced all three parameters of ureter activity and relaxed KCl-depolarized bladder strips.[4]
Verapamil Calcium Channel BlockerGuinea-pig isolated ureter, Rat urinary bladder stripsReduced ureter activity and displayed relaxant activity in KCl-depolarized bladder strips.[4]
Oxybutynin Anticholinergic, Direct MyotropicRabbit detrusor muscleStrong competitive antagonism of carbamylcholine; non-competitive antagonism of BaCl2-induced contractions.[6]
Atropine AnticholinergicGuinea-pig isolated ureter, Rat urinary bladder stripsFailed to relax KCl-depolarized bladder tissue, indicating a primary anticholinergic mechanism.[4]
Emepronium AnticholinergicGuinea-pig isolated ureter, Rat urinary bladder stripsDid not show relaxant activity on KCl-depolarized bladder tissue.[4]
Table 2: Clinical Efficacy and Tolerability Comparison
Comparison Study Design Key Findings Reference
This compound vs. Oxybutynin Randomized trial in women with motor or sensory urgencyThis compound (1200 mg/day) showed a slightly higher therapeutic response (82% cured or improved) compared to oxybutynin (15 mg/day) (79% cured or improved). This compound was associated with a more marked decrease in symptoms like incontinence and urgency.[8]
This compound vs. Emepronium Randomized study in patients with urinary incontinenceThis compound was more effective in decreasing stress incontinence and relieving urgency. 86% of patients on this compound experienced improvement versus 66% on emepronium (difference not statistically significant).[8]
This compound vs. Propantheline Randomized controlled trialThe clinical effect of this compound was comparable to propantheline in therapeutic response and increasing bladder capacity. This compound reduced residual urine volume, while propantheline increased it.[8]
This compound vs. Anticholinergics (General) Meta-analysis of nine trialsNo evidence of a difference in cure rates between this compound and anticholinergics for overactive bladder. Adverse effects were more frequent in the anticholinergic groups.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below is a representative protocol for an in vitro smooth muscle relaxation study using an isolated organ bath, a common method in such research.

Isolated Organ Bath Assay for Smooth Muscle Relaxation

1. Tissue Preparation:

  • The experimental animal (e.g., guinea pig, rat) is euthanized according to ethical guidelines.
  • The target smooth muscle tissue (e.g., urinary bladder, ureter) is rapidly dissected and placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Ringer bicarbonate solution.
  • The tissue is cleaned of adherent connective tissue and prepared as strips or rings of appropriate dimensions.

2. Mounting in the Organ Bath:

  • The prepared tissue is mounted in a water-jacketed organ bath containing PSS, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH.
  • One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.

3. Equilibration and Viability Check:

  • The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a predetermined optimal passive tension. During this time, the PSS is changed periodically.
  • After equilibration, the tissue's viability is tested by inducing a contraction with a standard agonist (e.g., potassium chloride, carbachol).

4. Experimental Procedure:

  • Once a stable baseline tone is achieved, a contracting agent is added to the bath to induce a sustained contraction.
  • Cumulative concentrations of the relaxant drug (e.g., this compound, papaverine) are then added to the bath at set intervals.
  • The resulting relaxation is recorded as a percentage of the pre-induced contraction.

5. Data Analysis:

  • Concentration-response curves are plotted, and parameters such as EC50 (half-maximal effective concentration) and maximal relaxation (Emax) are calculated to compare the potency and efficacy of different drugs.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in smooth muscle relaxation by this compound and a typical experimental workflow for its comparative analysis.

G cluster_workflow Experimental Workflow: Comparative Smooth Muscle Relaxation Assay A Tissue Preparation (e.g., Guinea Pig Bladder) B Mounting in Isolated Organ Bath A->B C Equilibration & Viability Test (e.g., with KCl) B->C D Induce Contraction (e.g., with Carbachol) C->D E Cumulative Addition of Test Compounds D->E F Data Acquisition (Force Transducer) E->F G Data Analysis (Concentration-Response Curves) F->G

Caption: General workflow for in vitro comparative analysis of smooth muscle relaxants.

G cluster_this compound This compound Signaling Pathway This compound This compound Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Ca_Influx Ca2+ Influx ATP_cAMP ATP -> cAMP PDE->ATP_cAMP Breaks down cAMP Contraction Smooth Muscle Contraction Ca_Influx->Contraction Stimulates cAMP_inc ↑ cAMP Relaxation Smooth Muscle Relaxation cAMP_inc->Relaxation Promotes

References

A Comparative Preclinical Analysis of Flavoxate and Darifenacin for Overactive Bladder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for Flavoxate and Darifenacin, two therapeutic agents employed in the management of overactive bladder (OAB). The following sections detail their distinct mechanisms of action, compare their efficacy and side-effect profiles in preclinical models, and provide insights into the experimental methodologies used for their evaluation.

Introduction

Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. Pharmacotherapy remains a cornerstone of OAB management. This guide focuses on two agents with different pharmacological profiles:

  • This compound: A flavone derivative with a broad mechanism of action, including smooth muscle relaxant properties, calcium channel modulation, and phosphodiesterase (PDE) inhibition.[1][2]

  • Darifenacin: A potent and selective antagonist of the M3 muscarinic acetylcholine receptor, which plays a crucial role in detrusor muscle contraction.[3][4][5]

This document aims to provide a clear, data-driven comparison based on available preclinical findings to inform further research and drug development efforts in this area.

Mechanism of Action

The distinct mechanisms of action of this compound and Darifenacin are central to their pharmacological effects and are depicted in the signaling pathway diagrams below.

cluster_this compound This compound Signaling Pathway This compound This compound pde Phosphodiesterase (PDE) This compound->pde Inhibition ca_channel L-type Ca2+ Channel This compound->ca_channel Blockade la Local Anesthetic Effect This compound->la camp cAMP pde->camp Degrades pka Protein Kinase A camp->pka Activates relaxation_f Smooth Muscle Relaxation pka->relaxation_f ca_influx Ca2+ Influx ca_channel->ca_influx contraction_f Detrusor Contraction ca_influx->contraction_f Reduced

This compound's multi-faceted mechanism of action.

cluster_darifenacin Darifenacin Signaling Pathway darifenacin Darifenacin m3_receptor M3 Muscarinic Receptor darifenacin->m3_receptor Antagonist ach Acetylcholine (ACh) ach->m3_receptor Agonist gq Gq Protein m3_receptor->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from SR ip3->ca_release pkc Protein Kinase C dag->pkc contraction_d Detrusor Contraction ca_release->contraction_d pkc->contraction_d

Darifenacin's selective M3 receptor antagonism.

Comparative Efficacy in Preclinical Models

Direct comparative preclinical studies between this compound and Darifenacin are limited. However, data from independent studies in similar models allow for an indirect comparison of their efficacy.

In Vitro Bladder Contractility
CompoundModelAgonistPotency (IC50/pA2/pKD)Reference
This compound Human detrusor stripsK+IC50 = 2 µM[6]
Rat detrusor stripsCarbacholNon-competitive antagonism[7]
Rat detrusor stripsCa2+Competitive antagonism[7]
Darifenacin Guinea pig bladderMuscarinic receptor mediatedpA2 = 8.66 - 9.4[3]
Porcine detrusorCarbacholpKD = 7.95 ± 1.19[8]

Darifenacin demonstrates high potency in antagonizing muscarinic receptor-mediated bladder contractions.[3][8] this compound shows moderate potency as a calcium channel blocker and also affects carbachol-induced contractions in a non-competitive manner, suggesting a different mechanism of smooth muscle relaxation.[6][7]

In Vivo Urodynamic Studies (Rat Models)
CompoundModelKey FindingsReference
This compound Conscious catheterized ratsIncreased bladder volume capacity (BVC) with no change in micturition pressure.[9]
Darifenacin Anesthetized guinea pig (isovolumetric contractions)Dose-dependent inhibition of bladder contractions. ED25 = 17.1 nmol/kg.[10]

In vivo studies indicate that both drugs can improve urodynamic parameters. This compound has been shown to increase bladder capacity in rats.[9] Darifenacin effectively reduces bladder contractions in a guinea pig model.[10] A direct comparison of potency in the same in vivo model is not available.

Comparative Side Effect Profile in Preclinical Models

Preclinical data on the side effect profiles of these drugs primarily focus on their on-target and off-target effects.

CompoundPotential for Side EffectsPreclinical EvidenceReference
This compound Low anticholinergic side effectsExerts little anticholinergic activity in rabbit detrusor.[11]
Darifenacin Dose-dependent anticholinergic side effectsExhibits functional tissue selectivity for intestinal smooth muscle over the salivary gland in conscious dogs.[3]
Low potential for CNS and cardiovascular effectsLow relative affinity for M1 and M2 receptors.[4][5]

Darifenacin's M3 selectivity is predicted to result in fewer M1 (CNS-related) and M2 (cardiac-related) mediated side effects compared to non-selective antimuscarinics.[4][5] Preclinical studies in dogs suggest some selectivity for the bladder over salivary glands.[3] this compound is reported to have minimal anticholinergic activity, which may translate to a lower incidence of typical anticholinergic side effects like dry mouth.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments.

Experimental Workflow for Preclinical Evaluation

cluster_workflow Preclinical Evaluation Workflow animal_model Animal Model Selection (e.g., Rat OAB model) drug_admin Drug Administration (this compound or Darifenacin) animal_model->drug_admin invivo_eval In Vivo Evaluation (Cystometry) drug_admin->invivo_eval exvivo_eval Ex Vivo Evaluation (Bladder Strip Contractility) invivo_eval->exvivo_eval data_analysis Data Analysis exvivo_eval->data_analysis conclusion Conclusion on Efficacy & Safety data_analysis->conclusion

A generalized workflow for preclinical drug evaluation in OAB.
In Vivo Cystometry in a Rat Model of Overactive Bladder

  • Animal Model: An OAB model can be induced in female Sprague-Dawley rats by partial bladder outlet obstruction (pBOO). This involves surgically ligating the urethra to create a partial obstruction, leading to bladder hypertrophy and detrusor overactivity.

  • Catheter Implantation: After a recovery period, a catheter is implanted into the bladder dome and exteriorized at the nape of the neck for conscious cystometry.

  • Drug Administration: this compound, Darifenacin, or vehicle is administered intravenously or orally at various doses.

  • Cystometric Recordings: The bladder is continuously filled with saline at a constant rate, and intravesical pressure is recorded. Key parameters measured include bladder capacity, micturition pressure, voiding frequency, and the presence of non-voiding contractions.

  • Data Analysis: Changes in urodynamic parameters following drug administration are compared to baseline and vehicle-treated controls.

In Vitro Bladder Strip Contractility Assay
  • Tissue Preparation: Urinary bladders are harvested from preclinical species (e.g., rats, guinea pigs, or pigs). Longitudinal strips of the detrusor muscle are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

  • Contraction Induction: Bladder strips are stimulated with various contractile agents, such as carbachol (a muscarinic agonist) or potassium chloride (to induce depolarization).

  • Drug Incubation: Increasing concentrations of this compound or Darifenacin are added to the organ baths to generate concentration-response curves.

  • Measurement of Contraction: The tension generated by the muscle strips is measured using isometric force transducers.

  • Data Analysis: The inhibitory effect of the drugs is quantified by calculating IC50 (the concentration causing 50% inhibition of the maximal contraction) or pA2/pKD values (for competitive antagonists).

M3 Muscarinic Receptor Binding Assay (for Darifenacin)
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant M3 muscarinic receptor are used.

  • Radioligand: A radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine, is used as the ligand.

  • Competition Assay: The cell membranes are incubated with the radioligand and varying concentrations of Darifenacin.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) of Darifenacin for the M3 receptor is calculated from the IC50 value obtained from the competition curves.[12]

Phosphodiesterase (PDE) Inhibition Assay (for this compound)
  • Enzyme Source: Purified PDE isoforms, particularly those found in bladder tissue, are used.

  • Substrate: A fluorescently or radioactively labeled cyclic nucleotide (cAMP or cGMP) is used as the substrate.

  • Inhibition Assay: The PDE enzyme is incubated with the substrate in the presence of varying concentrations of this compound.

  • Detection of Product: The amount of hydrolyzed substrate (AMP or GMP) is quantified using a suitable detection method (e.g., fluorescence polarization, scintillation proximity assay).

  • Data Analysis: The IC50 value for this compound's inhibition of PDE activity is determined from the concentration-response curve.

Conclusion

This compound and Darifenacin represent two distinct approaches to the pharmacological management of overactive bladder. Darifenacin is a highly selective M3 muscarinic receptor antagonist with potent effects on detrusor muscle contraction. Its selectivity may offer a favorable side effect profile concerning CNS and cardiovascular effects. This compound, on the other hand, has a broader, multi-target mechanism of action that includes calcium channel antagonism and PDE inhibition, with minimal anticholinergic properties.

References

In Vitro Showdown: Flavoxate vs. Solifenacin on Detrusor Muscle Contractility

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of pharmacotherapy for overactive bladder (OAB), both Flavoxate and Solifenacin have established roles. However, their mechanisms of action and in vitro performance on the detrusor smooth muscle, the primary muscle of the urinary bladder, exhibit distinct differences. This guide provides a comprehensive in vitro comparison of these two compounds, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid researchers in the fields of urology, pharmacology, and drug development.

Executive Summary

Solifenacin, a competitive muscarinic receptor antagonist, demonstrates a potent and specific inhibition of detrusor muscle contractions mediated by the M3 muscarinic acetylcholine receptor. In contrast, this compound exhibits a more complex and less potent mechanism of action, primarily characterized by direct smooth muscle relaxation through calcium channel modulation, with weaker contributions from anticholinergic and phosphodiesterase inhibitory activities. In vitro evidence suggests that Solifenacin is a significantly more potent inhibitor of receptor-mediated detrusor contractions than this compound.

Quantitative Performance on Detrusor Muscle Strips

The following tables summarize the available quantitative data for this compound and Solifenacin from in vitro studies on detrusor muscle strips. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Solifenacin - In Vitro Efficacy on Detrusor Muscle

ParameterSpeciesTissue PreparationAgonistValue
pA2HumanDetrusor Muscle StripsCarbachol7.44
pKD (estimated)PorcineDetrusor MuscleCarbachol6.63 ± 0.77

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKD is the negative logarithm of the equilibrium dissociation constant.

Table 2: this compound - In Vitro Efficacy on Detrusor Muscle

ParameterSpeciesTissue PreparationMethod of ContractionValue
IC50HumanUrinary Bladder StripsK+ induced contraction2 µM
IC50RatDetrusor MuscleMuscarinic stimulation35 µM
IC50RatDetrusor MuscleExtracellular Ca2+83 µM
IC50HumanDetrusor Muscle StripsMuscarinic stimulationSignificantly less effective than other anticholinergics

IC50 is the concentration of a drug that gives half-maximal response.

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference in the in vitro effects of Solifenacin and this compound on detrusor muscle stems from their distinct molecular targets and signaling pathways.

Solifenacin: A Competitive Muscarinic Antagonist

Solifenacin's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype, which is predominantly responsible for mediating detrusor muscle contraction[1]. By blocking the binding of acetylcholine, Solifenacin effectively prevents the downstream signaling cascade that leads to smooth muscle contraction.

Solifenacin_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Solifenacin Solifenacin Solifenacin->M3_Receptor Blocks Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2_Release Ca²⁺ Release SR->Ca2_Release Contraction Muscle Contraction Ca2_Release->Contraction

This compound: A Multi-Target Spasmolytic

This compound's mechanism is more diverse. Its primary effect is believed to be a direct spasmolytic action on the detrusor smooth muscle. This is achieved through the inhibition of L-type calcium channels, which reduces the influx of extracellular calcium necessary for muscle contraction[2]. Some studies also suggest a weak anticholinergic effect and inhibition of phosphodiesterase, which would lead to an increase in intracellular cyclic AMP and subsequent muscle relaxation. However, these latter effects are considered less significant than its calcium channel blocking activity[2].

Flavoxate_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2_ion Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca2_ion->L_type_Ca_Channel This compound This compound This compound->L_type_Ca_Channel Inhibits Ca2_influx Ca²⁺ Influx L_type_Ca_Channel->Ca2_influx Contraction Muscle Contraction Ca2_influx->Contraction

Experimental Protocols: Isolated Detrusor Muscle Strip Assay

The following is a generalized protocol for assessing the in vitro effects of pharmacological agents on detrusor muscle strips, based on common methodologies.

1. Tissue Preparation:

  • Human or animal (e.g., rat, guinea pig, porcine) bladders are obtained and immediately placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

  • The bladder is opened, and the mucosal layer is carefully removed by sharp dissection.

  • Longitudinal strips of detrusor muscle (typically 2-3 mm wide and 5-10 mm long) are prepared.

2. Experimental Setup:

  • The muscle strips are mounted in isolated organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.

  • One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record changes in muscle tension.

  • The strips are allowed to equilibrate for a period of 60-90 minutes under a resting tension of approximately 1 gram, with periodic washing.

3. Contraction Induction and Drug Application:

  • To assess the effect on receptor-mediated contractions, a contractile agonist such as carbachol is added cumulatively to the organ bath to generate a concentration-response curve.

  • To evaluate direct effects on muscle contractility, a depolarizing agent like potassium chloride (KCl) is used to induce contraction.

  • For antagonist studies, the detrusor strips are pre-incubated with the test compound (e.g., Solifenacin or this compound) for a specific period before the addition of the contractile agonist.

4. Data Analysis:

  • The contractile responses are measured as the increase in tension from the baseline.

  • For antagonists, the data is often analyzed using a Schild plot to determine the pA2 value, which quantifies the affinity of the antagonist for its receptor.

  • For direct relaxant effects, the IC50 value is calculated, representing the concentration of the compound that causes a 50% reduction in the pre-contracted tension.

Experimental_Workflow Start Start Tissue_Harvest Harvest Bladder Tissue Start->Tissue_Harvest Strip_Preparation Prepare Detrusor Muscle Strips Tissue_Harvest->Strip_Preparation Mounting Mount Strips in Organ Bath Strip_Preparation->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Induce_Contraction Induce Contraction (e.g., Carbachol, KCl) Equilibration->Induce_Contraction Add_Drug Add Test Compound (this compound or Solifenacin) Induce_Contraction->Add_Drug Record_Response Record Changes in Tension Add_Drug->Record_Response Data_Analysis Analyze Data (pA2, IC50) Record_Response->Data_Analysis End End Data_Analysis->End

Conclusion for the Research Professional

The in vitro data strongly suggest that Solifenacin is a potent and specific antagonist of muscarinic receptor-mediated detrusor contractions. Its well-defined mechanism of action and high potency make it a valuable tool for studying cholinergic signaling in the bladder.

This compound, on the other hand, presents a more complex pharmacological profile with a primary direct relaxant effect on the detrusor muscle via calcium channel blockade. Its lower potency compared to specific antimuscarinic agents in inhibiting receptor-mediated contractions is a key consideration.

For researchers investigating the nuances of detrusor muscle physiology and pharmacology, the choice between these two agents will depend on the specific experimental question. Solifenacin is the preferred tool for targeted M3 receptor antagonism, while this compound may be more suitable for studying non-specific smooth muscle relaxation and calcium channel-dependent contractile pathways. This guide provides the foundational in vitro data and methodologies to inform such experimental design.

References

A Preclinical Meta-Analysis of Flavoxate for Overactive Bladder: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical data on Flavoxate for the treatment of overactive bladder (OAB). It offers an objective comparison with key alternatives—Oxybutynin, Tolterodine, Solifenacin, and Mirabegron—by presenting available quantitative data from animal models and detailing the experimental protocols used in these foundational studies.

Executive Summary

This compound is a flavone derivative with a multimodal mechanism of action that distinguishes it from many other OAB treatments. Preclinical evidence suggests it exerts its effects through direct smooth muscle relaxation, inhibition of phosphodiesterase, and moderate calcium channel antagonism[1]. While it has been in clinical use for decades, a review of the preclinical data in comparison to newer agents is warranted. This guide synthesizes the available preclinical findings to aid researchers in understanding the landscape of OAB pharmacotherapy development.

Comparative Data of Preclinical Efficacy

The following tables summarize the quantitative data extracted from preclinical studies on this compound and its alternatives. It is important to note that direct head-to-head preclinical studies are limited, and therefore, comparisons are drawn from various animal models and experimental conditions.

Table 1: In Vivo Urodynamic Effects in Rat Models of Overactive Bladder

DrugAnimal ModelKey FindingsCitation(s)
This compound Normal rats; rats with noradrenaline-induced urinary frequencyAbolished isovolumetric rhythmic bladder contractions; prolonged the interval between bladder contractions.[2]
Oxybutynin Anesthetized rats; conscious rats with acetic acid-induced bladder irritationDecreased micturition pressure; no significant change in bladder volume capacity in some models.[3]
Tolterodine Rats with cerebral infarct-induced OABIncreased bladder capacity at low doses without increasing residual urine.
Solifenacin Rat model of OABIncreased bladder capacity without affecting residual urine.[4]
Mirabegron Rat model of bladder outlet obstructionReduced non-voiding contractions; improved bladder blood flow.[5]

Table 2: In Vitro Effects on Bladder Tissue

DrugTissue PreparationKey FindingsCitation(s)
This compound Isolated rat detrusor strips; human detrusor myocytesSuppressed carbachol- and calcium-induced contractions; inhibited L-type Ca2+ channels.[2][6]
Oxybutynin Isolated normal human detrusor muscle stripsRelaxed carbachol-induced tension and attenuated electrically evoked contractions.[7]
Tolterodine Isolated normal human detrusor muscle stripsMore pronounced effect on relaxing carbachol-induced tension than inhibiting electrically evoked contractions.[7]
Solifenacin Animal models (in vivo and in vitro)Greater selectivity for bladder over salivary gland tissue compared to oxybutynin and tolterodine.[8]
Mirabegron Not detailed in the provided search results

Experimental Protocols

A detailed understanding of the methodologies employed in preclinical studies is crucial for the interpretation of their results.

This compound:
  • In Vivo Rat Model of Noradrenaline-Induced Urinary Frequency: Continuous cystometry was performed in female rats. Noradrenaline was injected into the medial frontal lobe to shorten the interval between bladder contractions. This compound was then administered intravenously or directly into the rostral pontine reticular formation, and changes in bladder activity were monitored[9].

  • Isolated Rat Detrusor Strip Preparation: Detrusor muscle strips from rats were mounted in organ baths. The effects of this compound on contractions induced by carbachol and calcium ions were measured isometrically[2].

  • Human Detrusor Myocyte Patch-Clamp: Single detrusor smooth muscle cells were isolated from human bladder tissue. The whole-cell patch-clamp technique was used to investigate the effects of this compound on voltage-dependent L-type Ca2+ currents[6].

Alternative Treatments:
  • Oxybutynin in Rat Cystometry Models: In conscious rats, a catheter was implanted in the bladder dome one day prior to the experiment. Saline was infused at a constant rate to induce micturition cycles, and bladder pressure and volume were recorded. In some experiments, bladder irritation was induced with acetic acid[3].

  • Tolterodine in a Rat Model of OAB via Cerebral Infarct: Left middle cerebral artery occlusion was performed in female Sprague-Dawley rats to induce an overactive bladder. The effects of intravenous or intravesical tolterodine on cystometrograms were then investigated in conscious rats.

  • Solifenacin in a Mouse Model of Psychological Stress-Induced OAB: Female mice were exposed to water avoidance stress for 1 hour daily for 10 days. Solifenacin was administered in the drinking water, and changes in voiding behavior were assessed[10].

  • Mirabegron in a Rat Model of Bladder Outlet Obstruction: Partial bladder outlet obstruction was surgically induced in female Sprague-Dawley rats. After 14 days of treatment with Mirabegron via an osmotic pump, continuous cystometry was performed in the awake state[5][11].

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound and its alternatives are mediated by distinct signaling pathways.

This compound's Multimodal Mechanism

This compound's mechanism of action is multifaceted, involving direct effects on the bladder smooth muscle and modulation of neural pathways.

Flavoxate_Mechanism cluster_bladder Bladder Smooth Muscle cluster_cns Central Nervous System This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits L_type_Ca L-type Ca2+ Channels This compound->L_type_Ca Inhibits PoO Pontine Micturition Inhibitory Region (PoO) This compound->PoO Facilitates Relaxation Muscle Relaxation L_type_Ca->Relaxation Leads to PMC Pontine Micturition Center Sacral_Nuclei Sacral Parasympathetic Nuclei PMC->Sacral_Nuclei PoO->PMC Inhibits descending pathways from

Caption: this compound's dual action on bladder muscle and central neural pathways.

Anticholinergic Mechanism of Oxybutynin, Tolterodine, and Solifenacin

These agents primarily act as competitive antagonists of muscarinic acetylcholine receptors (mAChRs) in the bladder.

Anticholinergic_Mechanism Anticholinergics Oxybutynin Tolterodine Solifenacin mAChR Muscarinic Receptors (M3) on Detrusor Muscle Anticholinergics->mAChR Blocks ACh Acetylcholine (ACh) ACh->mAChR Binds to Contraction Detrusor Contraction mAChR->Contraction Activates Relaxation Detrusor Relaxation

Caption: Antagonism of muscarinic receptors by anticholinergic drugs.

β3-Adrenergic Agonist Mechanism of Mirabegron

Mirabegron represents a different therapeutic class, acting as a β3-adrenergic receptor agonist.

Mirabegron_Mechanism Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptors on Detrusor Muscle Mirabegron->Beta3_AR Activates Relaxation Detrusor Relaxation Beta3_AR->Relaxation Leads to Experimental_Workflow Animal_Model 1. Animal Model Selection (e.g., Rat with induced OAB) Surgery 2. Surgical Preparation (e.g., Bladder catheter implantation) Animal_Model->Surgery Baseline 3. Baseline Cystometry (Saline infusion, record pressure/volume) Surgery->Baseline Drug_Admin 4. Drug Administration (e.g., Intravenous, Oral) Baseline->Drug_Admin Post_Drug_Cystometry 5. Post-Treatment Cystometry (Record changes in urodynamic parameters) Drug_Admin->Post_Drug_Cystometry Data_Analysis 6. Data Analysis (Compare pre- and post-treatment data) Post_Drug_Cystometry->Data_Analysis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Flavoxate

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for pharmaceutical compounds like Flavoxate is not only a regulatory requirement but also a critical aspect of maintaining a safe and ethical research environment. This document provides essential, step-by-step guidance for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

Understanding this compound and its Regulatory Profile

This compound is a synthetic anticholinergic agent used to treat urinary incontinence and overactive bladder syndrome.[1][2] While this compound hydrochloride, in its manufactured form, is not classified as a "listed" or "characteristic" hazardous waste under the Resource Conservation and Recovery Act (RCRA), its disposal method can be influenced by its use in a laboratory setting. Any alteration, contamination, or mixing with other substances may change its hazardous waste profile. Therefore, a careful evaluation of the waste stream is crucial.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative data related to this compound hydrochloride.

PropertyValueSource
Molecular FormulaC24H25NO4 · HCl
Molecular Weight427.9 g/mol [3]
Oral LD50 (mouse)740 mg/kg[4]
Oral LD50 (rat)1,040 mg/kg[4]
Intraperitoneal LD50 (mouse)350 mg/kg[4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the decision-making process and procedural steps for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Characterization

Before disposal, it is imperative to characterize the this compound waste.

  • Unused, Uncontaminated this compound: This includes expired or surplus this compound in its original packaging. As manufactured, this is not considered RCRA hazardous waste.

  • Contaminated this compound: This category includes this compound that has been used in experiments, is mixed with solvents or other chemicals, or has come into contact with biohazardous materials. This waste must be evaluated to determine if it exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).

  • Empty Containers: Containers that held this compound should be managed based on their level of contamination.

Step 2: Segregation of Waste Streams

Proper segregation is critical to ensure safe and compliant disposal.

  • Non-Hazardous Pharmaceutical Waste: Unused, uncontaminated this compound should be segregated from other chemical waste.

  • Hazardous Waste: this compound waste that has been determined to be hazardous due to contamination or mixing must be segregated into a designated hazardous waste container.

  • Sharps and Biohazardous Waste: Any sharps (needles, scalpels) or materials (e.g., cell cultures, tissues) contaminated with this compound must be disposed of in appropriate, clearly labeled biohazardous waste containers.[5][6]

Step 3: Containerization and Labeling

Proper containerization and labeling prevent accidental exposure and ensure correct disposal.

  • Use chemically compatible containers for all waste streams.

  • Clearly label each container with its contents. For hazardous waste, include the words "Hazardous Waste" and a description of the contents.

  • Keep containers securely closed except when adding waste.

Step 4: Disposal Pathways

The final disposal route depends on the waste characterization.

  • Non-Hazardous this compound Waste:

    • Do not flush down the drain. The Environmental Protection Agency (EPA) strongly advises against sewering pharmaceutical waste to prevent water contamination.[7]

    • The recommended disposal method is through a licensed pharmaceutical waste management company or a "reverse distributor" for potential credit and proper disposal.[7] Alternatively, it can be disposed of in a solid waste landfill or incinerator, in accordance with state and local regulations.[7]

  • Hazardous this compound Waste:

    • Must be managed and disposed of in compliance with RCRA regulations.[5][7]

    • This typically involves incineration at a permitted hazardous waste facility.[7] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.

  • Spill Cleanup:

    • In the event of a spill, clean up the material and place it in an appropriate disposal container.

    • Avoid runoff into storm sewers and waterways. Consult local authorities for notification requirements.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Flavoxate_Disposal_Workflow cluster_assessment Waste Assessment cluster_segregation Segregation & Containerization cluster_disposal Final Disposal start This compound Waste Generated characterize Characterize Waste: - Unused/Uncontaminated? - Mixed with other chemicals? - Biohazardous contamination? start->characterize is_hazardous Is the waste hazardous (ignitable, corrosive, reactive, toxic)? characterize->is_hazardous segregate_non_haz Segregate as Non-Hazardous Pharmaceutical Waste is_hazardous->segregate_non_haz No segregate_haz Segregate as Hazardous Waste is_hazardous->segregate_haz Yes containerize_non_haz Place in a clearly labeled, non-hazardous pharmaceutical waste container segregate_non_haz->containerize_non_haz containerize_haz Place in a designated, properly labeled Hazardous Waste container segregate_haz->containerize_haz disposal_non_haz Dispose via licensed pharmaceutical waste vendor or reverse distributor. DO NOT SEWER. containerize_non_haz->disposal_non_haz disposal_haz Dispose via institutional EH&S or licensed hazardous waste contractor (incineration). containerize_haz->disposal_haz

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.

By following these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your local EH&S department for guidance.

References

Essential Safety and Handling Guide for Flavoxate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Flavoxate hydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound hydrochloride, particularly in powder form, adherence to the following personal protective equipment guidelines is crucial to minimize exposure and ensure personal safety.

PPE CategoryRequirementRationale
Eye/Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2][3]Protects against eye irritation or serious eye damage from dust or splashes.[1][4][5]
Skin Protection Impervious clothing and protective gloves.[1][2][3]Prevents skin irritation upon contact.[1][4][5]
Hand Protection Protective gloves. Gloves must be inspected prior to use. Wash and dry hands after handling.[1][3][6]Minimizes direct skin contact.
Respiratory Protection A suitable respirator, such as a dust mask (type N95 US or P1 EN 143), should be used if exposure limits are exceeded, irritation is experienced, or where dust formation is likely.[1][2][6]Prevents respiratory tract irritation from inhaling dust.[1][4][5]
Operational Plans: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound hydrochloride and the safety of laboratory personnel.

Handling Procedures:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Avoid the formation of dust and aerosols.[1][6]

  • Use only in a well-ventilated area, preferably with appropriate exhaust ventilation like a laboratory fume hood.[1][3][6]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Storage Conditions:

  • Keep the container tightly sealed in a cool, dry, and well-ventilated place.[1][2][3]

  • Store away from direct sunlight, sources of ignition, and excessive moisture.[1]

  • Recommended storage temperatures are generally at controlled room temperature, between 15°C to 30°C (59°F to 86°F).[7] Some suppliers may recommend refrigeration at 4°C.[1][6]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][4][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if symptoms persist.[1][2][4][5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5][6]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3][5]

For spills, wear full personal protective equipment, avoid breathing dust, and ensure adequate ventilation.[1] Sweep up the material, place it in a suitable, closed container for disposal, and clean the spill area thoroughly.[5][6] Prevent the product from entering drains or waterways.[1]

Disposal Plan

Unused or expired this compound hydrochloride should be disposed of in accordance with all applicable federal, state, and local regulations.

General Guidelines:

  • This material, if discarded as produced, is not typically a "listed" or "characteristic" hazardous waste. However, it is recommended to consult with a licensed professional waste disposal service.[5]

  • Options for disposal may include offering surplus and non-recyclable solutions to a licensed disposal company or burning in a chemical incinerator equipped with an afterburner and scrubber.[3][5]

For Unused Medication:

  • The preferred method of disposal for unused medicines is through a drug take-back program.[8][9][10]

  • If a take-back program is not available, and the medication is not on the FDA's flush list, you can dispose of it in the household trash by:

    • Mixing the medicine (do not crush tablets or capsules) with an unpalatable substance like dirt, cat litter, or used coffee grounds.[9][10][11]

    • Placing the mixture in a sealed container, such as a plastic bag.[9][10][11]

    • Throwing the container in your household trash.[11]

    • Scratching out all personal information on the prescription label of the empty bottle before recycling or discarding it.[11]

Visual Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound hydrochloride in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent handle_weigh Weigh/Handle this compound prep_vent->handle_weigh Proceed to Handling handle_avoid Avoid Dust/Aerosol Formation handle_weigh->handle_avoid cleanup_decon Decontaminate Work Area handle_avoid->cleanup_decon Complete Handling cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_ppe Remove and Dispose of PPE cleanup_wash->cleanup_ppe disp_collect Collect Waste in Labeled Container cleanup_ppe->disp_collect Segregate Waste disp_dispose Dispose via Licensed Contractor disp_collect->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flavoxate
Reactant of Route 2
Reactant of Route 2
Flavoxate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.